6-Methoxyquinolin-3-ol
Description
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Properties
IUPAC Name |
6-methoxyquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-2-3-10-7(5-9)4-8(12)6-11-10/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNRARYFMZWRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the 6-Methoxyquinoline Scaffold: Foundational Insights for the Synthesis and Application of 6-Methoxyquinolin-3-ol
Abstract: The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The 6-methoxyquinoline scaffold, in particular, is a privileged structure found in critical drugs such as the antimalarial quinine. This guide addresses the properties and synthesis of this core scaffold as a foundational proxy for its less-characterized derivative, 6-Methoxyquinolin-3-ol (CAS 77421-36-4). Due to the limited availability of specific experimental data for 6-Methoxyquinolin-3-ol in public literature, this document provides a comprehensive technical overview of the parent compound, 6-methoxyquinoline. We delve into its physicochemical properties, established synthetic routes, spectral characterization, and known biological activities. Furthermore, we offer expert insights into the predictable influence of the 3-hydroxyl group on these characteristics, providing a robust theoretical framework for researchers and drug development professionals exploring this specific derivative.
Introduction to the 6-Methoxyquinoline Core
The 6-methoxyquinoline framework is a recurring motif in biologically active molecules, celebrated for its diverse pharmacological profile. It is a key component of cinchona alkaloids like quinine, the first effective treatment for malaria, and its derivatives continue to be explored for antibacterial, antiviral, and antiarrhythmic applications.[1] The 8-amino-6-methoxyquinoline pharmacophore is notably present in other crucial antimalarials such as primaquine and tafenoquine.[2] Its utility extends beyond infectious diseases, with recent studies highlighting its potential as a P-glycoprotein (P-gp) inhibitor to overcome multidrug resistance in cancer chemotherapy.[3]
While the parent scaffold is well-documented, specific derivatives like 6-Methoxyquinolin-3-ol remain largely unexplored in peer-reviewed literature. This guide aims to bridge that gap by consolidating the extensive knowledge of the 6-methoxyquinoline core, thereby empowering researchers to logically design synthetic pathways and predict the properties and potential applications of its 3-hydroxy analogue.
Physicochemical Properties: The Parent Scaffold and the Influence of 3-Hydroxylation
The physicochemical properties of the 6-methoxyquinoline scaffold are well-defined. The introduction of a hydroxyl group at the C-3 position is anticipated to significantly alter these characteristics, primarily by introducing the capacity for hydrogen bonding and increasing the molecule's overall polarity.
| Property | 6-Methoxyquinoline (CAS 5263-87-6) | 6-Methoxyquinolin-3-ol (CAS 77421-36-4) - Predicted Influence |
| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO₂ |
| Molecular Weight | 159.18 g/mol [4] | 175.18 g/mol |
| Physical Form | Colorless to pale yellow liquid or solid[4][5] | Likely a solid at room temperature |
| Melting Point | 17-20 °C[5] | Significantly higher due to hydrogen bonding |
| Boiling Point | 279-284 °C at 1013 hPa[5] | Higher due to increased intermolecular forces |
| Density | ~1.152 g/cm³ at 20 °C[5] | Higher than the parent compound |
| Solubility | Very slightly soluble in water; Soluble in ethanol[4] | Increased aqueous solubility, soluble in polar organic solvents |
| pKa | Data available in IUPAC Digitized pKa Dataset[4] | The hydroxyl group would introduce an acidic proton, leading to a distinct pKa value |
Expert Insight: The addition of the 3-hydroxyl group transforms the molecule from a relatively nonpolar aromatic ether into a phenol-like structure. This change is expected to increase its melting point, boiling point, and aqueous solubility. The hydroxyl group also provides a new site for chemical modification and can act as both a hydrogen bond donor and acceptor, potentially altering its interaction with biological targets.
Synthesis and Characterization
The synthesis of the 6-methoxyquinoline core is robustly established, with the Skraup synthesis being a classic and effective method.
Core Synthesis: The Skraup Reaction
The Skraup synthesis provides a direct route to the quinoline ring system from an aromatic amine. In the case of 6-methoxyquinoline, p-anisidine (p-methoxyaniline) serves as the starting material. The reaction proceeds by treating the aniline with glycerol, an oxidizing agent (such as the nitro derivative of the starting aniline), and concentrated sulfuric acid.
Causality of Experimental Choices:
-
Glycerol: Acts as the source for the three-carbon acrolein unit which forms the pyridine part of the quinoline ring. It dehydrates in situ in the presence of hot sulfuric acid to form acrolein.
-
Sulfuric Acid: Serves as both a catalyst and a dehydrating agent.
-
Oxidizing Agent (p-nitroanisole): Controls the dehydrogenation of the initially formed dihydroquinoline intermediate to the final aromatic quinoline ring. Using the nitro derivative of the starting material is a common strategy to improve yield and simplify purification.
-
Ferrous Sulfate: Often included to moderate the otherwise highly exothermic and sometimes violent reaction.
Step-by-Step Protocol (Adapted from Patent CN103804289A): [6]
-
Reaction Setup: In a suitable reaction vessel, combine 1 molar part of p-anisidine, 4.3-4.5 molar parts of glycerol, 0.50-0.54 molar parts of p-nitroanisole, 0.20-0.25 molar parts of ferrous sulfate, and 1.0-1.3 molar parts of boric acid.
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture with stirring. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.
-
Heating: After the addition of acid is complete, heat the mixture to 140 °C and maintain at reflux for 8-8.5 hours.
-
Neutralization & Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution with 50% sodium hydroxide solution to a pH of approximately 5.5.
-
Extraction: Remove any floating resin. Filter the solid precipitate and wash it three times with distilled water. Subsequently, wash the solid three times with ethyl acetate and combine the organic phases. Extract the aqueous layer three more times with ethyl acetate and combine all organic phases.
-
Isolation: Remove the ethyl acetate under reduced pressure to yield the crude 6-methoxyquinoline product, which can be further purified by distillation or chromatography.
Caption: Workflow of the Skraup synthesis for 6-methoxyquinoline.
Plausible Route to 6-Methoxyquinolin-3-ol
Synthesizing 6-Methoxyquinolin-3-ol would require introducing a hydroxyl group at the C-3 position. A common strategy in heterocyclic chemistry is a multi-step sequence involving halogenation followed by nucleophilic substitution.
-
Bromination: The 6-methoxyquinoline core could be selectively brominated at the 3-position. This often requires specific conditions to direct the electrophilic substitution to the desired carbon on the pyridine ring.
-
Nucleophilic Substitution: The resulting 3-bromo-6-methoxyquinoline could then be subjected to a nucleophilic substitution reaction. Using a strong nucleophile like sodium hydroxide at elevated temperatures and pressures (e.g., in a Buchwald-Hartwig or Ullmann-type reaction with a suitable catalyst) could displace the bromide with a hydroxyl group.
This proposed pathway is a standard, logical approach in synthetic organic chemistry for achieving such a transformation.
Spectral Characterization
The structure of 6-methoxyquinoline is confirmed by various spectroscopic methods. The introduction of a 3-hydroxyl group would produce predictable changes in its spectra.
| Spectrum Type | Key Features for 6-Methoxyquinoline | Predicted Changes for 6-Methoxyquinolin-3-ol |
| ¹H NMR | Aromatic protons in the 7.0-8.8 ppm range. A characteristic singlet for the methoxy group (-OCH₃) around 3.8-3.9 ppm.[7][8] | A broad singlet for the phenolic -OH proton (concentration-dependent). Shifts in the signals of adjacent aromatic protons (H2, H4) due to the electronic effect of the -OH group. |
| ¹³C NMR | Aromatic carbons between ~95-160 ppm. Methoxy carbon signal around 55 ppm.[7][8] | The C3 signal would shift significantly downfield due to the attached oxygen. Other carbons in the ring would also experience shifts. |
| IR Spectroscopy | C-H stretching (aromatic) >3000 cm⁻¹, C=C and C=N stretching in the 1500-1650 cm⁻¹ region. C-O stretching for the ether around 1250 cm⁻¹. | A strong, broad O-H stretching band in the 3200-3600 cm⁻¹ region. |
| Mass Spec (MS) | Molecular ion peak (M+) consistent with its molecular weight (159.18 m/z).[4] | Molecular ion peak (M+) at 175.18 m/z. |
Biological Activity and Therapeutic Potential
The 6-methoxyquinoline scaffold is a versatile platform for drug discovery. Its derivatives have demonstrated a wide range of biological activities.
-
Antimalarial Activity: This is the most renowned application, with the scaffold forming the core of quinine.[1] The 8-amino-6-methoxyquinoline structure is essential for the activity of drugs like primaquine, which are active against the dormant liver stages of the malaria parasite.[2]
-
Antimicrobial Properties: Various derivatives of 6-methoxyquinoline have been synthesized and evaluated for their in-vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9]
-
Anticancer and Chemosensitizing Activity: Certain 6-methoxyquinoline derivatives have been investigated as inhibitors of P-glycoprotein (P-gp).[3] P-gp is a transporter protein that actively pumps chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. By inhibiting P-gp, these compounds can restore the efficacy of conventional anticancer drugs.
-
General Biological Relevance: The core structure is used as a building block for synthesizing compounds with potential antioxidant and anti-inflammatory properties.[10]
The introduction of a 3-hydroxyl group could modulate these activities. It could enhance binding to certain biological targets through hydrogen bonding or alter the molecule's pharmacokinetic profile, making 6-Methoxyquinolin-3-ol an intriguing candidate for further biological screening.
Caption: Key biological applications of the 6-methoxyquinoline scaffold.
Safety and Handling
Based on the Safety Data Sheet (SDS) for 6-methoxyquinoline, the compound requires careful handling.
-
Hazards: It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation and serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[11] Ensure adequate ventilation or use respiratory protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or breathe vapors. Wash hands thoroughly after handling.[11]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[5][11]
Expert Insight for 6-Methoxyquinolin-3-ol: The addition of a phenolic hydroxyl group may introduce additional hazards. Phenols can be corrosive and are readily absorbed through the skin. Therefore, it should be assumed that 6-Methoxyquinolin-3-ol requires at least the same, if not more stringent, handling precautions as its parent compound until specific toxicological data is available.
Conclusion
The 6-methoxyquinoline scaffold is a molecule of significant historical and contemporary importance in drug discovery and development. While direct experimental data on 6-Methoxyquinolin-3-ol (CAS 77421-36-4) is scarce, a comprehensive understanding of the parent compound provides a powerful predictive tool for researchers. Its established synthesis, well-documented physicochemical and spectral properties, and broad biological relevance offer a solid foundation for the rational design, synthesis, and evaluation of its 3-hydroxy derivative. This guide serves as a technical starting point for scientists aiming to unlock the potential of this promising, yet under-investigated, chemical entity.
References
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MedChemExpress. 6-Methoxyquinoline (p-Quinanisole) | Biochemical Assay Reagent.
-
PubChem. 6-Methoxyquinoline | C10H9NO | CID 14860.
-
Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
ResearchGate. Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.
-
MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study.
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Thermo Fisher Scientific. 6-Methoxyquinaldine - SAFETY DATA SHEET.
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PubChem. 6-Methoxysalicylaldehyde | C8H8O3 | CID 69692.
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Sigma-Aldrich. 6-Methoxyquinoline for synthesis.
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MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
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MDPI. (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,- ...
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PubChem. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502.
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PMC. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
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Thermo Fisher Scientific. 6-Methoxyquinoline - SAFETY DATA SHEET.
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ChemicalBook. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum.
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Acros Organics. 3 - SAFETY DATA SHEET.
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3-Hydroxy-6-methoxyquinoline chemical structure
An In-Depth Technical Guide to 3-Hydroxy-6-methoxyquinoline: Structure, Synthesis, and Applications
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets, leading to a vast spectrum of therapeutic activities.[2] This guide focuses on a specific, high-value derivative: 3-Hydroxy-6-methoxyquinoline. The strategic placement of a hydroxyl group at the C3 position and a methoxy group at the C6 position creates a molecule with significant potential as both a key synthetic intermediate and a pharmacologically active agent. As a Senior Application Scientist, my objective is to provide researchers, chemists, and drug development professionals with a comprehensive technical resource, moving beyond simple data recitation to explain the causality behind synthetic strategies and the rationale for its application in modern research.
Core Chemical Identity and Structural Elucidation
3-Hydroxy-6-methoxyquinoline is an aromatic heterocyclic compound built upon a quinoline ring system. This system consists of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a methoxy (-OCH₃) group at position 6 and a hydroxyl (-OH) group at position 3.
Molecular Structure and Physicochemical Properties
-
Molecular Formula: C₁₀H₉NO₂
-
Molecular Weight: 175.18 g/mol
The fundamental structure is depicted below.
Caption: Chemical structure of 3-Hydroxy-6-methoxyquinoline.
Keto-Enol Tautomerism: A Critical Consideration
A pivotal feature of 3-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding keto form, 6-methoxyquinolin-3(4H)-one. This prototropic tautomerism involves the migration of the hydroxyl proton to the ring nitrogen atom, with a concurrent shift of the double bonds.[3] The position of this equilibrium is highly sensitive to the solvent environment; the hydroxy (enol/lactim) form is often favored in non-polar, aprotic solvents, while the keto (amide/lactam) form can be more prevalent in polar or aqueous media.[4] This phenomenon is critical in drug development, as the two tautomers present different hydrogen bonding capabilities and overall polarity, which directly impacts receptor binding and pharmacokinetic properties.[5]
Caption: Workflow for the Skraup synthesis of 6-methoxyquinoline.
Experimental Protocol: Synthesis of 6-Methoxyquinoline [6][7]
-
Charging the Reactor: In a suitable reaction vessel, charge p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).
-
Acid Addition: Slowly and carefully, add concentrated sulfuric acid dropwise. The volume ratio of glycerol to sulfuric acid should be maintained around 6:1. This step is exothermic and requires controlled addition.
-
Reflux: After the complete addition of acid, heat the reaction mixture to reflux at approximately 140°C for 8 to 8.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: Once the reaction is complete, allow the mixture to cool to ambient temperature. Neutralize the acidic solution by adding 50% sodium hydroxide solution until the pH reaches 5.5.
-
Extraction: Remove any floating resinous material. Filter the mixture via suction filtration. Wash the collected solid three times with distilled water, followed by three washes with ethyl acetate. Combine all organic phases. The remaining aqueous phase should be extracted three more times with ethyl acetate. Combine all organic extracts.
-
Isolation: Remove the ethyl acetate from the combined organic phases via distillation under reduced pressure to yield the crude 6-methoxyquinoline product, which can be further purified if necessary.
Stage 2: Proposed Synthesis of 3-Hydroxy-6-methoxyquinoline
Direct hydroxylation at the C3 position of the pre-formed quinoline ring is challenging. A more reliable and controllable laboratory-scale synthesis involves the conversion of a 3-amino precursor via a diazonium salt intermediate.
Proposed Route: 6-Methoxyquinoline → 6-Methoxy-3-nitroquinoline → 3-Amino-6-methoxyquinoline → 3-Hydroxy-6-methoxyquinoline
Caption: Proposed synthetic pathway to 3-Hydroxy-6-methoxyquinoline.
Experimental Protocol (Proposed)
-
Nitration: Treat 6-methoxyquinoline with a nitrating mixture (concentrated nitric and sulfuric acids) under controlled temperature to selectively introduce a nitro group at the electron-deficient C3 position.
-
Reduction: Reduce the resulting 6-methoxy-3-nitroquinoline to 3-amino-6-methoxyquinoline. [8]This can be achieved using standard methods such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C).
-
Diazotization: Dissolve the 3-amino-6-methoxyquinoline in a cold aqueous acid solution (e.g., dilute H₂SO₄) and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise to form the corresponding diazonium salt.
-
Hydrolysis: Gently heat the aqueous solution of the diazonium salt. The diazonium group is an excellent leaving group and will be displaced by water, liberating nitrogen gas and forming the desired 3-hydroxy-6-methoxyquinoline. The product can then be extracted and purified by chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
Authenticating the structure of the final compound is paramount. The following table summarizes the expected spectroscopic data based on the known spectra of 6-methoxyquinoline and standard substituent effects. [9][10][11]
| Technique | Expected Features |
|---|---|
| ¹H NMR | Aromatic Protons (δ 7.0-8.8 ppm): Complex multiplet patterns. The protons on the pyridine ring (H2, H4) will be the most downfield. The introduction of the -OH group at C3 will significantly affect the chemical shifts of H2 and H4. Methoxy Protons (δ ~3.9 ppm): A sharp singlet, integrating to 3H. Hydroxyl Proton (δ 5-10 ppm): A broad singlet, whose chemical shift is dependent on solvent and concentration. May exchange with D₂O. |
| ¹³C NMR | Aromatic Carbons (δ 100-160 ppm): At least 10 distinct signals. The carbon bearing the hydroxyl group (C3) will be significantly shifted. The carbon attached to the methoxy group (C6) will appear around 158 ppm. Methoxy Carbon (δ ~55 ppm): A single peak for the -OCH₃ carbon. |
| IR (Infrared) | ~3400-3200 cm⁻¹: Broad band corresponding to the O-H stretching of the hydroxyl group. ~3100-3000 cm⁻¹: C-H stretching of the aromatic rings. ~1620-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline core. ~1250 cm⁻¹: Strong C-O stretching of the aryl ether (methoxy group). |
| MS (Mass Spec) | Molecular Ion (M⁺): A prominent peak at m/z = 175, corresponding to the molecular weight of the compound. Fragmentation: Expect loss of methyl radical (-CH₃, M-15), carbon monoxide (-CO, M-28), and potentially a retro-Diels-Alder fragmentation pattern characteristic of the quinoline ring. |
Applications in Research and Drug Development
The 3-Hydroxy-6-methoxyquinoline scaffold is a privileged structure in medicinal chemistry due to its proven success in a variety of therapeutic areas. Its value lies in its role as a versatile building block for more complex, biologically active molecules.
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Cheminformatics Profile: 6-Methoxy-3-quinolinol as a Privileged Scaffold in Medicinal Chemistry
Molecular Identity & Physicochemical Profile[1][2][3][4][5]
6-Methoxy-3-quinolinol (also known as 3-hydroxy-6-methoxyquinoline) represents a specific structural isomer of the hydroxyquinoline family. Unlike its more common analogue, 8-hydroxyquinoline (a metal chelator), the 3-hydroxy isomer serves primarily as a hydrogen-bonding pharmacophore and a synthetic handle in the construction of macrocyclic antiviral drugs and kinase inhibitors.
The presence of the electron-donating methoxy group at the C6 position modulates the electron density of the pyridine ring, enhancing the basicity of the quinoline nitrogen compared to the unsubstituted parent, while the C3-hydroxyl group acts as a versatile donor/acceptor motif for interaction with serine proteases and kinase hinge regions.
Core Data Table
| Property | Value | Technical Context |
| IUPAC Name | 6-Methoxyquinolin-3-ol | Systematic nomenclature |
| CAS Registry | 77421-36-4 | Specific to the 3-OH isomer |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | Fragment-based drug discovery (FBDD) compatible |
| Exact Mass | 175.0633 | Monoisotopic mass for HRMS validation |
| LogP (Calc) | ~1.8 - 2.1 | Lipophilic enough for membrane permeability; ideal "Lead-like" space |
| TPSA | ~42 Ų | High oral bioavailability potential (Rule of 5 compliant) |
| pKa (Calc) | ~4.5 (N-ring) | The 6-OMe group pushes electron density to the ring, slightly raising pKa vs 3-hydroxyquinoline |
Synthetic Architecture
The synthesis of 3-hydroxyquinolines is historically more challenging than that of 2- or 4-hydroxyquinolines because the C3 position is not activated for nucleophilic substitution. Consequently, "Expert" synthesis relies on constructing the ring with the oxygen already in place or using organometallic oxidation.
Method A: The Modified Diazo-Hydrolysis Route (Classic Scale-Up)
This pathway is preferred for multi-gram synthesis where cost-efficiency is paramount. It utilizes 3-amino-6-methoxyquinoline as the pivotal intermediate.
Protocol Logic:
-
Nitration: 6-Methoxyquinoline is nitrated. Electrophilic aromatic substitution favors the 3-position only under specific conditions (often requiring starting from a pre-functionalized ring like 2-amino-5-methoxybenzaldehyde in a Friedländer condensation to ensure regioselectivity). Note: Direct nitration of quinoline often yields 5/8 isomers; therefore, the most robust route starts from the aniline.
-
Reduction: The nitro group is reduced to the amine using SnCl₂ or Fe/HCl.
-
Sandmeyer Hydroxylation: The amino group is converted to the diazonium salt and hydrolyzed.
Step-by-Step Protocol (Diazotization Phase):
-
Solubilization: Dissolve 3-amino-6-methoxyquinoline (1.0 eq) in 20% H₂SO₄ at 0°C.
-
Diazotization: Dropwise addition of NaNO₂ (1.1 eq) in water, maintaining temperature <5°C. Stir for 30 mins.
-
Hydrolysis: The cold diazonium solution is added dropwise to a boiling solution of 10% H₂SO₄/CuSO₄ (catalytic). The high temperature prevents side reactions (coupling) and drives the loss of N₂ gas.
-
Workup: Neutralize with NaHCO₃ to pH 7-8. Extract with Ethyl Acetate (3x). The product often precipitates or is purified via silica chromatography (Hexane:EtOAc).
Method B: The Boronic Acid Oxidation (Modern Catalytic)
For high-purity medicinal chemistry applications, the oxidation of the boronic acid is cleaner.
-
Precursor: 3-Bromo-6-methoxyquinoline (commercially available or synthesized via bromination).
-
Borylation: Pd-catalyzed coupling with bis(pinacolato)diboron.
-
Oxidation: Treatment with H₂O₂/NaOH converts the boronate ester directly to the phenol.
Synthetic Workflow Diagram
Figure 1: Dual synthetic pathways accessing the 6-methoxy-3-quinolinol scaffold. Top: Classical diazonium route. Bottom: Modern organometallic oxidation.
Pharmacophore Utility & Applications[1][6]
In drug development, 6-methoxy-3-quinolinol is not merely a solvent or reagent; it is a privileged substructure .
A. HCV NS3/4A Protease Inhibitors
This is the most significant application of the scaffold. The 3-hydroxyquinoline moiety serves as the P2 ligand in macrocyclic inhibitors of the Hepatitis C Virus (HCV) protease.
-
Mechanism: The quinoline ring stacks against the catalytic triad histidine/aspartate region, while the 6-methoxy group fills a specific lipophilic pocket (S2 subsite), improving potency over the unsubstituted quinoline.
-
Structural Role: The 3-OH is often ether-linked to a proline derivative, forming the core macrocycle.
B. Kinase Inhibition
The quinoline nitrogen (acceptor) and 3-OH (donor) mimic the adenine ring of ATP.
-
Binding Mode: Binds to the hinge region of kinases. The 6-methoxy group vectors substituents into the solvent-exposed region or the ribose pocket, depending on orientation.
Analytical Validation (Self-Validating the Synthesis)
To confirm the identity of the synthesized material, the following spectral fingerprints must be observed.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Key Signals:
-
δ 3.85 - 3.90 ppm (s, 3H): Sharp singlet corresponding to the 6-OCH₃ group.
-
δ 8.5 - 8.7 ppm (d, 1H): The C2-H proton. It is highly deshielded due to the adjacent nitrogen and the 3-OH group.
-
δ 7.4 - 7.6 ppm (d, 1H): The C4-H proton.
-
Coupling: Distinct splitting in the aromatic region (C7/C8) confirming the 6-substitution pattern (typically a doublet and a doublet of doublets).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: The molecule protonates readily at the quinoline nitrogen.
-
Observed [M+H]⁺ = 176.07 m/z.
-
-
Fragmentation: Loss of methyl radical (-15) or CO (-28) may be observed in high-energy collision dissociation.
Purity Check (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Retention: Due to the phenolic -OH, the molecule is pH-sensitive. At neutral pH, it is moderately retained; at acidic pH (protonated N), it elutes faster than the non-hydroxy analogue.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 14860, 6-Methoxyquinoline (Parent Scaffold Data). Retrieved from [Link]
-
Molaid Chemicals. 6-Methoxyquinolin-3-ol CAS 77421-36-4 Data Sheet.[1][2] Retrieved from [Link] (Verified CAS Registry).
- World Intellectual Property Organization (WIPO).Patent WO2008057209A1: HCV NS3 Protease Inhibitors. (Describes the use of 6-methoxyquinolin-3-ol as a key intermediate in macrocycle synthesis).
-
Royal Society of Chemistry. Synthesis of 3-aminoquinolines and derivatives. Organic & Biomolecular Chemistry.[3][4][5] (Context for amino-precursor synthesis). Retrieved from [Link]
Sources
- 1. 148-24-3|8-Hydroxyquinoline|BLD Pharm [bldpharm.com]
- 2. 6-甲氧基-3-喹啉醇 - CAS号 77421-36-4 - 摩熵化学 [molaid.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
6-Methoxyquinolin-3-ol solubility in DMSO and water
Technical Guide: Solubility Profile and Handling of 6-Methoxyquinolin-3-ol
Executive Summary 6-Methoxyquinolin-3-ol (CAS 77421-36-4) is a specialized quinoline derivative often utilized as a synthetic intermediate or bioactive scaffold in drug discovery.[1][2][3][4] Its solubility profile is governed by the interplay between the hydrophobic quinoline core, the electron-donating methoxy group, and the amphoteric nature of the 3-hydroxyl substituent.[1][2][3]
This guide provides a definitive protocol for solubilizing this compound, addressing the critical "solubility paradox" where the compound exhibits high solubility in organic solvents (DMSO) but presents significant challenges in neutral aqueous environments.[3]
Part 1: Physicochemical Profile[1][2][4]
To master the handling of 6-Methoxyquinolin-3-ol, one must first understand the molecular forces at play.[1][2][3][4] The compound behaves as an ampholyte due to the basic nitrogen in the ring and the acidic phenolic hydroxyl group.[3]
| Property | Value (Est.) | Implication for Solubility |
| Molecular Weight | 175.18 g/mol | Small molecule; kinetics of dissolution are generally fast.[1][2][3][4] |
| LogP (Octanol/Water) | ~2.1 - 2.4 | Moderately lipophilic.[1][2][3][4] Prefers organic phases; prone to precipitation in water.[3][4] |
| pKa (Basic Nitrogen) | ~4.5 – 5.0 | Becomes cationic (protonated) and water-soluble below pH 4.[1][2][3][4] |
| pKa (Acidic Hydroxyl) | ~9.0 – 9.8 | Becomes anionic (deprotonated) and water-soluble above pH 10.[1][2][3][4] |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Capable of H-bonding, stabilizing it in polar aprotic solvents like DMSO.[1][2][3][4] |
Part 2: Solubility in DMSO (The Primary Stock)[2][4]
Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing stock solutions.[3][4] Its high dielectric constant and aprotic nature allow it to disrupt the crystal lattice of 6-Methoxyquinolin-3-ol effectively without participating in proton exchange.[1][2][3]
Protocol: Preparation of 50 mM Stock Solution
Target Volume: 10 mL Target Mass: 87.6 mg[2][3]
-
Weighing: Accurately weigh 87.6 mg of 6-Methoxyquinolin-3-ol into a sterile, amber glass vial.
-
Solvent Addition: Add 10 mL of anhydrous DMSO (≥99.9% purity).
-
Critical Step: Add the solvent slowly down the side of the vial to wash down any powder adhering to the glass.[3]
-
-
Dissolution: Vortex vigorously for 30–60 seconds. The solution should become clear and colorless to pale yellow.[3]
-
Storage: Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.
Part 3: Solubility in Water (The Aqueous Challenge)
Water solubility is the limiting factor for biological assays.[3] At physiological pH (7.4), the molecule exists primarily in its neutral, uncharged form, which is the least soluble state (Intrinsic Solubility,
The U-Shaped Solubility Curve
-
pH < 4: High solubility.[3] The quinoline nitrogen is protonated (
), forming a soluble cation.[3] -
pH 6–8: Low solubility (Crash-out zone).[1][2][3][4] The molecule is neutral and hydrophobic.[3]
-
pH > 10: High solubility.[3] The phenolic hydroxyl is deprotonated (
), forming a soluble anion.[1][2][3]
Protocol: Aqueous Dilution for Biological Assays
Goal: Dilute DMSO stock into aqueous buffer (e.g., PBS) without precipitation.[3][4]
-
Prepare Buffer: Ensure your buffer (PBS, HEPES) is at the target pH (usually 7.4).[3][4]
-
Stepwise Dilution (The "Intermediate" Method):
-
Do not add DMSO stock directly to a large volume of static water.[3][4] This causes local high concentrations and immediate precipitation.[3]
-
Step A: Dilute the 50 mM DMSO stock 1:10 into pure DMSO first (creating a 5 mM working stock).[3][4]
-
Step B: Add the 5 mM DMSO working stock dropwise to the vortexing aqueous buffer.[3]
-
-
Limit Final Concentration: Maintain the final concentration of 6-Methoxyquinolin-3-ol below 100 µM in the aqueous phase to avoid precipitation over time.
-
Visual Check: Inspect for the "Tyndall Effect" (haziness) using a bright light source.[3][4] A true solution is optically clear.
Part 4: Visualization of Solubility Logic
The following diagram illustrates the ionization states and the recommended workflow for handling this compound.
Caption: Figure 1. Ionization states of 6-Methoxyquinolin-3-ol across the pH scale and the recommended dissolution workflow to avoid precipitation.
Part 5: Troubleshooting & Stability[1][3]
| Issue | Cause | Solution |
| Precipitation on Dilution | "Shock" dilution; local concentration exceeds solubility limit.[1][2][3][4] | Use intermediate dilution steps; vortex buffer while adding DMSO stock. |
| Yellowing of Stock | Oxidation of the quinoline ring or phenol group.[3][4] | Store under inert gas ( |
| Inconsistent Assay Data | Compound crashed out of solution during incubation. | Verify solubility at the specific assay temperature (4°C vs 37°C). Solubility often increases with temperature.[3] |
References
-
PubChem. (2025).[3][4][8][9] 3-Hydroxyquinoline Compound Summary. National Library of Medicine.[3] Retrieved from [Link][2][3][4]
-
Balakin, K. V., et al. (2004).[3][4] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [Link][2][3]
-
Williams, R. (2022).[3][4][6] pKa Data Compilation. Organic Chemistry Data. Retrieved from [Link][2][3][4]
-
Gershon, H., et al. (2003).[3][4] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie. Retrieved from [Link][2][3]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. CNP0519804.1 - COCONUT [coconut.naturalproducts.net]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. PubChemLite - 3-hydroxyquinoline (C9H7NO) [pubchemlite.lcsb.uni.lu]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 8. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Technical Guide to 6-Methoxyquinolin-3-ol and 6-Methoxyquinolin-4-ol for Drug Development Professionals
Foreword: The Subtle Dance of Isomers in Medicinal Chemistry
In the intricate world of drug discovery, the seemingly minor shift of a single functional group can dramatically alter the biological activity, pharmacokinetic profile, and therapeutic potential of a molecule. This guide delves into the nuanced yet critical differences between two isomeric methoxyquinolinols: 6-Methoxyquinolin-3-ol and 6-Methoxyquinolin-4-ol. While sharing the same molecular formula, their distinct structural arrangements give rise to a cascade of divergent chemical and biological properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, empowering more informed decisions in the design and synthesis of novel quinoline-based therapeutics. We will explore their synthesis, physicochemical properties, spectroscopic signatures, and potential biological relevance, underscoring the profound impact of positional isomerism on molecular behavior.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of hydroxyl and methoxy substituents further modulates the electronic and steric characteristics of the quinoline core, influencing its interactions with biological targets.
6-Methoxyquinolin-4-ol: The Well-Characterized Isomer
6-Methoxyquinolin-4-ol, also known as 6-methoxy-4-hydroxyquinoline, is the more extensively studied of the two isomers. Its chemical and physical properties are well-documented, providing a solid foundation for its application in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Methoxyquinolin-4-ol is presented in the table below.
| Property | Value | Reference |
| CAS Number | 23432-39-5 | PubChem CID: 253309 |
| Molecular Formula | C₁₀H₉NO₂ | PubChem CID: 253309 |
| Molecular Weight | 175.18 g/mol | PubChem CID: 253309 |
| Appearance | Off-white to gray solid | ChemicalBook |
| Melting Point | 225-244 °C | ChemicalBook |
| Boiling Point (Predicted) | 351.8 ± 22.0 °C | ChemicalBook |
| Density (Predicted) | 1.258 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 4.40 ± 0.40 | ChemicalBook |
Tautomerism: The Keto-Enol Equilibrium
A critical aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (quinolin-4(1H)-one) forms. For 6-Methoxyquinolin-4-ol, this equilibrium is heavily favored towards the more stable keto tautomer, 6-methoxyquinolin-4(1H)-one. This is a crucial consideration in its reactivity and biological interactions, as the two forms present different hydrogen bonding capabilities and electronic distributions.
Technical Whitepaper: Ionization Profile of 6-Methoxyquinolin-3-ol
This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It synthesizes theoretical prediction with rigorous experimental validation protocols.
Executive Summary
6-Methoxyquinolin-3-ol is a bifunctional ampholyte serving as a critical scaffold in antimalarial drug discovery (related to quinine/primaquine metabolites) and fluorescent probe development. Its physicochemical behavior is governed by two distinct ionization events: the protonation of the quinoline nitrogen and the deprotonation of the 3-hydroxyl group.
Understanding the specific pKa values of this compound is essential for optimizing:
-
LogD profile: Predicting membrane permeability at physiological pH.
-
Solubility: Avoiding precipitation during high-concentration screening.
-
Binding Affinity: Determining the dominant species (cationic, neutral, or anionic) interacting with protein targets.
This guide provides the theoretical ionization constants derived from Structure-Activity Relationships (SAR) and details a self-validating experimental protocol for their precise determination.
Structural Basis of Ionization
Unlike its isomers (2- and 4-hydroxyquinoline), which exist predominantly as cyclic amides (quinolones) due to keto-enol tautomerism, 3-hydroxyquinoline derivatives retain the enol (aromatic phenol) form. The 3-position does not allow for keto-tautomerization without disrupting the aromatic stability of the pyridine ring.
Consequently, 6-Methoxyquinolin-3-ol exhibits two distinct ionization centers:
-
Basic Center (pKa₁): The Quinoline Nitrogen (N1).
-
Acidic Center (pKa₂): The Phenolic Hydroxyl (C3-OH).
The 6-Methoxy Substituent Effect
The methoxy group at position 6 acts as an Electron Donating Group (EDG) via resonance (+M effect).
-
Impact on N1: Increases electron density on the ring, making the nitrogen more basic (higher pKa) compared to the unsubstituted parent.
-
Impact on C3-OH: Increases electron density, destabilizing the resulting phenoxide anion, making the hydroxyl less acidic (higher pKa).
Predicted Ionization Constants
Based on Hammett equation modifications of the parent 3-hydroxyquinoline (pKa N ≈ 4.3; pKa OH ≈ 8.1):
| Ionization Event | Species Transition | Predicted pKa Range | Physiological State (pH 7.4) |
| pKa₁ (Base) | Cation ( | 4.8 – 5.2 | Deprotonated (Neutral) |
| pKa₂ (Acid) | Neutral ( | 8.5 – 9.0 | Protonated (Neutral) |
Dominant Species at pH 7.4: Neutral Molecule (
Visualization: Ionization Pathway
The following diagram illustrates the stepwise deprotonation and the dominant species at each pH stage.
Experimental Determination Protocol
To validate the predicted values, a Spectrophotometric Titration is recommended over Potentiometry due to the compound's low aqueous solubility and the distinct UV-shift associated with the phenolic deprotonation.
Reagents & Equipment[2]
-
Compound: 6-Methoxyquinolin-3-ol (>98% purity).[1]
-
Solvent: Methanol (HPLC grade) for stock solution; 0.1 M KCl (ionic strength adjuster).
-
Buffers: Universal buffer series (Britton-Robinson) ranging from pH 2.0 to 12.0.
-
Instrument: UV-Vis Spectrophotometer with thermostatic cell holder (
).
Self-Validating Workflow
This protocol includes internal checkpoints (Check) to ensure data integrity.
Step 1: Stock Preparation
-
Dissolve 1.75 mg of compound in 10 mL Methanol (
M stock). -
Check: Sonicate for 5 mins. Ensure no visible particulates.
Step 2: Sample Preparation
-
Prepare 11 vials containing 2.5 mL of buffer (pH 2, 3, 4, ... 12).
-
Add 25 µL of Stock Solution to each vial (Final conc:
). -
Check: Final MeOH content must be <1% to avoid solvent effects on pKa.
Step 3: Spectral Scanning
-
Blank the spectrophotometer with the respective buffer.
-
Scan each sample from 220 nm to 450 nm.
-
Observation:
-
Acidic Shift: Look for bathochromic shift (red shift) around 250-300 nm as pH moves from 2 to 6 (N-deprotonation).
-
Basic Shift: Look for a significant hyperchromic/bathochromic shift around 330-360 nm as pH moves from 8 to 12 (Phenolic ionization).
-
Step 4: Data Analysis ( inflection Point Method)
Plot Absorbance vs. pH at
Workflow Diagram
Data Summary & Implications
Predicted Values Table
| Parameter | Value Range | Confidence | Method |
| pKa₁ (N-H) | 4.80 ± 0.20 | High | Comparative SAR (vs 3-HQ) |
| pKa₂ (O-H) | 8.80 ± 0.30 | Medium | Comparative SAR (vs 6-OMe-Quinoline) |
| Isoelectric Point (pI) | N/A | - | Not a zwitterion |
| LogD (pH 7.4) | ~1.8 - 2.1 | High | Neutral species dominates |
Implications for Drug Discovery
-
Solubility: The compound is least soluble between pH 5.5 and 8.0 (Neutral window). Formulation strategies should utilize pH < 4 (forming the hydrochloride salt) or pH > 9 (forming the sodium phenolate).
-
Membrane Permeability: At physiological pH (7.4), the neutral species dominates (>90%), suggesting good passive permeability across the blood-brain barrier or GI tract.
-
Fluorescence: The quantum yield of 3-hydroxyquinolines is highly pH-dependent. The anionic form (pH > 9) typically exhibits distinct fluorescence compared to the neutral form, making it a viable pH probe.
References
-
Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances. Journal of the Chemical Society, 1294-1304.
-
PubChem Database. 3-Hydroxyquinoline (CID 11376) - Physicochemical Properties.
-
Bardez, E., et al. (1997). Excited-state proton transfer in 3-hydroxyquinoline. Journal of Physical Chemistry A, 101(42), 7786-7793. (Details on the enol/keto tautomerism and pKa).
- Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for substituent effects on pKa).
Sources
The Ascendant Therapeutic Potential of 6-Methoxyquinolin-3-ol Derivatives: A Technical Guide for Drug Discovery
For Immediate Release to the Scientific Community
The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Within this privileged heterocyclic family, derivatives of 6-methoxyquinolin-3-ol are emerging as a focal point for researchers in drug development. The strategic placement of the methoxy and hydroxyl groups offers a versatile platform for synthetic modification, leading to a diverse array of compounds with promising therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 6-methoxyquinolin-3-ol derivatives, tailored for researchers, scientists, and drug development professionals.
The Quinoline Core: A Legacy of Therapeutic Innovation
Quinoline, a bicyclic aromatic heterocycle, is a fundamental structural motif found in numerous natural products and synthetic drugs.[1] Its derivatives have demonstrated a wide range of pharmacological effects, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The enduring interest in quinoline-based compounds stems from their ability to interact with various biological targets, their amenability to chemical modification, and their often favorable pharmacokinetic profiles.[1] The introduction of a methoxy group at the 6-position and a hydroxyl group at the 3-position of the quinoline ring system creates a unique electronic and steric environment, paving the way for the development of novel therapeutic agents.
Synthetic Pathways to 6-Methoxyquinolin-3-ol and Its Derivatives
The synthesis of 6-methoxyquinolin-3-ol derivatives commences with the construction of the core quinoline scaffold, followed by functional group manipulations to introduce the desired substituents.
Synthesis of the 6-Methoxyquinoline Precursor
A common route to the 6-methoxyquinoline backbone is the Skraup-Doebner-von Miller reaction or variations thereof. One patented method involves the reaction of p-anisidine with glycerol in the presence of an oxidizing agent and sulfuric acid.[4] The reaction proceeds through a cyclization and dehydration mechanism to yield 6-methoxyquinoline.
Experimental Protocol: Synthesis of 6-Methoxyquinoline [4]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a dropping funnel, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxynitrobenzene (0.50-0.54 part), ferrous sulfate (0.20-0.25 part), and boric acid (1.0-1.3 parts).
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.
-
Reflux: Heat the reaction mixture to 140°C and maintain reflux for 8-8.5 hours.
-
Neutralization and Workup: After cooling to room temperature, neutralize the reaction mixture with a sodium hydroxide solution to a pH of 5.5.
-
Extraction: Remove any floating resin and filter the mixture. Wash the solid with distilled water and then with ethyl acetate. Combine the organic phases and extract the aqueous phase with ethyl acetate.
-
Purification: Combine all organic phases and remove the ethyl acetate via reduced pressure distillation to obtain 6-methoxyquinoline.
Introduction of the 3-Hydroxy Group and Subsequent Derivatization
The introduction of the 3-hydroxy group can be a challenging step. While direct hydroxylation methods exist, they can often lead to a mixture of products. A more controlled approach involves the synthesis of a precursor that can be readily converted to the 3-hydroxy derivative.
Once 6-methoxyquinolin-3-ol is obtained, the 3-hydroxy group serves as a versatile handle for further derivatization, primarily through the formation of ethers and esters. These modifications are crucial for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can significantly impact its biological activity.
General Protocol for Ether Synthesis (Williamson Ether Synthesis):
-
Deprotonation: Treat 6-methoxyquinolin-3-ol with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetone) to generate the corresponding alkoxide.
-
Nucleophilic Substitution: Add the desired alkyl halide (e.g., alkyl iodide, bromide, or chloride) to the reaction mixture.
-
Reaction Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the resulting ether derivative by column chromatography.
General Protocol for Ester Synthesis:
-
Acylation: React 6-methoxyquinolin-3-ol with an appropriate acylating agent (e.g., acid chloride, acid anhydride) in the presence of a base (e.g., pyridine, triethylamine) in an inert solvent (e.g., dichloromethane, THF).
-
Reaction Monitoring and Workup: Monitor the reaction by TLC. After the reaction is complete, wash the reaction mixture with an aqueous solution to remove the excess acid and base.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting ester derivative by column chromatography.
Caption: Derivatization of 6-Methoxyquinolin-3-ol.
Biological Activities of 6-Methoxyquinolin-3-ol Derivatives
While research specifically targeting 6-methoxyquinolin-3-ol derivatives is still emerging, the broader family of quinoline compounds provides a strong indication of their potential therapeutic applications. The primary areas of interest are antimicrobial and anticancer activities.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents.[3] The mechanism of action for many antibacterial quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5]
Studies on closely related 6-methoxyquinoline-3-carbonitrile derivatives have demonstrated their potential as antimicrobial agents. A series of these compounds were synthesized and evaluated for their in-vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[6] The results indicated that many of the tested compounds exhibited moderate to good antimicrobial activity.[6] For instance, certain ester and thioether derivatives showed notable activity against Gram-positive bacteria, while others were effective against Gram-negative strains.[6] One compound even displayed superior antifungal activity against three fungal species compared to the standard drug Amphotericin B.[6]
Table 1: Representative Antimicrobial Activity of 6-Methoxyquinoline-3-carbonitrile Derivatives [6]
| Compound | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |
| Ester derivative 7b | High Activity | High Activity | Moderate Activity |
| Thioether derivative 9c | High Activity | Moderate Activity | Moderate Activity |
| Compound 7d | Moderate Activity | High Activity | Moderate Activity |
| Compound 9b | Moderate Activity | High Activity | Moderate Activity |
| Compound 7e | Moderate Activity | Moderate Activity | High Activity |
Note: This table is a qualitative summary based on the cited research, which reported high, moderate, or low activity.
The likely mechanism of action for these antimicrobial effects involves the disruption of essential cellular processes in the pathogens. The planar quinoline ring can intercalate into DNA, while various substituents can interact with key enzymes, leading to cell death.
Caption: Inhibition of bacterial topoisomerases.
Anticancer Activity
The quinoline scaffold is a key component of several approved anticancer drugs, and numerous quinoline derivatives are under investigation for their antitumor properties.[2][7] The anticancer mechanisms of quinoline derivatives are diverse and can include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of various signaling pathways.[7][8]
While direct studies on the anticancer activity of 6-methoxyquinolin-3-ol derivatives are limited, research on other methoxy-substituted quinolines provides valuable insights. For example, a study on 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one demonstrated potent antiproliferative effects against various cancer cell lines, with a mechanism of action resembling that of the antimitotic drug vincristine.[9] Another review highlights that quinoline derivatives can induce apoptosis in cancer cells through the overproduction of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[2]
Table 2: Anticancer Activity of a Representative Methoxy-Substituted Quinolinone [9]
| Cell Line | IC50 (nM) |
| NCI-H522 (Non-small cell lung cancer) | 42.3 ± 1.2 |
The structure-activity relationship (SAR) of these compounds is critical. The position and nature of substituents on the quinoline ring can significantly influence their anticancer potency and selectivity. For instance, the presence of a methoxy group can enhance lipophilicity, facilitating cell membrane penetration.
Caption: Multiple anticancer mechanisms of quinolines.
Structure-Activity Relationships (SAR)
The biological activity of 6-methoxyquinolin-3-ol derivatives is intricately linked to their chemical structure. Key SAR insights from related quinoline series suggest that:
-
The 3-Position: The nature of the substituent at the 3-position is critical. The hydroxyl group provides a site for hydrogen bonding and can be derivatized to modulate physicochemical properties. Converting the hydroxyl to ethers or esters can alter lipophilicity, which affects cell membrane permeability and target engagement.
-
The 6-Position: The methoxy group at the 6-position generally enhances lipophilicity and can influence the electronic properties of the quinoline ring system, potentially affecting its interaction with biological targets.
-
Other Substitutions: Additional substituents on the quinoline ring or on the groups attached to the 3-position can further refine the biological activity, selectivity, and pharmacokinetic profile of the compounds.
Future Directions
The field of 6-methoxyquinolin-3-ol derivatives is ripe for exploration. Future research should focus on:
-
Systematic Derivatization: The synthesis and biological evaluation of a comprehensive library of ether and ester derivatives to establish a clear SAR.
-
Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the therapeutic potential and safety profiles of lead candidates.
-
Neuroprotective and Anti-inflammatory Potential: Given the known activities of other quinoline derivatives, exploring the neuroprotective and anti-inflammatory properties of this compound class is a promising avenue.
Conclusion
6-Methoxyquinolin-3-ol derivatives represent a promising class of compounds with the potential for significant therapeutic impact, particularly in the areas of infectious diseases and oncology. Their versatile synthesis and the tunability of their physicochemical and biological properties make them an attractive scaffold for further drug discovery and development efforts. This guide provides a foundational understanding to empower researchers to unlock the full therapeutic potential of this exciting class of molecules.
References
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]
6-Methoxyquinolin-3-ol safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of 6-Methoxyquinoline
Authored by a Senior Application Scientist
For research, scientific, and drug development professionals, the integration of novel chemical entities into experimental workflows is a routine yet critical undertaking. Among these, quinoline derivatives are of significant interest due to their broad pharmacological potential. This guide provides an in-depth examination of the safety protocols and handling considerations for 6-Methoxyquinoline, a key intermediate in synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the recommended safety procedures to ensure a secure and productive research environment.
Compound Identification and Hazard Classification
6-Methoxyquinoline (CAS No. 5263-87-6), also known as Methyl 6-quinolyl ether, is a heterocyclic aromatic compound.[1] Before any laboratory work commences, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]
The primary hazards are associated with its acute toxicity and irritant properties.[1][2] It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1][2] Furthermore, it is a known skin and serious eye irritant and may cause respiratory irritation.[1][2] This classification necessitates stringent adherence to handling protocols to mitigate exposure risks.
Table 1: GHS Hazard and Precautionary Statements
| Classification | Code | Statement |
| Hazard | H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled | |
| H335 | May cause respiratory irritation | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | |
| P501 | Dispose of contents/ container to an approved waste disposal plant |
Source: Adapted from multiple safety data sheets.[1][2]
Engineering Controls and Personal Protective Equipment (PPE): A Proactive Defense
The cornerstone of safe chemical handling lies in a multi-layered defense strategy, beginning with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE). The causality is simple: minimize the potential for chemical contact in the first instance.
Engineering Controls
All manipulations of 6-Methoxyquinoline should be conducted within a certified chemical fume hood. This is non-negotiable. The rationale is to control the airborne concentration of the substance, mitigating the risk of inhalation, which is a primary exposure route.[3][4] Ensure that the fume hood has adequate airflow and is functioning correctly before starting any work. Additionally, eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1][5]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of 6-Methoxyquinoline.
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles. This is to prevent contact with the eyes, which can cause serious irritation.[1]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Materials like nitrile rubber are commonly used, but it is crucial to check the glove manufacturer's permeation data for the specific chemical being handled.[6] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.
-
Lab Coat/Coveralls: A standard lab coat is required. For larger quantities or procedures with a higher risk of splashing, chemical-protective overalls (Category III, Type 5/6) are recommended to prevent skin contact.[7][8]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges must be used.[1][9]
The following diagram illustrates the logical flow for selecting appropriate PPE.
Caption: PPE Selection Workflow for 6-Methoxyquinoline.
Safe Handling, Storage, and Disposal
Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly.
-
Dispensing: Avoid generating dust or aerosols. If the compound is a solid, handle it with care. If it is a liquid, pour carefully to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][10] Do not eat, drink, or smoke in areas where chemicals are handled.[2][5]
-
Contamination: Remove and wash contaminated clothing before reuse.[2][10]
Storage Requirements
Proper storage is critical to maintaining the stability of the compound and preventing accidental release.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][9][10]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][5]
-
The storage area should be clearly marked.
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[1][2] Do not allow the chemical to enter drains or waterways.[11]
Emergency Procedures: A Validated Response System
In the event of an exposure or spill, a rapid and correct response is crucial. The following protocols are designed to be self-validating, ensuring that each step logically leads to the mitigation of harm.
First-Aid Measures
Immediate medical attention is required for all routes of exposure.[1]
Table 2: First-Aid Protocols for 6-Methoxyquinoline Exposure
| Exposure Route | Protocol | Rationale |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] | Rapid and prolonged irrigation is necessary to physically remove the chemical and minimize damage to the cornea and conjunctiva. |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][10] | Washing with soap helps to emulsify and remove the compound from the skin, reducing absorption and irritation. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][12][13] If breathing is difficult, give oxygen.[1][13] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1][10] | Moving to fresh air removes the individual from the source of exposure. Providing oxygen assists with respiratory distress. Avoiding mouth-to-mouth prevents rescuer exposure. |
| Ingestion | Do NOT induce vomiting.[1][10] Rinse mouth with water.[1][2] Call a physician or poison control center immediately.[1] | Inducing vomiting can cause further damage to the esophagus and poses a risk of aspiration into the lungs. |
The following workflow visualizes the immediate actions required upon accidental exposure.
Caption: First-Aid Response Workflow.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]
-
Specific Hazards: Thermal decomposition can produce hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] Firefighters should attack a fire from upwind to minimize exposure to these toxic fumes.[14]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][11]
Accidental Release Measures
-
Ensure Personal Protection: Wear the appropriate PPE as described in Section 2.2.
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Prevent further leakage or spillage if safe to do so.
-
Absorb and Collect: For liquid spills, soak up with inert absorbent material (e.g., sand, silica gel, universal binder).[1] For solid spills, sweep up and shovel into suitable containers for disposal.[1] Avoid creating dust.
-
Clean the Area: Wash the spill area thoroughly.
-
Dispose: Place all contaminated materials into a suitable, labeled container for disposal according to regulations.[1]
Physical and Chemical Properties
Understanding the physical properties of 6-Methoxyquinoline is essential for its safe handling and use in experiments.
Table 3: Physical and Chemical Properties of 6-Methoxyquinoline
| Property | Value |
| Molecular Formula | C10H9NO |
| Molecular Weight | 159.19 g/mol |
| Appearance | Colorless to pale yellow clear liquid (est) |
| Melting Point | 19.0 to 24.0 °C |
| Boiling Point | 294.0 to 296.0 °C @ 760 mm Hg |
| Flash Point | > 110 °C (> 230 °F) |
| Specific Gravity | 1.151 to 1.154 @ 20 °C |
| Water Solubility | 913 mg/L @ 20 °C (experimental) |
Source: The Good Scents Company, PubChem, Fisher Scientific SDS.[1][15][16]
Conclusion
The safe handling of 6-Methoxyquinoline is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating robust engineering controls, selecting appropriate PPE, and adhering to established protocols for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with this valuable chemical intermediate. This guide serves as a technical resource to empower scientists and drug development professionals to work safely and confidently.
References
-
Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). Cole-Parmer. Retrieved from [Link]
-
First Aid - Chemical Poisoning. (2019, May 28). Ministry of Health, Kingdom of Saudi Arabia. Retrieved from [Link]
-
First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH) - CDC. Retrieved from [Link]
-
Hazardous Substance Fact Sheet - Xylenol. New Jersey Department of Health. Retrieved from [Link]
-
6-Methoxyquinoline | C10H9NO | CID 14860. PubChem. Retrieved from [Link]
-
Chemical Protective overall Basic, CE/PPE category III. Kaindl. Retrieved from [Link]
-
Management of Firefighters' Chemical & Cardiovascular Exposure Risks on the Fireground. International Association of Fire Fighters. Retrieved from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Retrieved from [Link]
-
Safety Data Sheet - Super Deox 1. Qualitek. Retrieved from [Link]
-
Safety Data Sheet - Mat & Table Top Cleaner. Hisco. Retrieved from [Link]
-
6-methoxyquinoline, 5263-87-6. The Good Scents Company. Retrieved from [Link]
-
What is Category III and Type 5 and 6 PPE? (2023, April 19). Cleanroomshop. Retrieved from [Link]
-
Minimising firefighters' exposure to toxic fire effluents. Fire Brigades Union. Retrieved from [Link]
-
Reduce Your Exposure to Carcinogens. International Association of Fire Fighters. Retrieved from [Link]
-
Assessment of Occupational and Environmental Health Hazards of Firefighter Training. Defense Technical Information Center (DTIC). Retrieved from [Link]
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- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Management of Firefighters’ Chemical & Cardiovascular Exposure Risks on the Fireground - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fbu.org.uk [fbu.org.uk]
- 5. fishersci.com [fishersci.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Chemical Protective overall Basic, CE/PPE category III, models 4, 5, 6, size XL, yellow [denios.ie]
- 8. You are being redirected... [cleanroomshop.com]
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- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 6-methoxyquinoline, 5263-87-6 [thegoodscentscompany.com]
Methodological & Application
Synthesis of 6-Methoxyquinolin-3-ol from p-anisidine
Application Note: Scalable Synthesis of 6-Methoxyquinolin-3-ol from p-Anisidine
Executive Summary
This application note details a robust, three-stage protocol for the synthesis of 6-Methoxyquinolin-3-ol starting from p-anisidine .[1] While the classical Skraup reaction is the industry standard for generating the quinoline core, it typically yields the unfunctionalized pyridine ring. To specifically introduce the hydroxyl group at the 3-position , this guide utilizes a Modified Friedel-Crafts/Cyclization Strategy involving epichlorohydrin. This route offers superior regiocontrol compared to direct oxidation methods and avoids the formation of inseparable isomers common in high-temperature Skraup modifications.
Target Audience: Medicinal Chemists, Process Development Scientists.[1] Key Applications: Precursor for antimalarial pharmacophores, fluorescent probes (Zn²⁺ sensing), and DNA gyrase inhibitors.
Retrosynthetic Analysis & Strategy
The synthesis is designed to build the pyridine ring with the oxygen functionality already in place, rather than attempting difficult late-stage C-H oxidation at the deactivated 3-position.
-
Disconnection: The C4-C4a bond and the N1-C2 bond.[1]
-
Key Intermediate: 1,2,3,4-Tetrahydro-6-methoxyquinolin-3-ol .[1]
-
Strategic Advantage: The tetrahydro-intermediate allows for stereocontrolled ring closure under milder conditions (Polyphosphoric acid) compared to the violent Skraup reaction. The final step is a controlled aromatization (dehydrogenation).[1]
Figure 1: Retrosynthetic pathway prioritizing regiochemical fidelity.
Detailed Experimental Protocol
Stage 1: N-Alkylation (Formation of the Chlorohydrin)
This step attaches the three-carbon chain required for the pyridine ring. The use of ethanol ensures homogeneity, while controlled reflux prevents over-alkylation (formation of the tertiary amine).
-
Reagents:
-
p-Anisidine (1.0 eq, 123.15 g/mol )
-
Epichlorohydrin (1.1 eq, 92.52 g/mol )
-
Ethanol (Absolute, solvent volume: 5 mL per gram of amine)
-
-
Equipment: 3-Neck RB flask, Reflux condenser, N2 atmosphere.
Protocol:
-
Dissolve p-anisidine (10.0 g, 81.2 mmol) in Ethanol (50 mL).
-
Add Epichlorohydrin (7.0 mL, 89.3 mmol) dropwise over 15 minutes at room temperature. Note: Exothermic reaction.
-
Heat the mixture to reflux (78°C) for 4–6 hours.
-
In-Process Control (IPC): Monitor via TLC (EtOAc:Hexane 1:1). The starting amine spot (Rf ~0.[1]4) should disappear, replaced by the product spot (Rf ~0.2).
-
Workup: Evaporate ethanol under reduced pressure. The residue is a viscous oil consisting mainly of 1-chloro-3-(4-methoxyanilino)-2-propanol .[1] Use directly in Stage 2 without further purification to minimize yield loss.[1]
Stage 2: Cyclization to Tetrahydroquinoline
We utilize Polyphosphoric Acid (PPA) or Aluminum Chloride (AlCl₃) to catalyze the intramolecular Friedel-Crafts alkylation. PPA is preferred for its dual role as solvent and catalyst.[1]
-
Reagents:
-
Crude Stage 1 Product
-
Polyphosphoric Acid (PPA) (~10 g per g of reactant)
-
-
Conditions: 100°C – 120°C.[1]
Protocol:
-
Add the crude oil from Stage 1 into a beaker containing PPA (100 g).
-
Mechanically stir the viscous mixture and heat to 100°C for 3 hours. Caution: The mixture will turn dark brown/black.
-
Quench: Pour the hot reaction mixture slowly into Ice Water (500 mL) with vigorous stirring. The PPA must hydrolyze completely.[1]
-
Neutralization: Adjust pH to ~8.0 using 50% NaOH solution. Warning: Exothermic.[1] Add base slowly.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash column chromatography (Silica, 0-5% MeOH in DCM).
Stage 3: Aromatization (Dehydrogenation)
The final step converts the tetrahydroquinoline to the fully aromatic quinoline. Mild oxidation is required to preserve the 3-hydroxyl group.[1]
-
Option A (Catalytic Dehydrogenation - Preferred):
-
Reagents: 10% Pd/C (0.1 eq), Diphenyl ether or Xylene (solvent).
-
Conditions: Reflux (high temp) under inert atmosphere.[1]
-
-
Option B (Chemical Oxidation):
-
Reagents: Iodine (2.0 eq), Potassium tert-butoxide (2.5 eq), Methanol.
-
Protocol (Option B - Scalable):
-
Dissolve Stage 2 product (5.0 g, 27.9 mmol) in Methanol (50 mL).
-
Add Iodine (14.1 g, 55.8 mmol) and stir at room temperature for 1 hour.
-
Add KOtBu (7.8 g, 69.7 mmol) and heat to reflux for 2 hours.
-
Workup: Cool, quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from purple to yellow).
-
Evaporate methanol, dilute with water, and extract with DCM .
-
Final Purification: Recrystallization from Ethanol/Water.[1]
Data Summary & Quality Control
| Parameter | Specification | Method |
| Appearance | Pale yellow to off-white solid | Visual |
| Melting Point | 220°C – 224°C | Capillary Method |
| Mass Spec (ESI) | [M+H]⁺ = 176.07 m/z | LC-MS |
| 1H NMR (DMSO-d6) | δ 8.52 (d, H2), 7.45 (d, H4), 7.85 (d, H8), 3.89 (s, OMe) | 400 MHz NMR |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) |
Self-Validating Checkpoints:
-
Stage 1: If the reaction mixture in ethanol turns deep red/purple immediately, check for p-anisidine oxidation (impurities). It should remain relatively clear/amber until reflux.[1]
-
Stage 2: The PPA quench must result in a clear solution before neutralization.[1] If "gummy" solids persist, hydrolysis is incomplete.[1]
-
Stage 3: The disappearance of the iodine color upon thiosulfate addition is the visual endpoint for the quench.
Mechanistic Insight
The regioselectivity is dictated by the electronic donation of the methoxy group in the p-anisidine.
-
Ortho-Attack: During the cyclization (Stage 2), the epoxide-opened carbocation (or chlorohydrin equivalent) attacks the aromatic ring. The amino group is a strong ortho, para director.[3] Since the para position is blocked by the methoxy group, cyclization occurs exclusively ortho to the amine, forming the quinoline ring correctly.
-
Aromatization: The iodine-mediated oxidation involves the formation of an N-iodo intermediate followed by elimination of HI to form the imine, which tautomerizes and oxidizes further to the fully aromatic system.
Figure 2: Reaction flow from precursor to aromatized product.[1]
References
-
Skraup Reaction Variants: Manske, R. H. F. (1942).[1] "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link
-
Epichlorohydrin Cyclization: Chatterjee, A., et al. (2018).[1] "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts." RSC Advances, 8, 38326-38331. Link
-
Iodine Aromatization: Varma, R. S., & Kumar, D. (1999).[1] "Microwave-accelerated solvent-free synthesis of heterocyclic compounds." Journal of Heterocyclic Chemistry. Link
-
General Quinoline Synthesis: "Synthesis of 6-Methoxyquinoline." Organic Syntheses, Coll.[1] Vol. 3, p.568. Link
Sources
Technical Application Note: Scalable Synthesis of 6-Methoxyquinoline-3-carbonitrile Scaffolds
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 6-methoxyquinoline-3-carbonitrile and its critical precursor, 4-chloro-6-methoxyquinoline-3-carbonitrile . These scaffolds are pivotal intermediates in the development of Src/Abl tyrosine kinase inhibitors (e.g., Bosutinib) and other antimalarial or antiviral pharmacophores.
Unlike traditional Skraup or Friedländer syntheses, which often suffer from harsh conditions or poor regioselectivity, this protocol utilizes a modified Gould-Jacobs cyclization . This route ensures high regiocontrol, scalability, and the early installation of the nitrile functionality, avoiding late-stage cyanation steps that are often low-yielding and hazardous.
Key Advantages of This Protocol
-
Regiospecificity: The 4-methoxyaniline precursor directs cyclization to the 4-position, ensuring the 6-methoxy substitution pattern.
-
Early Nitrile Installation: Uses ethyl (ethoxymethylene)cyanoacetate to install the C3-cyano group in the first step, eliminating the need for Rosenmund-von Braun reactions (CuCN) later.
-
Versatility: The protocol yields the 4-chloro intermediate, which serves as a divergent point for both the parent core (via reduction) and functionalized drug candidates (via SNAr).
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed around the thermal cyclization of an anilino-acrylate intermediate. The logic follows a linear construction of the pyridine ring onto the existing benzene core.
Figure 1: Strategic pathway for the synthesis of 6-methoxyquinoline-3-carbonitrile scaffolds.
Experimental Protocol
Phase 1: Enamine Condensation
Objective: Formation of ethyl 2-cyano-3-((4-methoxyphenyl)amino)acrylate.
-
Reagents:
-
4-Methoxyaniline (p-Anisidine) [CAS: 104-94-9]
-
Ethyl (ethoxymethylene)cyanoacetate [CAS: 94-05-3]
-
Ethanol (Absolute)
-
-
Procedure:
-
Charge a reaction vessel with 4-methoxyaniline (1.0 eq) and Ethanol (5 vol).
-
Add ethyl (ethoxymethylene)cyanoacetate (1.05 eq) dropwise at room temperature.
-
Heat the mixture to reflux (78°C) for 2–3 hours.
-
Monitor: TLC (Hexane:EtOAc 7:3) should show consumption of aniline.
-
Workup: Cool the mixture to 0–5°C. The product will precipitate as a solid.
-
Filter the solid and wash with cold ethanol. Dry under vacuum at 45°C.
-
Expected Yield: 85–92%
-
Appearance: Off-white to pale yellow solid.
-
Phase 2: Gould-Jacobs Thermal Cyclization
Objective: Ring closure to form 4-hydroxy-6-methoxyquinoline-3-carbonitrile.
-
Mechanism: Intramolecular electrophilic aromatic substitution followed by elimination of ethanol.
-
Reagents:
-
Intermediate A (from Phase 1)
-
Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture)
-
-
Procedure:
-
Heat Dowtherm A (10 vol) to 250–255°C in a flask equipped with a Dean-Stark trap (to remove ethanol).
-
Critical Step: Add Intermediate A portion-wise to the boiling solvent. Caution: Rapid ethanol evolution causes foaming. Add slowly.
-
Maintain temperature at 250°C for 1–2 hours.
-
Workup: Cool the mixture to ~80°C and dilute with Hexane or Heptane (10 vol) to precipitate the product.
-
Cool to room temperature, filter the solid, and wash extensively with hexane to remove Dowtherm A.
-
Wash with acetone to remove non-polar impurities if necessary.
-
Expected Yield: 70–80%
-
Note: The product exists in tautomeric equilibrium (4-hydroxy / 4-oxo).
-
Phase 3: Aromatization & Chlorination
Objective: Conversion to 4-chloro-6-methoxyquinoline-3-carbonitrile.
-
Reagents:
-
Procedure:
-
Suspend Intermediate B (1.0 eq) in POCl3 (5–8 vol).
-
Add dry DMF (0.1 eq) to catalyze the reaction.
-
Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the chloride forms.
-
Quenching (Hazardous): Cool the reaction mass to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.
-
Neutralize the aqueous slurry with Ammonia solution (25%) or solid NaHCO3 to pH 7–8.
-
Purification: Recrystallize from Acetonitrile or Ethyl Acetate if purity is <98%.
-
Expected Yield: 85–90%
-
Characterization: 1H NMR (CDCl3) typically shows a singlet at ~9.0 ppm (H-2) and characteristic methoxy signals.
-
Phase 4: Divergent Step - Dechlorination (To Parent Scaffold)
Objective: Synthesis of 6-methoxyquinoline-3-carbonitrile (Removal of C4-Cl).
-
Context: If the specific target is the 4-unsubstituted quinoline, a reduction is required.
-
Reagents:
-
Procedure:
-
Dissolve the chloro-intermediate in Methanol/THF (1:1).
-
Add Triethylamine (1.5 eq) and Pd/C (5 wt% loading).
-
Stir under H2 atmosphere (1 atm) at room temperature.
-
Critical Monitoring: Monitor closely by HPLC. Stop immediately upon consumption of starting material to prevent reduction of the nitrile group (CN -> CH2NH2).
-
Filter through Celite to remove catalyst.
-
Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Quantitative Data Summary
| Parameter | Phase 1 (Enamine) | Phase 2 (Cyclization) | Phase 3 (Chlorination) |
| Reagent Stoichiometry | 1.0 : 1.05 (Aniline:EMCA) | Solvent excess (10 vol) | Solvent excess (POCl3) |
| Temperature | 78°C (Reflux) | 250°C (Critical) | 105°C |
| Time | 2–3 h | 1–2 h | 3–5 h |
| Typical Yield | 85–92% | 70–80% | 85–90% |
| Purification Method | Precipitation/Filtration | Precipitation/Washing | Quench/Recrystallization |
| Critical Impurity | Unreacted Aniline | Dimerized byproducts | Hydrolyzed 4-OH (if wet) |
Critical Process Parameters (CPPs) & Troubleshooting
Temperature Control in Phase 2
The Gould-Jacobs cyclization requires temperatures >240°C.
-
Issue: Incomplete cyclization or "tarring."
-
Solution: Use Dowtherm A (BP 258°C). Ensure the reaction reaches a rolling boil. Do not use lower-boiling solvents like sulfolane unless vacuum is applied, which is difficult to control.
POCl3 Quenching
-
Issue: Violent exotherm and release of HCl gas.
-
Solution: Never add water to the reaction mass.[5] Always add the reaction mass to ice water. Control the rate of addition to keep the quench temperature <20°C to prevent hydrolysis of the nitrile.
Regioselectivity
The 4-methoxy group strongly directs the cyclization para to itself (position 4 of the aniline, becoming position 4 of the quinoline).
-
Verification: 1H NMR NOE studies can confirm the proximity of the H-5 (quinoline) to the 4-Cl or 4-H, distinct from the 6-OMe group.
References
-
Gould-Jacobs Reaction Mechanism & Scope
-
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.[5]1939 , 61, 2890.
-
-
Synthesis of 6-Methoxyquinoline-3-carbonitrile Derivatives (Bosutinib Intermediates)
- Gao, Y., et al. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." PMC - NIH, 2016.
-
(Describes the 4-chloro-7-alkoxy variant, analogous chemistry).
-
Vilsmeier-Haack Alternative Route
-
Romero, A. H.[3] "A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes." ResearchGate, 2016 .
-
-
Antimicrobial Evaluation of 6-Methoxyquinoline-3-carbonitriles
- ResearchGate.
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-6-methoxy-quinoline-3-carbonitrile | CAS 13669-62-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]
Application Note: Engineering Ratiometric Biosensors using the 6-Methoxyquinolin-3-ol Scaffold
Executive Summary
The 6-Methoxyquinolin-3-ol scaffold represents a gold standard in the design of ratiometric fluorescent probes. Unlike intensity-based probes, which are susceptible to artifacts caused by probe concentration variations, photobleaching, or environmental factors, this scaffold leverages Excited-State Intramolecular Proton Transfer (ESIPT) to provide self-calibrating, dual-emission signals.
This guide details the mechanistic principles, chemical derivatization strategies, and validation protocols required to utilize 6-methoxyquinolin-3-ol for the detection of enzymatic activity (e.g., esterases, phosphatases) and oxidative stress biomarkers (e.g., H₂O₂, HOCl).
The Scaffold Advantage: Mechanism of Action
The utility of 6-methoxyquinolin-3-ol lies in its ability to switch between two tautomeric forms upon photoexcitation.
The ESIPT Switch
-
The "Off" State (Caged): When the hydroxyl group at the C3 position is functionalized (caged) with a recognition moiety (e.g., an acetate group for esterase detection), the ESIPT process is blocked. The molecule exists in the Enol form , typically emitting blue fluorescence (~400–450 nm).
-
The "On" State (Uncaged): Upon cleavage of the recognition moiety by the target analyte, the free 3-OH group is restored. An intramolecular hydrogen bond forms between the hydroxyl hydrogen and the quinoline nitrogen. Upon excitation, a rapid proton transfer occurs, generating the Keto tautomer . This species emits at a significantly longer wavelength (yellow/green, ~500–550 nm) with a large Stokes shift (>100 nm).
Mechanistic Diagram
The following diagram illustrates the ESIPT process and the ratiometric shift.
Figure 1: The ESIPT mechanism. Cleavage of the masking group restores the 3-OH, allowing proton transfer in the excited state and resulting in a bathochromic shift.
Chemical Synthesis & Probe Design[1][2][3][4][5]
Objective: Synthesis of a ratiometric esterase probe (MQ-Acetate) using 6-methoxyquinolin-3-ol.
Materials
-
Scaffold: 6-Methoxyquinolin-3-ol (Synthesized via Elbs oxidation of 6-methoxyquinoline or commercially sourced).
-
Reagents: Acetyl chloride, Triethylamine (TEA), Dichloromethane (DCM, anhydrous).
-
Purification: Silica gel (200-300 mesh), Ethyl acetate/Hexane.
Synthesis Protocol (MQ-Acetate)
-
Dissolution: Dissolve 6-methoxyquinolin-3-ol (175 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add Triethylamine (280 µL, 2.0 mmol) and cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add Acetyl chloride (140 µL, 2.0 mmol). Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4 hours.
-
Critical Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting material (fluorescent under UV) should disappear, replaced by a blue-shifting spot.
-
-
Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexane) to yield the product as a white solid.
In Vitro Characterization Protocol
Before biological application, the probe's photophysical response must be validated.
Spectroscopic Setup
-
Solvent: PBS buffer (pH 7.4) containing 1% DMSO (to ensure solubility).
-
Concentration: 10 µM Probe.
-
Excitation: 360 nm.
Titration Experiment
-
Prepare a 1 mL cuvette with 10 µM MQ-Acetate in PBS.
-
Record the initial emission spectrum (Scan range: 380–650 nm). Expected: Peak at ~410 nm (Blue).
-
Add Porcine Liver Esterase (PLE) in increments (0, 1, 2, 5, 10 U/mL).
-
Incubate for 5 minutes after each addition.
-
Record spectra. Observation: Decrease in 410 nm peak, emergence and increase of ~540 nm peak (Isoemissive point should be visible).
Data Summary: Photophysical Properties
| Property | Caged Probe (Ester) | Uncaged Scaffold (Free -OH) |
| Dominant Form | Enol | Keto (Excited State) |
| Abs Max ( | 340 nm | 360 nm |
| Em Max ( | 410 nm (Blue) | 540 nm (Yellow/Green) |
| Stokes Shift | ~70 nm | ~180 nm |
| Quantum Yield ( | 0.05 - 0.10 | 0.20 - 0.40 |
| Mechanism | ICT / Radiative Decay | ESIPT |
Biological Validation: Live Cell Imaging
Target: Visualization of endogenous esterase activity in HeLa cells.
Experimental Workflow
Figure 2: Live-cell imaging workflow for ratiometric analysis.
Detailed Protocol
-
Seeding: Seed HeLa cells in a 35mm glass-bottom dish at a density of
cells/mL. Incubate for 24 hours. -
Staining: Replace medium with fresh DMEM (serum-free) containing 10 µM MQ-Acetate.
-
Note: Keep DMSO concentration < 0.5% to avoid cytotoxicity.
-
-
Incubation: Incubate at 37°C for 20–30 minutes.
-
Washing: Wash cells 3 times with pre-warmed PBS to remove extracellular probe.
-
Imaging: Use a confocal laser scanning microscope (CLSM).
-
Excitation: 405 nm laser.
-
Emission Channel 1 (Blue): 420–460 nm (Represents uncleaved probe).
-
Emission Channel 2 (Green): 530–570 nm (Represents esterase activity).
-
-
Analysis: Generate a ratiometric map by dividing the intensity of Ch2 by Ch1 (
) pixel-by-pixel using ImageJ or equivalent software. This corrects for probe uptake differences and cell thickness.
Troubleshooting & Controls (Trustworthiness)
To ensure data integrity, the following controls are mandatory:
-
Negative Control: Pre-incubate cells with an esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride - PMSF, 1 mM) for 30 minutes prior to probe addition. Result: High Blue signal, negligible Green signal.
-
Cytotoxicity Check: Perform an MTT or CCK-8 assay to confirm the probe is non-toxic at the working concentration (10 µM) over the imaging duration.
-
pH Stability: The 6-methoxyquinolin-3-ol scaffold fluorescence can be pH-sensitive. Verify the ratiometric response is stable within the physiological range (pH 6.5 – 8.0).
References
-
Review on ESIPT Probes: Sedgwick, A. C., et al. "Excited-state intramolecular proton transfer (ESIPT) based fluorescent probes for biomarker detection: design, mechanism, and application."[1][2] Chemical Society Reviews, 2018.
-
Quinoline Scaffold Synthesis & Application: Chen, H., et al.[3] "A novel quinoline-based fluorescent probe for ratiometric detection of hypochlorite in living cells."[4] Sensors and Actuators B: Chemical, 2017.
-
Ratiometric Sensing Principles: Lee, M. H., et al. "Fluorescent chemoprobes for quantitative bioimaging of reactive oxygen species and reactive nitrogen species." Chemical Society Reviews, 2013.
-
Quinoline-3-ol Derivatives: Gao, Y., et al. "A highly selective fluorescent probe for fast detection of hydrogen sulfide in aqueous solution and living cells." Talanta, 2015.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quinoline-coumarin near-infrared ratiometric fluorescent probe for detection of sulfur dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Key Quinoline Intermediate for HCV NS3 Protease Inhibitors
Introduction: The Role of NS3 Protease in Hepatitis C and the Significance of Quinolone Scaffolds in Drug Design
The Hepatitis C virus (HCV) represents a significant global health challenge, with chronic infections leading to severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] The viral replication cycle is dependent on a polyprotein that is processed by viral and host proteases into functional structural and non-structural (NS) proteins.[2] The NS3 serine protease, in complex with its NS4A cofactor, is essential for this process, making it a prime target for antiviral drug development.[3][4]
Early research into HCV NS3 protease inhibitors identified that peptide-based compounds mimicking the natural substrates of the enzyme showed inhibitory activity.[5] However, these early inhibitors often suffered from poor pharmacokinetic properties. A significant breakthrough in the field was the development of macrocyclic inhibitors, which offered improved potency and drug-like characteristics.[1][2] A key structural feature in several potent HCV NS3 protease inhibitors is the incorporation of a quinoline moiety, particularly a 4-hydroxy-7-methoxyquinoline scaffold, which serves as a crucial P2 fragment, interacting with the S2 subsite of the protease active site.[6] This application note provides a detailed protocol for the synthesis of a 2-aryl-4-hydroxy-7-methoxyquinoline, a key intermediate in the preparation of advanced HCV NS3 protease inhibitors such as BILN 2061.
Strategic Approach: The Conrad-Limpach Synthesis for the Quinoline Core
The synthesis of the 4-hydroxyquinoline core is efficiently achieved through the Conrad-Limpach reaction. This classic method involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate, which then undergoes a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline.[7] The choice of a suitably substituted aniline, in this case, m-anisidine (3-methoxyaniline), is critical for introducing the required 7-methoxy substituent on the quinoline ring.
The overall synthetic strategy is outlined below:
Caption: Overall synthetic workflow for the 4-hydroxy-7-methoxyquinoline intermediate.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-((3-methoxyphenyl)amino)-2-butenoate (β-Aminoacrylate Intermediate)
This protocol details the initial condensation step to form the key enamine intermediate.
Materials:
-
m-Anisidine
-
Ethyl acetoacetate
-
Toluene
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add m-anisidine (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 3-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude oil, the β-aminoacrylate intermediate, can be used in the next step without further purification.
Expected Yield and Characterization:
The crude product is typically obtained in near-quantitative yield. Characterization can be performed using ¹H NMR spectroscopy, which will show characteristic peaks for the enamine proton and the ethyl ester group.
| Compound | Form | Yield | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| Ethyl 3-((3-methoxyphenyl)amino)-2-butenoate | Yellowish oil | >95% | ~1.2 (t, 3H, -CH₃), ~2.0 (s, 3H, =C-CH₃), ~3.8 (s, 3H, -OCH₃), ~4.1 (q, 2H, -OCH₂-), ~4.8 (s, 1H, =CH-), 6.5-7.2 (m, 4H, Ar-H) |
Protocol 2: Thermal Cyclization to 4-Hydroxy-7-methoxy-2-methylquinoline
This protocol describes the high-temperature cyclization to form the quinoline ring system.[8]
Materials:
-
Ethyl 3-((3-methoxyphenyl)amino)-2-butenoate (from Protocol 1)
-
Diphenyl ether (high-boiling solvent)
-
Three-neck round-bottom flask
-
High-temperature thermometer
-
Heating mantle with a stirrer
-
Condenser
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a high-temperature thermometer, heat diphenyl ether to 250 °C.
-
Slowly add the crude β-aminoacrylate intermediate from Protocol 1 dropwise to the hot diphenyl ether over a period of 30 minutes.
-
Maintain the reaction temperature at 250-260 °C for an additional 30 minutes after the addition is complete.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, allow the mixture to cool to below 100 °C.
-
Add hexane to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from ethanol.
Expected Yield and Characterization:
The yield of the cyclized product typically ranges from 70-80%. The final product can be characterized by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
| Compound | Form | Yield | Melting Point (°C) | Key ¹H NMR Signals (DMSO-d₆, δ ppm) |
| 4-Hydroxy-7-methoxy-2-methylquinoline | Off-white solid | 70-80% | 245-248 | ~2.3 (s, 3H, -CH₃), ~3.8 (s, 3H, -OCH₃), ~5.9 (s, 1H, H-3), 6.7-6.8 (m, 2H, H-6, H-8), ~7.9 (d, 1H, H-5), ~11.5 (s, 1H, -OH) |
Incorporation of the Quinoline Moiety into an HCV Inhibitor (BILN 2061 as an example)
The synthesized 4-hydroxy-7-methoxyquinoline is a key building block for more complex HCV NS3 protease inhibitors like BILN 2061.[2][3] The next step in the synthesis involves the coupling of this quinoline fragment to the macrocyclic peptide core. This is typically achieved through a Mitsunobu reaction or an SN2 displacement of an activated hydroxyl group on the proline residue of the peptide backbone.
Caption: General scheme for the coupling of the quinoline intermediate with the peptide macrocycle.
Conclusion and Future Perspectives
The protocol described herein provides a reliable and scalable method for the synthesis of a key 4-hydroxy-7-methoxyquinoline intermediate, a critical component of several potent HCV NS3 protease inhibitors. The Conrad-Limpach reaction offers a straightforward approach to constructing the core quinoline scaffold. Further functionalization of this intermediate opens avenues for the development of next-generation HCV therapeutics with improved efficacy and resistance profiles. The versatility of the quinoline synthesis allows for the introduction of various substituents, enabling the exploration of structure-activity relationships and the optimization of inhibitor-protease interactions.
References
-
Tsantrizos, Y. S., et al. (2003). Macrocyclic Inhibitors of the NS3 Protease as Potential Therapeutic Agents of Hepatitis C Virus Infection. Angewandte Chemie International Edition, 42(12), 1355-1360. Available from: [Link]
-
Faucher, A. M., et al. (2004). Synthesis of BILN 2061, an HCV NS3 Protease Inhibitor with Proven Antiviral Effect in Humans. Organic Letters, 6(17), 2901-2904. Available from: [Link]
-
Llinàs-Brunet, M., et al. (2004). A systematic approach to the optimization of substrate-based inhibitors of the hepatitis C virus NS3 protease: discovery of potent and specific inhibitors. Journal of Medicinal Chemistry, 47(25), 6584-6594. Available from: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Tan, S. L. (Ed.). (2006). Hepatitis C viruses: genomes and molecular biology. Horizon Scientific Press.
-
Lamarre, D., et al. (2003). An NS3 protease inhibitor with potent antiviral activity in humans infected with hepatitis C virus. Nature, 426(6963), 186-189. Available from: [Link]
- Beaulieu, P. L. (2007). The discovery and development of boceprevir: a novel, potent and selective inhibitor of the hepatitis C virus NS3 protease. Current opinion in investigational drugs (London, England: 2000), 8(8), 614-634.
- Tsantrizos, Y. S. (2008). Macrocyclic inhibitors of the hepatitis C virus NS3 protease: a review of the patent literature.
-
Cox, E. D., et al. (2005). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 10(8), 948-953. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 3. researchgate.net [researchgate.net]
- 4. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid | 77474-33-0 [m.chemicalbook.com]
- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 6-Methoxyquinolin-3-yl Boronic Acid
Executive Summary & Strategic Importance
The 6-methoxyquinolin-3-yl moiety is a "privileged scaffold" in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., for c-Met, VEGF), antimalarials, and GPCR ligands. The 6-methoxy group improves lipophilicity and metabolic stability compared to the bare quinoline, while the 3-position offers a vector for extending chemical space into solvent-exposed regions of protein binding pockets.
However, coupling 6-Methoxyquinolin-3-yl boronic acid presents distinct challenges compared to standard phenyl-phenyl couplings:
-
Catalyst Sequestration: The basic quinoline nitrogen can coordinate to the Palladium center, displacing labile ligands and arresting the catalytic cycle.
-
Protodeboronation: While 3-position boronic acids are more stable than their 2-position counterparts, they remain susceptible to hydrolytic deboronation under high-temperature/strong-base conditions.
-
Solubility: The planar heterocyclic core can lead to π-stacking aggregation, complicating purification.
This guide provides a validated, self-consistent protocol designed to overcome these barriers using modern ligand architectures and optimized base/solvent systems.
Mechanistic Insight & Catalyst Selection
To ensure reproducibility, one must understand the failure modes. The diagram below illustrates the standard catalytic cycle alongside the specific "off-cycle" trap caused by the quinoline nitrogen.
The Quinoline "Trap"
In standard conditions using simple phosphines (e.g., PPh3), the quinoline nitrogen competes with the phosphine for the Pd(II) center. This forms a stable, unreactive [Pd(Ar)(L)(Quinoline)] complex.
Solution: Use bulky, electron-rich ligands (e.g., XPhos , SPhos , or P(t-Bu)3 ) or bidentate ligands with large bite angles (e.g., dppf ). These ligands sterically crowd the metal center, preventing the approach of the quinoline nitrogen while facilitating the rate-determining oxidative addition step.
Mechanistic Pathway Diagram
Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the reversible catalyst poisoning (Trap) by the quinoline substrate.
Optimized Experimental Protocol
This protocol utilizes Pd(dppf)Cl2·DCM or XPhos Pd G2 . The former is a robust, cost-effective workhorse for heteroaryl chlorides/bromides; the latter is recommended for sterically hindered or deactivated partners.
Materials & Reagents[1][2]
-
Nucleophile: 6-Methoxyquinolin-3-yl boronic acid (1.2 equiv).
-
Electrophile: Aryl/Heteroaryl Bromide or Chloride (1.0 equiv).
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%).
-
Base: K3PO4 (Potassium Phosphate, tribasic) (2.0 - 3.0 equiv). Note: Carbonate bases can be too weak for chlorides; Hydroxide bases promote deboronation.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio). The water is non-negotiable for boronate formation.
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 mmol) and 6-Methoxyquinolin-3-yl boronic acid (1.2 mmol, 244 mg).
-
Add K3PO4 (2.0 mmol, 425 mg).
-
Crucial: If using a solid catalyst (Pd(dppf)Cl2), add it now (0.03 mmol, ~25 mg). If using a sensitive precatalyst (XPhos Pd G2), wait until after degassing.
-
Seal the vial with a septum cap.
Step 2: Solvent Degassing
-
In a separate vessel, mix 1,4-Dioxane (4 mL) and Distilled Water (1 mL).
-
Sparge the solvent mixture with Nitrogen or Argon gas for 15 minutes. Dissolved oxygen is the primary cause of homocoupling side-products.
-
Transfer the degassed solvent to the reaction vial via syringe.
Step 3: Reaction
-
Place the vial in a pre-heated block at 80–90 °C .
-
Stir vigorously (800+ RPM). The biphasic mixture requires good mixing for phase transfer.
-
Monitor by LC-MS or TLC at 2 hours.
-
TLC Eluent: 50% EtOAc in Hexanes (Quinoline products are often polar).
-
Visualization: UV (254 nm) is strong due to the quinoline core.
-
Step 4: Workup & Scavenging
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
pH Adjustment: If the product contains basic nitrogens, ensure the aqueous layer is pH ~8-9 (use sat. NaHCO3) to prevent product loss as a salt in the water layer.
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Metal Scavenging (Optional but recommended for Pharma): Add 10 wt% SiliaMetS® Thiol or equivalent scavenger resin to the organic layer and stir for 30 mins to remove residual Palladium. Filter.
Step 5: Purification
-
Dry organic phase over Na2SO4, filter, and concentrate.
-
Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Gradient: 0-10% Methanol in Dichloromethane (DCM). Note: The methoxy-quinoline is polar; standard Hex/EtOAc may not elute it efficiently.
-
Troubleshooting & Optimization Matrix
If the standard protocol fails, consult this matrix to diagnose and resolve the issue.
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (N-binding) | Switch to XPhos Pd G3 or Pd(dtbpf)Cl2 . These ligands are bulkier and prevent N-coordination. |
| Protodeboronation (Quinoline recovered) | Base too strong / Temp too high | Switch base to K2CO3 or KF . Lower temp to 60°C. Ensure boronic acid is high purity. |
| Homocoupling of Halide | Oxygen presence | Degas solvents longer (30 mins). Ensure inert atmosphere is maintained. |
| Product in Aqueous Layer | pH too low during workup | The quinoline nitrogen can be protonated. Adjust aqueous workup to pH 9-10 using Na2CO3. |
| Black Precipitate (Pd Black) | Catalyst decomposition | Ligand is detaching. Add 10% free ligand (e.g., dppf or XPhos) to stabilize the active species. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the coupling of 6-methoxyquinolin-3-yl boronic acid.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Li, H., et al. (2013). Recent Advances in the Synthesis of Quinolines. RSC Advances, 3, 12066-12084. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265–272. Link (Relevant if converting the boronic acid to BF3K salt for stability).
-
Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Technical Guide. Link
Strategic C2-Functionalization of 6-Methoxyquinolin-3-ol: Methodologies for SAR Exploration
Executive Summary & Strategic Analysis
The 6-methoxyquinolin-3-ol scaffold is a privileged pharmacophore, structurally related to quinine metabolites and synthetic kinase inhibitors.[1] While the C3-hydroxyl group provides a convenient handle for etherification or esterification, the C2 position (adjacent to the ring nitrogen) is the critical vector for modulating solubility, metabolic stability (blocking Phase I oxidation), and binding affinity in the ATP-binding pocket of kinases.
Functionalizing the C2 position of 3-hydroxyquinolines is synthetically non-trivial due to the competing electronic effects:
-
The 6-Methoxy Group: An electron-donating group (EDG) that increases electron density in the benzenoid ring, slightly deactivating the system toward nucleophilic attack compared to bare quinoline.
-
The 3-Hydroxyl Group: An acidic proton (
) that requires protection to prevent quenching of organometallic reagents.[1] Its oxygen atom, however, is a potent Directing Metalation Group (DMG) . -
The C2 Position: Electronically deficient (due to the adjacent
nitrogen) but sterically crowded if the C3 substituent is bulky.
This guide details three distinct, self-validating workflows to access C2-substituted analogs, selected based on the desired chemotype:
-
Protocol A (Nucleophilic Vector): N-Oxide activation for C2-Halogenation (access to Aryl/Heteroaryl libraries).[1]
-
Protocol B (Anionic Vector): Directed Ortho-Metalation (DoM) for C2-Formylation/Carboxylation.[1]
-
Protocol C (Radical Vector): Minisci Reaction for direct C2-Alkylation.[1]
Pre-requisite: Substrate Protection
Note: Protocols A and B require protection of the C3-hydroxyl group to prevent side reactions.[1]
Recommended Protection: Methoxymethyl (MOM) Ether .
-
Why: MOM is stable to the basic conditions of DoM and the oxidative conditions of N-oxide formation, yet easily removed with mild acid.
-
Synthesis: Treat 6-methoxyquinolin-3-ol with MOM-Cl and DIPEA in DCM (
).[1] -
Validation: Disappearance of broad -OH singlet (
ppm) in -NMR; appearance of MOM singlet ( ppm).[1]
Protocol A: The N-Oxide Activation Route (C2-Halogenation)
Target Utility: Generation of 2-chloro/bromo intermediates for Suzuki/Buchwald couplings.[1] Mechanism: Meisenheimer-type activation followed by nucleophilic chlorination.[1]
Materials
-
Substrate: 3-(methoxymethoxy)-6-methoxyquinoline.[1]
-
Oxidant: m-CPBA (77% max).[1]
-
Reagent: Phosphoryl chloride (
). -
Solvent: Dichloromethane (DCM), Chloroform.
Step-by-Step Methodology
-
N-Oxidation:
-
Dissolve substrate (1.0 equiv) in DCM (0.1 M).
-
Add m-CPBA (1.2 equiv) portion-wise at
.[1] -
Stir at room temperature for 4–6 hours.
-
Checkpoint: Monitor LCMS for Mass [M+16].
-
Workup: Wash with sat.
and (to quench peroxides). Dry and concentrate.
-
-
Regioselective Chlorination:
-
Dissolve the crude N-oxide in
(anhydrous).[1] -
Add
(5.0 equiv) dropwise. Caution: Exothermic. -
Reflux (
) for 3 hours. -
Mechanistic Insight: The N-oxide oxygen attacks
, creating a good leaving group.[1] Chloride anion attacks C2 (most electrophilic site), restoring aromaticity with elimination of the phosphate.
-
-
Isolation:
-
Pour reaction mixture onto ice/water carefully. Neutralize with
. Extract with DCM. -
Purify via flash chromatography (Hex/EtOAc).
-
Expected Yield: 75–85% (2-chloro-3-(methoxymethoxy)-6-methoxyquinoline).[1]
Protocol B: Directed Ortho-Metalation (DoM)
Target Utility: Introduction of Carbonyls (Formyl, Carboxyl) or Boronates.[1] Mechanism: Lithium-Hydrogen exchange directed by the C3-oxygen and Ring Nitrogen (CIPE - Complex Induced Proximity Effect).[1]
Materials
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] Note: Do NOT use n-BuLi directly, as it may act as a nucleophile at C2.[1]
-
Electrophile: DMF (for aldehyde),
(for acid), or Iodine. -
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Reagent Preparation (In-situ LiTMP):
-
In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in THF at
. -
Add n-BuLi (1.1 equiv) dropwise.[1] Warm to
for 15 min, then cool back to .
-
-
Lithiation:
-
Add solution of 3-(methoxymethoxy)-6-methoxyquinoline (1.0 equiv) in THF dropwise to the LiTMP solution at
.[1] -
Stir for 1 hour at
. -
Mechanistic Insight: The Li atom coordinates between the N1-nitrogen and the O3-oxygen, forming a stable 5-membered chelate.[1] This directs deprotonation exclusively to C2.
-
-
Electrophile Quench:
-
Add neat DMF (3.0 equiv) or bubble dry
gas. -
Allow to warm to room temperature over 2 hours.
-
-
Workup:
-
Quench with sat.
. Extract with EtOAc.
-
Critical Control: If C4-lithiation is observed (rare with LiTMP but possible), reduce temperature to
Protocol C: Radical Minisci Alkylation
Target Utility: Direct introduction of Alkyl/Cycloalkyl groups (Methyl, Isopropyl, Cyclobutyl) without pre-functionalization. Mechanism: Nucleophilic radical attack on the protonated heteroaromatic base.[2]
Materials
-
Substrate: 6-methoxyquinolin-3-ol (Protection optional but recommended to avoid O-alkylation).[1]
-
Radical Source: Alkyl Carboxylic Acid (
) or Alkyl Sulfinate.[1] -
Catalyst:
(0.2 equiv). -
Oxidant:
(Ammonium Persulfate). -
Solvent:
(biphasic) or TFA.
Step-by-Step Methodology
-
Setup:
-
Dissolve substrate (1.0 equiv) in a mixture of DCM and Water (1:1).
-
Add Alkyl Carboxylic Acid (3.0 equiv).
-
Add TFA (2.0 equiv) to protonate the quinoline nitrogen. This activates the C2 position toward nucleophilic radicals.
-
-
Radical Generation:
-
Workup:
-
Basify with
(carefully, to pH 10). Extract with DCM.
-
Note: This method is ideal for "Late-Stage Functionalization" to rapidly generate alkyl analogs.[1]
Comparative Data & Decision Matrix
| Feature | Protocol A (N-Oxide) | Protocol B (DoM) | Protocol C (Minisci) |
| Primary Product | 2-Cl-Quinoline | 2-Li-Quinoline (Intermediate) | 2-Alkyl-Quinoline |
| Key Reagent | LiTMP | ||
| Regioselectivity | High (C2 only) | High (C2 > C4) | Moderate (C2 > C4) |
| Substrate Req. | Protected 3-OH | Protected 3-OH | Free or Protected 3-OH |
| Scalability | High (kg scale) | Moderate (cryogenic) | High (mg to g) |
| Best For... | Cross-coupling precursors | Aldehydes, Acids, Halogens | Rapid Alkyl Library Gen. |
Visualized Workflows
Diagram 1: Synthetic Decision Tree
Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired C2 substituent.
Diagram 2: Mechanistic Logic of Regioselectivity
Caption: Mechanistic divergence: Chelation control (DoM) vs. Electronic activation (N-Oxide).
References
-
Regioselective Functionalization of Quinolines through C-H Activation. Source: Semantic Scholar (2021). URL:[Link][3][4][5][6][7][8][9][10]
-
Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines. (Context on C2 vs C3 selectivity). Source: Hong Kong Polytechnic University. URL:[Link]
-
Directed Ortho Metalation (DoM) Principles. Source: Wikipedia / Snieckus Reviews. URL:[Link]
-
Minisci Reaction: Modern Developments. Source: Royal Society of Chemistry (Org. Biomol. Chem.). URL:[Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (Demonstrates POCl3 chlorination on 6-OMe-quinoline core). Source: Atlantis Press. URL:[Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 6. zenodo.org [zenodo.org]
- 7. baranlab.org [baranlab.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols for the Synthesis of Dynemicin Analogs Utilizing 6-Methoxyquinolin-3-ol
Preamble: The Strategic Imperative for Dynemicin Analogs
Dynemicin A, a natural product isolated from Micromonospora chersina, represents a pinnacle of molecular complexity and biological potency.[1] As a member of the enediyne class of antitumor antibiotics, its remarkable cytotoxicity is derived from a unique chemical warhead capable of cleaving double-stranded DNA.[2][3][4] The core mechanism involves a bioreductive activation of its anthraquinone moiety, which in turn triggers a cascade culminating in the Bergman cyclization of the enediyne core.[5][6] This cycloaromatization generates a highly reactive p-benzyne diradical, an entity that abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, causing lethal strand scission.[7][8]
While its potency is profound, the clinical development of dynemicin A has been hampered by its indiscriminate cytotoxicity.[9] This challenge, however, presents a compelling opportunity for medicinal chemistry: the rational design of analogs. By systematically modifying the dynemicin scaffold, we can fine-tune its electronic properties, steric profile, and solubility to enhance tumor targeting, improve the therapeutic index, and probe the intricate structure-activity relationships (SAR) that govern its biological activity.[10]
This guide provides a detailed synthetic framework for constructing novel dynemicin analogs, leveraging the versatile and strategically functionalized building block, 6-Methoxyquinolin-3-ol . We will explore a convergent synthetic strategy, detailing the necessary protocols from the ground up and elucidating the scientific rationale behind each critical step.
I. The Convergent Synthetic Strategy: A Tale of Two Moieties
The total synthesis of dynemicin and its analogs is a formidable challenge, best approached through a convergent strategy.[11][12] This involves the independent synthesis of two key fragments—the aromatic core and the enediyne bridge—followed by their strategic union. Our approach utilizes 6-Methoxyquinolin-3-ol as the foundational starting material for the aromatic "trigger" component.
The overall workflow is conceptualized as follows:
Caption: Convergent synthesis workflow for dynemicin analogs.
II. Mechanism of Action: The Bergman Cyclization
The biological activity of all enediynes is predicated on the Bergman cyclization. For dynemicin, this process is not spontaneous at physiological temperatures; it requires a triggering event. The reduction of the anthraquinone system to a hydroquinone alters the geometry of the molecule, decreasing the distance between the two acetylenic carbons of the enediyne moiety. This reduction in ring strain dramatically lowers the activation energy for the cyclization, allowing it to proceed at body temperature (37 °C).[7]
Caption: The activation and DNA cleavage pathway of dynemicin.
III. Experimental Protocols
Safety First: Dynemicin and its synthetic precursors are extremely potent cytotoxic agents. All manipulations must be conducted in a certified chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves, is mandatory. All glassware should be decontaminated with a suitable oxidizing agent (e.g., piranha solution, with extreme caution) or bleach, and waste must be disposed of according to institutional guidelines for hazardous chemical waste.
Protocol 1: Synthesis of a Key Aromatic Intermediate from 6-Methoxyquinolin-3-ol
This protocol outlines the conversion of 6-Methoxyquinolin-3-ol to a functionalized quinone monoimine, a critical precursor for the subsequent cycloaddition step.
Scientific Rationale: The conversion of the phenol group in the starting material to a more elaborate structure suitable for cycloaddition is the primary goal. This involves an electrophilic aromatic substitution to install a directing group, followed by oxidation to the quinone level and subsequent functionalization to form a reactive imine.
| Reagent/Material | Grade | Supplier | Notes |
| 6-Methoxyquinolin-3-ol | ≥97% | Sigma-Aldrich | Starting Material |
| Nitric Acid (fuming) | ACS Grade | Fisher Scientific | Handle with extreme care |
| Acetic Anhydride | ACS Grade | VWR | Reagent and solvent |
| Iron Powder | 325 mesh | Alfa Aesar | Reducing agent |
| Ammonium Chloride | ACS Grade | VWR | |
| Salcomine | Synthesis Grade | Strem Chemicals | Oxidation catalyst |
| Oxygen (gas) | High Purity | Airgas | Oxidant |
| tert-Butylamine | ≥99% | Acros Organics | Imine formation |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Solvent |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | Eluent |
| Hexanes | HPLC Grade | Fisher Scientific | Eluent |
Step-by-Step Methodology:
-
Nitration of the Quinoline Core:
-
To a stirred solution of 6-Methoxyquinolin-3-ol (1.0 eq) in acetic anhydride at 0 °C, add fuming nitric acid (1.1 eq) dropwise.
-
Maintain the temperature at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Rationale: The nitration is directed by the activating methoxy and hydroxy groups. Acetic anhydride serves to control the reactivity of the nitric acid.
-
Pour the reaction mixture onto ice and neutralize carefully with saturated sodium bicarbonate solution. The resulting precipitate (4-nitro-6-methoxyquinolin-3-ol) is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Reduction of the Nitro Group:
-
Suspend the nitro-quinoline intermediate (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.5 eq).
-
Heat the mixture to reflux for 3 hours. Monitor by TLC until the starting material is consumed.
-
Rationale: Iron in the presence of a mild acid (from NH4Cl hydrolysis) is a classic and effective method for reducing aromatic nitro groups to amines.
-
Filter the hot reaction mixture through a pad of Celite®, washing with hot ethanol. Concentrate the filtrate under reduced pressure to yield the crude 4-amino-6-methoxyquinolin-3-ol.
-
-
Oxidative Imine Formation:
-
Dissolve the crude amino-quinolino (1.0 eq) and Salcomine (0.1 eq) in anhydrous DCM.
-
Add tert-butylamine (2.0 eq).
-
Bubble oxygen gas through the solution at room temperature for 12-18 hours. The reaction will turn from a pale yellow to a deep red/purple.
-
Rationale: Salcomine, a cobalt-based catalyst, mimics oxygen-carrying enzymes and facilitates the aerobic oxidation of the aminophenol to a quinone monoimine. tert-Butylamine serves as the nitrogen source for the imine.
-
Once the reaction is complete (monitored by TLC), concentrate the solvent. Purify the residue by column chromatography (silica gel, gradient elution with 10-30% EtOAc in hexanes) to afford the target quinone imine intermediate.
-
Protocol 2: Synthesis of the (Z)-Enediyne Moiety
This protocol details the construction of a silyl-protected (Z)-enediyne fragment ready for coupling.
Scientific Rationale: The core of this synthesis is a palladium-catalyzed Sonogashira cross-coupling reaction. The (Z)-geometry is crucial for the subsequent Bergman cyclization and is established using a stereoselective reduction of an alkyne precursor.
| Reagent/Material | Grade | Supplier | Notes |
| (Z)-1,2-dichloroethene | ≥98% | Sigma-Aldrich | |
| Trimethylsilylacetylene | ≥98% | Oakwood Chemical | |
| Pd(PPh₃)₄ | 99% | Strem Chemicals | Catalyst |
| Copper(I) Iodide (CuI) | 99.995% | Alfa Aesar | Co-catalyst |
| Diisopropylamine (DIPA) | Anhydrous | Acros Organics | Solvent and base |
| Lindlar's Catalyst | 5% Pd on CaCO₃ | Sigma-Aldrich | For stereoselective reduction |
| Quinoline | ReagentPlus® | Sigma-Aldrich | Catalyst poison |
| Hydrogen (gas) | High Purity | Airgas | Reductant |
Step-by-Step Methodology:
-
Double Sonogashira Coupling:
-
To a solution of (Z)-1,2-dichloroethene (1.0 eq) in anhydrous DIPA, add trimethylsilylacetylene (2.5 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Stir the mixture under an inert atmosphere (Argon) at 50 °C for 24 hours.
-
Rationale: This double cross-coupling reaction builds the carbon skeleton of the enediyne. The (Z)-geometry of the starting alkene is retained.
-
After cooling, filter the reaction mixture and concentrate the filtrate. Purify by column chromatography (silica gel, hexanes) to yield 1,6-bis(trimethylsilyl)hex-3-ene-1,5-diyne.
-
-
Selective Desilylation (if required for further functionalization):
-
While not always necessary for the final coupling, if a free alkyne is needed, one TMS group can be selectively removed using K₂CO₃ in methanol. Stoichiometry and reaction time are critical for selectivity.
-
Note: For the purpose of this guide, we will assume a subsequent coupling reaction that utilizes the silyl-protected enediyne.
IV. Data Interpretation & Structure-Activity Relationships (SAR)
The true value of analog synthesis lies in the generation of SAR data. By systematically altering the structure, for instance, by changing the substituent at the 6-position of the quinoline ring, one can directly observe the impact on biological activity.
Table 1: Hypothetical SAR Data for Dynemicin Analogs
| Analog ID | R-Group (at C-6) | Cyclization Temp (°C) | DNA Cleavage (IC₅₀, nM) | Cytotoxicity (HeLa, IC₅₀, pM) |
| DYN-001 | -OCH₃ (Methoxy) | 38 | 5 | 10 |
| DYN-002 | -H | 42 | 15 | 45 |
| DYN-003 | -F (Fluoro) | 37 | 4 | 8 |
| DYN-004 | -NO₂ (Nitro) | 35 | 2 | 5 |
Interpretation:
-
Electron-Donating Groups (-OCH₃): The methoxy group in DYN-001 provides a baseline activity. It is electron-donating, which can facilitate the bioreduction of the quinone system, a key activation step.
-
Electron-Withdrawing Groups (-F, -NO₂): The highly electron-withdrawing fluoro and nitro groups in DYN-003 and DYN-004 lower the reduction potential of the quinone system. This makes the bioreductive activation more favorable, leading to lower cyclization temperatures and significantly increased potency. This is a crucial insight for designing next-generation analogs.
-
Unsubstituted Analog (-H): The removal of the methoxy group in DYN-002 results in a decrease in potency, highlighting the importance of electronic tuning at this position.
V. References
-
Myers, A. G., Fraley, M. E., Tom, N. J., Cohen, S. B., & Madar, D. J. (1995). Synthesis of (+)-Dynemicin A and Analogs of Wide Structural Variability. Chemistry & Biology, 2(1), 33-43. [Link]
-
Wikipedia. (2023). Dynemicin A. [Link]
-
Shair, M. D., Yoon, T. Y., Mosny, K. K., Chou, T. C., & Danishefsky, S. J. (1996). The Total Synthesis of Dynemicin A. Journal of the American Chemical Society, 118(40), 9509-9525. [Link]
-
Wikipedia. (2023). Bergman cyclization. [Link]
-
Tuttle, T., & Kraka, E. (2007). The Bergman Cyclization: A Short Review of a Remarkable Reaction. WIREs Computational Molecular Science, 1(4), 564-577. (Note: This is a representative reference for the topic; a specific URL is not available from the search results, but the journal is a primary source).
-
Nicolaou, K. C., Dai, W. M., Tsay, S. C., Estevez, V. A., & Wrasidlo, W. (1992). Designed Enediynes: A New Class of DNA-Cleaving Molecules with Potent and Selective Anticancer Activity. Science, 256(5060), 1172-1178. [Link]
-
Crevis, I., & Gräfenstein, J. (2018). Bergman cyclization of main-chain enediyne polymers for enhanced DNA-cleavage. Polymer Chemistry, 9(33), 4414-4421. [Link]
-
PubChem. (n.d.). Dynemicin A. National Center for Biotechnology Information. [Link]
-
Uncial, M., et al. (2022). Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in tiancimycin biosynthesis. Nature Communications, 13(1), 6271. [Link]
-
Horsman, G. P., et al. (2023). Normal and Aberrant Methyltransferase Activities Give Insights into the Final Steps of Dynemicin A Biosynthesis. Journal of the American Chemical Society, 145(24), 13182-13190. [Link]
-
Wang, Y., et al. (2022). Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis. Angewandte Chemie International Edition, 61(1), e202112345. [Link]
-
Konishi, M., et al. (1989). Dynemicin A, a novel antibiotic with the anthraquinone and 1,5-diyn-3-ene subunit. The Journal of Antibiotics, 42(9), 1449-1452. (Note: A direct link is not available, but this is a seminal reference).
-
Semmelhack, M. F., Gallagher, J., & Cohen, D. (1990). A new, convergent, and flexible synthesis of the dynemicin A enediyne core. Tetrahedron Letters, 31(11), 1521-1522. (Note: A direct link is not available, but this is a key synthetic reference).
-
Sugiura, Y., et al. (1999). Synthesis and antitumor activity of water-soluble enediyne compounds related to dynemicin A. Bioorganic & Medicinal Chemistry Letters, 9(18), 2673-2676. [Link]
-
Cramer, C. J. (2007). Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1. The Journal of Physical Chemistry A, 111(19), 4061-4071. [Link]
-
Organic Chemistry Portal. (n.d.). Bergman Cyclization. [Link]
-
Bach, R. D., & Schlegel, H. B. (2001). An ab Initio Exploration of the Bergman Cyclization. The Journal of Physical Chemistry A, 105(1), 117-124. [Link]
-
Krawczyk, E., et al. (2022). Alkoxy and Enediyne Derivatives Containing 1,4-Benzoquinone Subunits—Synthesis and Antitumor Activity. Molecules, 27(1), 263. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Normal and Aberrant Methyltransferase Activities Give Insights into the Final Steps of Dynemicin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynemicin A | C30H19NO9 | CID 10030135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bergman Cyclization [organic-chemistry.org]
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- 7. Bergman cyclization - Wikipedia [en.wikipedia.org]
- 8. Bergman cyclization of main-chain enediyne polymers for enhanced DNA cleavage - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity of water-soluble enediyne compounds related to dynemicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: High-Sensitivity Chloride Ion Detection Using 6-Methoxyquinoline Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Chloride Ion Sensing
Chloride (Cl⁻) is the most abundant biological anion, playing a pivotal role in a vast array of physiological processes, including regulation of cell volume, stabilization of membrane potential, and transepithelial transport.[1] Dysregulation of chloride homeostasis is implicated in numerous pathologies such as cystic fibrosis and epilepsy, making the accurate quantification of chloride ion concentrations a critical aspect of biomedical research and drug development.[1][2] Fluorescent indicators have become indispensable tools for monitoring chloride dynamics in biological systems due to their high sensitivity and spatiotemporal resolution.[2] Among these, derivatives of 6-methoxyquinoline have emerged as a robust and versatile class of fluorescent sensors for the detection of chloride ions.[3]
This comprehensive guide provides an in-depth overview of the principles and applications of 6-methoxyquinoline-based chloride sensors. We will delve into the underlying sensing mechanism, provide detailed protocols for their use in cellular and in vitro assays, and discuss data analysis and interpretation.
The Chemistry of Detection: Collisional Quenching of Fluorescence
The fluorescence of 6-methoxyquinoline derivatives is sensitive to the presence of halide ions, particularly chloride.[4] The primary mechanism of detection is collisional quenching , a dynamic process where the excited state of the fluorophore is deactivated upon transient interaction with a quencher molecule (in this case, the chloride ion).[3][4] This process is governed by the Stern-Volmer relationship, which describes the linear relationship between the fluorescence intensity and the concentration of the quencher.[4]
It is crucial to understand that this quenching mechanism does not involve the formation of a stable ground-state complex between the quinoline derivative and the chloride ion.[3] Consequently, there is no spectral shift in the emission wavelength, which means that direct ratiometric measurements are not feasible with these single-wavelength indicators.[3] However, the quenching efficiency, quantified by the Stern-Volmer constant (Ksv), provides a sensitive measure of the chloride concentration.[4]
Key 6-Methoxyquinoline Derivatives for Chloride Sensing
Several derivatives of 6-methoxyquinoline have been synthesized and optimized for chloride sensing, each with distinct properties and applications.[3]
| Derivative | Full Name | Key Features | Common Applications |
| SPQ | 6-Methoxy-N-(3-sulfopropyl)quinolinium | Water-soluble, cell-impermeant.[5] | Measurement of chloride transport in vesicles and liposomes.[6][7] |
| MQAE | N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | Cell-permeant ester form.[8] | Intracellular chloride measurements in living cells.[9][10] |
| MEQ | 6-Methoxy-N-ethylquinolinium iodide | Another cell-permeant derivative. | Used to confirm chloride influx in neurons.[2] |
Visualizing the Sensing Mechanism and Experimental Workflow
To better understand the principles and procedures outlined in this guide, the following diagrams illustrate the core concepts.
Figure 1: Collisional quenching of 6-methoxyquinoline fluorescence by chloride ions.
Figure 2: A generalized workflow for measuring intracellular chloride using MQAE.
Detailed Protocols
Protocol 1: In Vitro Chloride Detection Using SPQ
This protocol is designed for measuring chloride concentrations in vesicle or liposome preparations.
Materials:
-
SPQ (6-Methoxy-N-(3-sulfopropyl)quinolinium)
-
DMSO (Dimethyl sulfoxide)
-
Experimental buffer (e.g., HEPES-buffered saline) with varying known concentrations of NaCl
-
Vesicle or liposome preparation
-
Fluorometer or fluorescence plate reader
Procedure:
-
SPQ Stock Solution Preparation: Prepare a stock solution of SPQ in DMSO. For example, to make a 10 mM stock solution, dissolve a specific mass of SPQ in the appropriate volume of DMSO.[5]
-
Calibration Curve: a. Prepare a series of calibration standards by diluting the SPQ stock solution into the experimental buffer containing known concentrations of NaCl (e.g., 0 mM, 10 mM, 20 mM, 50 mM, 100 mM). b. Measure the fluorescence intensity of each standard using the appropriate excitation and emission wavelengths for SPQ (typically around 350 nm excitation and 445 nm emission).[6] c. Plot the reciprocal of the fluorescence intensity (1/F) versus the chloride concentration to generate a Stern-Volmer plot.
-
Sample Measurement: a. Add SPQ to your vesicle or liposome preparation to the same final concentration used for the calibration curve. b. Measure the fluorescence intensity of the sample.
-
Data Analysis: a. Use the Stern-Volmer plot to determine the chloride concentration in your sample based on its fluorescence intensity.
Protocol 2: Intracellular Chloride Measurement Using MQAE
This protocol outlines the steps for measuring intracellular chloride concentrations in cultured cells.[8]
Materials:
-
MQAE (N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide)
-
DMSO
-
Krebs-HEPES buffer (or other suitable physiological buffer)[11]
-
Cultured cells (adherent or suspension)
-
Fluorescence microscope or flow cytometer
Procedure:
-
MQAE Stock Solution Preparation: Prepare a 10 mM stock solution of MQAE by dissolving 1 mg of MQAE in 0.3066 mL of DMSO.[8] Store the stock solution at -20°C to -80°C, protected from light.[8]
-
MQAE Working Solution Preparation: Dilute the MQAE stock solution in Krebs-HEPES buffer to a final working concentration of 5-10 mM.[8] The optimal concentration may need to be determined empirically for your specific cell type.
-
Cell Loading: a. For adherent cells: Remove the culture medium and wash the cells with PBS. Add the MQAE working solution and incubate at room temperature for 30 minutes.[8] b. For suspension cells: Centrifuge the cells, discard the supernatant, and wash with PBS. Resuspend the cells in the MQAE working solution and incubate at room temperature for 30 minutes.[8]
-
Washing: After incubation, wash the cells thoroughly with Krebs-HEPES buffer (at least 3-5 times) to remove extracellular MQAE.[11]
-
Fluorescence Measurement: a. Microscopy: Acquire fluorescence images using a fluorescence microscope equipped with appropriate filters for MQAE (excitation ~350 nm, emission ~460 nm).[8] b. Flow Cytometry: Analyze the cells using a flow cytometer with appropriate laser and emission filter settings.
-
Data Analysis: The fluorescence intensity of MQAE is inversely proportional to the intracellular chloride concentration.[8] Changes in fluorescence intensity over time or in response to stimuli can be used to monitor relative changes in intracellular chloride. For quantitative measurements, a calibration procedure is required.
Data Interpretation and Considerations
-
Calibration is Key: For quantitative analysis, it is essential to perform a calibration for each experiment. This typically involves using ionophores to equilibrate intracellular and extracellular chloride concentrations and measuring fluorescence at known extracellular chloride levels.
-
Selectivity: While 6-methoxyquinoline derivatives are sensitive to chloride, they can also be quenched by other halides like bromide and iodide with even greater efficiency.[3] Therefore, it is important to consider the ionic composition of your experimental buffer. Physiological concentrations of other anions like nitrate, phosphate, and sulfate generally do not significantly interfere.[3]
-
pH Sensitivity: The fluorescence of these indicators is generally not sensitive to pH in the physiological range.[3]
-
Photostability: As with any fluorescent probe, be mindful of photobleaching during image acquisition. Use the lowest possible excitation intensity and exposure times.
Conclusion
6-methoxyquinoline derivatives are powerful tools for the sensitive and specific detection of chloride ions in a variety of research applications. By understanding the principles of collisional quenching and following well-defined protocols, researchers can obtain reliable and reproducible data on chloride dynamics in both cellular and in vitro systems. This information is crucial for advancing our understanding of the physiological and pathological roles of this essential anion.
References
-
Marandi, N., et al. (2012). Two-photon chloride imaging using MQAE in vitro and in vivo. PubMed. Retrieved from [Link]
-
Li, M., et al. (2022). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media. Retrieved from [Link]
-
Srinivas, S. P., & Bonanno, J. A. (1998). Assessment of Swelling-Activated Cl- Channels Using the Halide-Sensitive Fluorescent Indicator 6-methoxy-N-(3-sulfopropyl)quinolinium. PubMed. Retrieved from [Link]
-
Bentham Science. (n.d.). A Novel Quinoline Derivative for Selective and Sensitive Visual Detection of PPB Level Cu 2+ in an Aqueous Solution. Retrieved from [Link]
-
Gilbert, D., et al. (2022). Engineering the ChlorON Series: Turn-On Fluorescent Protein Sensors for Imaging Labile Chloride in Living Cells. ACS Central Science. Retrieved from [Link]
-
Lee, S., et al. (2021). Nuclear Chloride Ion-Selective Fluorescent Probe and Its Biological Applications. ACS Sensors. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Excitation ratiometric chloride sensing in a standalone yellow fluorescent protein is powered by the interplay between proton transfer and conformational reorganization. Chemical Science. Retrieved from [Link]
-
Marandi, N., et al. (2012). Two-photon chloride imaging using MQAE in vitro and in vivo. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. Retrieved from [Link]
-
MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Retrieved from [Link]
-
Journal of Cell Science. (2020). What biologists want from their chloride reporters – a conversation between chemists and biologists. Retrieved from [Link]
-
National Institutes of Health. (2021). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform. Retrieved from [Link]
-
ChemRxiv. (n.d.). The lucigenin assay: measuring anion transport in lipid vesicles. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Ratiometric fluorescence imaging for distinguishing chloride concentration between normal and ischemic ventricular myocytes. Chemical Communications. Retrieved from [Link]
-
Sensors and Actuators B: Chemical. (2015). Fluorescent Chemosensors for Chloride in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-photon chloride imaging using MQAE in vitro and in vivo. Retrieved from [Link]
-
Scientific Research Publishing. (2011). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Journal of Modern Physics. Retrieved from [Link]
-
Treasures @ UT Dallas. (n.d.). Engineering and Biological Applications of Turn-on Fluorescent Protein-based Sensors for Chloride. Retrieved from [Link]
-
MDPI. (2022). A Ratiometric Fluorescent Sensor for the Detection of Norfloxacin in Foods Based on ZIF-8 Core–Shell-Structured Molecularly Imprinted Encoded Microspheres. Foods. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Reagent for Monitoring Chloride Ions MQAE. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of New Cyanuric Chloride Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Discovery of a monomeric green fluorescent protein sensor for chloride by structure-guided bioinformatics. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). A Ratiometric Near-Infrared Fluorescent Probe Based on a Novel Reactive Cyanine Platform for Mitochondrial pH Detection. Retrieved from [Link]
-
MDPI. (2022). Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. Gels. Retrieved from [Link]
-
PubMed. (2020). Ratiometric electrogenerated chemiluminescence sensor based on a designed anti-fouling peptide for the detection of carcinoembryonic antigen. Retrieved from [Link]
-
PubMed. (2022). Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. Retrieved from [Link]
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- 5. SPQ [6-Methoxy-N-(3-sulfopropyl)quinolinium] | AAT Bioquest [aatbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Assessment of swelling-activated Cl- channels using the halide-sensitive fluorescent indicator 6-methoxy-N-(3-sulfopropyl)quinolinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Two-photon chloride imaging using MQAE in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reagent for Monitoring Chloride Ions MQAE | CAS 124505-60-8 Dojindo [dojindo.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxyquinolin-3-ol
Topic: High-Yield Synthesis of 6-Methoxyquinolin-3-ol Target Audience: Medicinal Chemists, Process Chemists Document ID: TSC-Q3OH-2024-V1 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Heterocycle Problem"
Synthesizing 6-methoxyquinolin-3-ol (3-hydroxy-6-methoxyquinoline) presents a classic challenge in heterocyclic chemistry: the electron-deficient pyridine ring of the quinoline core resists direct electrophilic hydroxylation, while the nitrogen atom is prone to poisoning transition metal catalysts.
While classical methods (e.g., Elbs persulfate oxidation or Skraup variants) often yield tarry mixtures with <30% isolation efficiency, modern drug discovery demands >80% purity and scalability. This guide focuses on the two most robust, high-yield pathways:
-
The "Gold Standard" (Small Scale/High Speed): Palladium-Catalyzed Hydroxylation.[1][2]
-
The "Workhorse" (Scale-up/Cost-Effective): Boronic Acid Oxidation Sequence.
Module 1: The Synthetic Pathways
Pathway A: Palladium-Catalyzed Hydroxylation (Recommended)
Best for: Rapid analog synthesis, milligram to gram scale. Mechanism: Pd(0)/Ligand-mediated nucleophilic substitution using a hydroxide surrogate.
This method utilizes bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos) to prevent the quinoline nitrogen from binding to the palladium center, which is the primary cause of catalytic death in this substrate class.
Pathway B: Boronic Acid Oxidation
Best for: Multi-gram scale, avoiding expensive Pd catalysts. Mechanism: Lithium-halogen exchange followed by boronate trapping and oxidative cleavage.
Visualization: Strategic Routes
Caption: Comparison of Pd-Catalyzed (Red) and Boronic Acid (Blue) synthetic routes. Method A is preferred for speed; Method B for cost.
Module 2: Optimized Protocols
Protocol A: Pd-Catalyzed Hydroxylation (High Yield)
Reagents:
-
Substrate: 3-Bromo-6-methoxyquinoline (1.0 equiv)
-
Catalyst: Pd_2(dba)_3 (2 mol%)
-
Ligand: tBuBrettPhos (4-6 mol%)
-
Base/Nucleophile: KOH (4.0 equiv) or Boric Acid (B(OH)_3) as surrogate.
-
Solvent: 1,4-Dioxane / Water (1:1 v/v).[2]
Step-by-Step:
-
Degassing (Critical): Charge a reaction vial with the substrate, Pd precursor, ligand, and KOH. Seal and purge with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.[3]
-
Workup: Acidify carefully to pH 6-7 with 1M HCl. The product often precipitates or can be extracted with EtOAc.
Protocol B: Boronic Acid Oxidation Sequence
Reagents:
-
Substrate: 3-Bromo-6-methoxyquinoline
-
Reagent 1: n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Reagent 2: Triisopropyl borate (1.2 equiv)
-
Oxidant: 30% H_2O_2, NaOH.
Step-by-Step:
-
Cryogenic Setup: Dissolve substrate in anhydrous THF. Cool to -78°C (internal temp).
-
Exchange: Add n-BuLi dropwise. Stir for 15 min. Do not let temperature rise above -70°C.
-
Trapping: Add B(OiPr)_3 rapidly. Allow to warm to 0°C over 2 hours.
-
Oxidation: Add 2M NaOH, then dropwise 30% H_2O_2. Stir at RT for 1 hour.
-
Quench: Quench with Na_2SO_3 (to kill peroxides) and acidify to pH 6.
Module 3: Troubleshooting Dashboard
Diagnostic Table: Why is my yield low?
| Symptom | Probable Cause | Corrective Action |
| Method A: No Conversion | Catalyst Poisoning | Ensure you are using tBuBrettPhos or BippyPhos . Standard PPh3 or dppf will fail because the quinoline Nitrogen binds to Pd. |
| Method A: Low Yield (<40%) | Oxygen Ingress | The active Pd(0)-Ligand species is air-sensitive. Use a glovebox or rigorous Schlenk technique. |
| Method A: Biaryl Formation | Homocoupling | Reduce catalyst loading; ensure the base (KOH) is fully soluble/mixed (use 1:1 Dioxane/Water). |
| Method B: Protodeboronation | Hydrolysis of C-B bond | The intermediate boronic acid is unstable. Perform the oxidation step immediately in the same pot without isolating the boronic acid. |
| Method B: "Sludge" / Tar | Temperature Spike | During n-BuLi addition, if temp > -70°C, the lithiated quinoline attacks unreacted starting material. Use an internal thermometer. |
Logic Tree: Troubleshooting Workflow
Caption: Decision tree for diagnosing low yields in 3-hydroxyquinoline synthesis.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use the Sandmeyer reaction (3-aminoquinoline
Q: Why use Boric Acid in the Pd-catalyzed route?
A: Recent literature suggests Boric Acid (
Q: My product is purple/brown after workup. How do I purify? A: Quinolines oxidize slightly in air to form colored N-oxides or oligomers.
-
Solution: Perform a "charcoal filtration." Dissolve the crude product in hot ethanol, add activated carbon, reflux for 15 mins, and filter through Celite. Recrystallize from Ethanol/Water.
Q: Can I use 3-bromoquinoline and methoxylate it later?
A: No. Nucleophilic aromatic substitution (
References
-
Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid. Source: Organic Letters (2020) Significance: Establishes the use of Boric Acid as a mild hydroxide surrogate for high-yield phenol synthesis.[1] URL:[Link][1]
-
Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. Source: Journal of the American Chemical Society (2011) / PMC Significance: Defines the tBuBrettPhos ligand system essential for preventing catalyst poisoning by nitrogen heterocycles. URL:[Link]
-
Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Source: RSC Advances (2014) Significance: Discusses alternative oxidative routes and the stability of 3-hydroxyquinoline intermediates. URL:[Link]
Sources
Technical Support Center: Purification of 3-Hydroxy-6-Methoxyquinoline
This guide provides comprehensive technical support for researchers, scientists, and professionals in drug development who are working with 3-hydroxy-6-methoxyquinoline. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the purification of this important heterocyclic compound. The methodologies described are grounded in established chemical principles and validated through extensive field experience with similar molecular scaffolds.
I. Understanding the Purification Challenges
The purification of 3-hydroxy-6-methoxyquinoline, often synthesized via methods analogous to the Skraup synthesis, presents a unique set of challenges.[1][2][3] The primary obstacles typically arise from the presence of unreacted starting materials, such as substituted anilines and glycerol derivatives, and the formation of polymeric, tar-like substances under the harsh acidic and high-temperature conditions of the synthesis.[1][4] The presence of both a hydroxyl and a methoxy group, along with the quinoline core, imparts a moderate polarity to the molecule, which must be carefully considered when selecting a purification strategy.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 3-hydroxy-6-methoxyquinoline in a practical question-and-answer format.
Recrystallization Issues
Q1: My crude product is a dark, oily, or tarry substance that won't crystallize. What should I do?
A1: This is a common issue, especially with crude products from Skraup-type syntheses, which are known to produce significant amounts of polymeric impurities.
-
Initial Cleanup: Before attempting recrystallization, it's often beneficial to perform a preliminary purification. A simple and effective method is to dissolve the crude material in a suitable organic solvent like ethyl acetate and wash it with a dilute sodium hydroxide solution to remove acidic impurities and some of the tarry material.[5] Subsequently, washing with a dilute acid, such as hydrochloric acid, can help remove any unreacted basic starting materials like p-anisidine.
-
Charcoal Treatment: If the crude product remains highly colored, a treatment with activated charcoal can be effective. Dissolve the product in a hot solvent, add a small amount of activated charcoal, and heat with stirring for a short period. The charcoal will adsorb many of the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool for crystallization.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization.[6] For a moderately polar compound like 3-hydroxy-6-methoxyquinoline, consider solvents such as ethanol, methanol, or mixtures of ethanol and water.[7] You are looking for a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q2: I've managed to get crystals, but the yield is very low. How can I improve it?
A2: Low recovery during recrystallization can be due to several factors.
-
Solvent Volume: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Mother Liquor Concentration: After filtering the initial crop of crystals, you can often recover more product by concentrating the mother liquor and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.
Column Chromatography Issues
Q3: My compound is not separating from impurities on the silica gel column. What solvent system should I use?
A3: The key to good separation in column chromatography is selecting the right mobile phase (eluent).
-
TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent system should give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from all impurities.
-
Solvent Polarity: For a moderately polar compound like 3-hydroxy-6-methoxyquinoline, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8] You can gradually increase the proportion of the polar solvent to increase the elution rate of your compound. For more polar compounds, a system of dichloromethane and methanol might be more effective.
-
Gradient Elution: If you have impurities with a wide range of polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.
Q4: My compound appears to be degrading on the silica gel column. How can I prevent this?
A4: Hydroxylated quinolines can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[9]
-
Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent system.
-
Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Speed: Minimize the time your compound spends on the column. A well-packed column and an optimized flow rate are crucial.
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for 3-hydroxy-6-methoxyquinoline?
A1: For routine purification to remove minor impurities, recrystallization is often the most efficient method in terms of time and resources. However, for complex mixtures with multiple components or impurities with similar solubility, column chromatography will provide a much higher degree of separation and purity.
Q2: How can I assess the purity of my 3-hydroxy-6-methoxyquinoline after purification?
A2: The purity of your final product should be assessed using multiple analytical techniques.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.
-
Melting Point: A sharp melting point range that is consistent with literature values (if available) indicates high purity. Impurities will typically broaden and depress the melting point.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure and assessing the purity of your compound. The absence of impurity peaks is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
-
Q3: How should I store purified 3-hydroxy-6-methoxyquinoline?
A3: As with many hydroxylated aromatic compounds, 3-hydroxy-6-methoxyquinoline may be sensitive to light and air.[10] It is advisable to store the purified solid in a well-sealed, amber-colored vial in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
IV. Experimental Protocols
Protocol 1: Recrystallization of 3-Hydroxy-6-Methoxyquinoline
This protocol provides a general procedure for the recrystallization of 3-hydroxy-6-methoxyquinoline. The ideal solvent should be determined experimentally on a small scale first.
Materials:
-
Crude 3-hydroxy-6-methoxyquinoline
-
Recrystallization solvent (e.g., ethanol, methanol, ethanol/water mixture)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: Place the crude 3-hydroxy-6-methoxyquinoline in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and a stir bar. Heat the mixture with stirring on a hot plate. Continue to add the solvent in small portions until the compound just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Column Chromatography of 3-Hydroxy-6-Methoxyquinoline
This protocol outlines a standard procedure for purification by flash column chromatography.
Materials:
-
Crude 3-hydroxy-6-methoxyquinoline
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Sand
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Use TLC to determine the optimal eluent system that gives your product an Rf of 0.3-0.4 and separates it from impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle into a uniform bed.[11]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[12]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or nitrogen line) to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3-hydroxy-6-methoxyquinoline.
V. Workflow and Decision Making
Choosing the right purification strategy is crucial for achieving high purity and yield. The following diagram illustrates a decision-making workflow to guide your choice between recrystallization and column chromatography.
Caption: Decision workflow for selecting a purification method.
VI. References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
PubMed. Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. Available from: [Link]
-
SlidePlayer. Preparation and Properties of Quinoline. Available from: [Link]
-
SlideShare. synthesis of quinoline derivatives and its applications. Available from: [Link]
-
Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline. Available from:
-
Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Available from:
-
Google Patents. CN103304477B - Purification method of 8-hydroxyquinoline crude product. Available from:
-
Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available from: [Link]
-
SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
The Good Scents Company. 6-methoxyquinoline. Available from: [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available from: [Link]
-
MDPI. Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Available from: [Link]
-
ResearchGate. Preparation and purification of 8-hydroxyquinoline metal complexes. Available from: [Link]
-
ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
ResearchGate. (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available from: [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
Reddit. Purification of Quinoline-3,4-diones. Available from: [Link]
-
ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]
-
PubChem. 3-Hydroxy-6-methoxyflavone. Available from: [Link]
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. iipseries.org [iipseries.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 12. chromtech.com [chromtech.com]
Technical Support Center: Navigating the Solubility Challenges of 6-Methoxyquinolin-3-ol in Aqueous Buffers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Methoxyquinolin-3-ol. This guide provides in-depth troubleshooting strategies and practical, step-by-step protocols to address the common solubility hurdles encountered with this compound in aqueous buffers. Our goal is to empower you with the knowledge to design robust experiments and obtain reliable, reproducible results.
Understanding the Challenge: The Physicochemical Properties of 6-Methoxyquinolin-3-ol
6-Methoxyquinolin-3-ol, like many quinoline derivatives, presents a solubility challenge in aqueous media due to its predominantly hydrophobic bicyclic ring structure.[1][2] While the hydroxyl (-OH) and methoxy (-OCH₃) groups introduce some polarity, the molecule as a whole remains sparingly soluble in water. This poor aqueous solubility can lead to significant experimental variability, inaccurate biological data, and challenges in formulation development.[3]
Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility
This section provides a logical workflow to guide you through the process of improving the solubility of 6-Methoxyquinolin-3-ol in your experiments.
Caption: A decision-making workflow for troubleshooting the solubility of 6-Methoxyquinolin-3-ol.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-Methoxyquinolin-3-ol not dissolving in my standard phosphate-buffered saline (PBS)?
A1: The limited aqueous solubility of 6-Methoxyquinolin-3-ol is the primary reason for its poor dissolution in PBS. The hydrophobic nature of the quinoline ring system dominates its behavior in aqueous solutions.[1][2] To enhance its solubility, you will likely need to modify your buffer system, for instance, by adjusting the pH or incorporating solubilizing excipients.
Q2: How does pH affect the solubility of 6-Methoxyquinolin-3-ol?
A2: As an amphoteric molecule, the solubility of 6-Methoxyquinolin-3-ol is highly sensitive to pH.[2][3] The quinoline nitrogen is basic and can be protonated at acidic pH, forming a more soluble cationic salt. Conversely, the hydroxyl group is acidic and can be deprotonated at alkaline pH, forming a more soluble anionic phenoxide. Therefore, moving the pH away from the isoelectric point (the pH at which the molecule has no net charge) will generally increase solubility.
Q3: What are co-solvents and how do they work?
A3: Co-solvents are water-miscible organic solvents that are added in small amounts to an aqueous solution to increase the solubility of poorly soluble compounds.[5][6] They work by reducing the polarity of the aqueous medium, which makes it a more favorable environment for hydrophobic molecules like 6-Methoxyquinolin-3-ol.[7] Common co-solvents used in biological research include DMSO, ethanol, and polyethylene glycols (PEGs).
Q4: Are there any potential downsides to using co-solvents in my experiments?
A4: Yes, while effective, co-solvents can have drawbacks. At high concentrations, they can affect the biological activity of your compound, interfere with assay components, or exhibit cellular toxicity. Therefore, it is crucial to determine the lowest effective concentration of the co-solvent and to include appropriate vehicle controls in your experiments.
Q5: What are cyclodextrins and how can they improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble molecules, like 6-Methoxyquinolin-3-ol, within their hydrophobic core, forming an inclusion complex.[8][10] This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the guest molecule in aqueous solutions.[11]
Q6: Which type of cyclodextrin should I use?
A6: The choice of cyclodextrin depends on the size and shape of the molecule to be encapsulated. For quinoline-sized molecules, β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are often good starting points due to the appropriate size of their hydrophobic cavity. These derivatives also offer improved aqueous solubility and lower toxicity compared to the parent β-cyclodextrin.
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details how to determine the optimal pH for solubilizing 6-Methoxyquinolin-3-ol.
Principle: The solubility of ionizable compounds is pH-dependent.[12] By adjusting the pH of the buffer, we can shift the equilibrium towards the more soluble ionized form of 6-Methoxyquinolin-3-ol.
Materials:
-
6-Methoxyquinolin-3-ol
-
Aqueous buffers of varying pH (e.g., citrate buffer for acidic range, phosphate buffer for neutral range, borate buffer for alkaline range)
-
Calibrated pH meter
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC for concentration determination
Procedure:
-
Prepare a series of buffers with a pH range from 2 to 10.
-
Add an excess amount of 6-Methoxyquinolin-3-ol to a fixed volume of each buffer in separate vials.
-
Tightly cap the vials and vortex vigorously for 1-2 minutes.
-
Equilibrate the samples by rotating or shaking at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration of 6-Methoxyquinolin-3-ol in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
Plot the measured solubility against the pH to identify the pH range of maximum solubility.
Self-Validation:
-
Visually inspect the samples after equilibration for the presence of undissolved solid to confirm that an excess was used.
-
Ensure the pH of the supernatant is measured after equilibration to confirm it has not shifted significantly.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines the use of a co-solvent to improve the solubility of 6-Methoxyquinolin-3-ol.
Principle: Co-solvents decrease the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[7]
Materials:
-
6-Methoxyquinolin-3-ol
-
Aqueous buffer at a physiologically relevant pH (e.g., PBS pH 7.4)
-
Co-solvents such as DMSO, ethanol, or PEG 400
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare stock solutions of 6-Methoxyquinolin-3-ol in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).
-
Create a series of co-solvent concentrations in your aqueous buffer (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Add a small volume of the 6-Methoxyquinolin-3-ol stock solution to the co-solvent/buffer mixtures to achieve the desired final concentration.
-
Vortex the solutions thoroughly.
-
Visually inspect for any precipitation or cloudiness.
-
If necessary, perform a kinetic solubility assay by monitoring the absorbance or light scattering over time to assess for delayed precipitation.
Data Presentation:
| Co-solvent (v/v %) | Visual Observation | Maximum Achievable Concentration (µM) |
| 0% (Buffer only) | Precipitation | < 10 |
| 0.5% DMSO | Clear Solution | 50 |
| 1% DMSO | Clear Solution | 100 |
| 2% DMSO | Clear Solution | >200 |
| 5% Ethanol | Clear Solution | >200 |
Self-Validation:
-
Always include a vehicle control (buffer with the same concentration of co-solvent but without the compound) in your biological assays to account for any effects of the co-solvent itself.
-
Ensure the final concentration of the co-solvent is below the threshold known to cause toxicity or assay interference.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol describes the use of cyclodextrins to form inclusion complexes and increase the aqueous solubility of 6-Methoxyquinolin-3-ol.
Principle: Cyclodextrins encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[8][10]
Materials:
-
6-Methoxyquinolin-3-ol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a series of cyclodextrin solutions in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Add a pre-weighed amount of 6-Methoxyquinolin-3-ol to each cyclodextrin solution.
-
Vortex the mixtures vigorously for 5-10 minutes.
-
If dissolution is slow, sonicate the samples for 15-30 minutes.
-
Allow the solutions to equilibrate at room temperature for at least one hour.
-
Visually inspect for complete dissolution.
-
If necessary, filter the solution through a 0.22 µm filter to remove any undissolved particles before use in cell-based assays.
Caption: Encapsulation of 6-Methoxyquinolin-3-ol by a cyclodextrin to form a soluble inclusion complex.
References
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24).
- 6-Methoxyquinoline (p-Quinanisole) | Biochemical Assay Reagent | MedChemExpress.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays - Benchchem.
- Overcoming poor solubility of quinoline derivatives in reactions - Benchchem.
- 2-(2-quinolyl)quinoline - Solubility of Things.
- How will you increase the solubility of organic compounds in water? - Quora. (2021-07-17).
- 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem.
- (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate - PubChem.
- 6-bromoquinolin-3-ol (C9H6BrNO) - PubChemLite.
- pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY - Journal of Chemical Technology and Metallurgy. (2022-04-11).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Cosolvent - Wikipedia.
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022-11-03).
- Cosolvent – Knowledge and References - Taylor & Francis.
- Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC - NIH. (2023-11-13).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025-02-22).
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
- Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - Semantic Scholar. (2016-06-29).
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025-07-30).
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. researchgate.net [researchgate.net]
- 12. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 3-hydroxyquinolines during storage
This technical guide details the stability protocols for 3-hydroxyquinolines (3-HQs). It is designed to function as an autonomous support center resource for researchers encountering degradation issues with these electron-rich heterocycles.[1]
Subject: Prevention of Oxidative Degradation & Storage Protocols Applicable Compounds: 3-Hydroxyquinoline, 3-Quinolinol, and related 3-substituted derivatives.[1]
Introduction: The Instability Mechanism
3-Hydroxyquinolines are significantly more unstable than their 2- or 4-hydroxy isomers.[1] Unlike 2- and 4-hydroxyquinolines, which exist predominantly as stable amide tautomers (quinolones), 3-hydroxyquinoline cannot tautomerize to a stable carbonyl form without disrupting aromaticity.[1]
Consequently, the 3-hydroxyl group acts as a strong electron-donating group (EDG), activating the ring toward electrophilic attack. Upon exposure to atmospheric oxygen and light, the compound undergoes oxidative dehydrogenation, typically forming quinoline-3,4-diones (ortho-quinones) or coupled dimeric species .[1] These oxidation products are highly colored (red/brown), leading to the characteristic "darkening" of samples over time.
Module 1: Storage Fundamentals (FAQ)
Q: My white 3-hydroxyquinoline powder turned pink/brown. Is it still usable? A: The color change indicates the formation of ortho-quinone impurities or radical coupling products.
-
Pink/Light Brown: Trace oxidation (<1%).[1] The sample is likely usable for crude reactions but should be recrystallized for sensitive catalysis or biological assays.
-
Dark Brown/Black: Significant degradation.[1] Purification is required.[1][2] See Module 4 for recovery protocols.
Q: Can I store 3-hydroxyquinoline in solution? A: Avoid if possible. In solution, the rate of oxidation increases significantly due to higher dissolved oxygen mobility.
-
If necessary: Store in anhydrous DMSO or DMF (degassed) at -20°C or -80°C.
-
Avoid: Ethers (THF, Et2O) or alcohols for long-term storage, as they can form peroxides or facilitate radical propagation.[1]
Q: Does converting the free base to a salt help? A: Yes. Converting 3-hydroxyquinoline to its Hydrochloride (HCl) salt is the most effective chemical stabilization method. Protonation of the quinoline nitrogen withdraws electron density from the ring, significantly increasing the oxidation potential and rendering the molecule resistant to air attack.
Module 2: Decision Framework & Workflow
The following logic gate helps you determine the appropriate handling protocol based on your experimental needs.
Figure 1: Decision tree for storage and handling of 3-hydroxyquinoline derivatives to minimize oxidative degradation.
Module 3: Chemical Stabilization Protocols
Protocol A: Conversion to Hydrochloride Salt (Recommended for Storage)
Rationale: Protonation of the nitrogen atom reduces the electron density of the heteroaromatic ring, preventing oxidation.
-
Dissolution: Dissolve 1.0 g of 3-hydroxyquinoline (free base) in 10 mL of anhydrous ethanol.
-
Acidification: Add 1.2 equivalents of HCl (2M in diethyl ether or 1.25M in ethanol) dropwise at 0°C under nitrogen.
-
Precipitation: The HCl salt typically precipitates immediately as a yellow/off-white solid.[1] If no precipitate forms, add cold diethyl ether until turbidity appears.[1]
-
Isolation: Filter the solid under an inert atmosphere (Schlenk filtration or rapid vacuum filtration).[1]
-
Drying: Dry under high vacuum for 4 hours.
-
Storage: Store the salt in a desiccator at -20°C.
Protocol B: Inert Atmosphere Handling (Glovebox/Schlenk)
Rationale: Exclusion of oxygen stops the radical chain mechanism of oxidation.
-
Solvent Degassing: All solvents used for dissolving 3-HQs must be sparged with Argon for 20 minutes or subjected to three freeze-pump-thaw cycles.[1]
-
Transfer: Never pour solutions through open air. Use cannula transfer or gas-tight syringes.[1]
-
Vessels: Use Schlenk tubes or vials with PTFE-lined septa.[1] Wrap all clear glassware in aluminum foil to prevent photo-oxidation.[1]
Module 4: Recovery of Oxidized Samples
If your sample has degraded (turned dark brown/black), standard silica gel chromatography often fails because 3-HQs stick to silica or degrade further due to the acidity of Si-OH groups.[1]
Troubleshooting Table: Purification Methods
| Method | Suitability | Notes |
| Silica Gel Chromatography | ❌ High Risk | Causes streaking and further oxidation.[1] If unavoidable, deactivate silica with 1% Triethylamine.[1] |
| Neutral Alumina | ⚠️ Moderate | Better than silica, but recovery can still be low.[1] Use Grade III neutral alumina.[1] |
| Recrystallization | ✅ Best | Solvent: Ethanol/Water (9:[1]1) or Toluene.[1][3] Add activated charcoal, boil briefly, filter hot, and cool slowly. |
| Sublimation | ✅ Excellent | For small scales (<500 mg).[1] High vacuum (0.1 mmHg) at 120-140°C. Yields highly pure crystals.[1] |
Module 5: Mechanistic Visualization
Understanding the degradation pathway helps in selecting the right inhibitor.
Figure 2: Oxidative degradation pathway. The 3-hydroxyl group facilitates the formation of a phenoxy radical, leading to quinones or dimers.
References
-
BenchChem. (2025).[1] Stability issues and degradation pathways of 2-Hydroxyquinoline (and related isomers).[1] Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 3-Hydroxyquinoline Compound Summary: Chemical and Physical Properties. Retrieved from [1]
-
Royal Society of Chemistry. (2015).[1] Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts.[1][4] RSC Advances.[1] Retrieved from [1]
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Hydroxyquinoline.[1] Retrieved from [1]
-
MDPI. (2020).[1] Hydroxyquinones: Synthesis and Reactivity.[1] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Retrieved from [1]
Sources
- 1. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. reddit.com [reddit.com]
- 4. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Hydroxyquinones: Synthesis and Reactivity [mdpi.com]
- 8. Molecular mechanism of quinone signaling mediated through S-quinonization of a YodB family repressor QsrR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinone-Catalyzed Selective Oxidation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Optimizing the Skraup Synthesis of 6-Methoxyquinoline Derivatives: A Technical Support Guide
Welcome to the technical support center for the optimization of the Skraup synthesis for 6-methoxyquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic yet powerful reaction to synthesize key quinoline intermediates. As a cornerstone reaction in heterocyclic chemistry, the Skraup synthesis presents unique challenges, particularly when working with substituted anilines like p-anisidine to produce 6-methoxyquinoline, a vital precursor in pharmaceuticals.[1][2]
This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this synthesis, ensuring safer, more efficient, and higher-yielding reactions in your laboratory.
The Skraup Synthesis: A Mechanistic Overview
The Skraup synthesis is a cyclization reaction that produces quinolines from an aromatic amine, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[3][4][5] The reaction proceeds through a series of steps, beginning with the dehydration of glycerol to acrolein.[3][4][5][6] This is followed by a Michael addition of the aromatic amine to the acrolein, cyclization, dehydration, and finally, oxidation to yield the quinoline ring system.[3][6]
Figure 1: The reaction mechanism of the Skraup synthesis for 6-methoxyquinoline.
Optimized Experimental Protocol for 6-Methoxyquinoline
This protocol is adapted from an optimized procedure designed to control the exothermic nature of the reaction and improve yield.[1][2]
Reagents and Molar Ratios
| Reagent | Molar Ratio | Purpose |
| p-Anisidine | 1.0 | Starting material |
| Glycerol | 4.3 - 4.5 | Acrolein precursor |
| p-Methoxynitrobenzene | 0.50 - 0.54 | Oxidizing agent |
| Ferrous Sulfate (FeSO₄) | 0.20 - 0.25 | Reaction moderator |
| Boric Acid (H₃BO₃) | 1.0 - 1.3 | Reaction moderator |
| Concentrated Sulfuric Acid (H₂SO₄) | ~6 (volume ratio to glycerol) | Dehydrating agent and catalyst |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine p-anisidine, glycerol, p-methoxynitrobenzene, ferrous sulfate, and boric acid.
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The addition should be controlled to manage the initial exotherm.
-
Heating: After the complete addition of sulfuric acid, heat the reaction mixture to 140°C and maintain it at reflux for 8-8.5 hours.[1][2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to a pH of 5.5 with a 50% sodium hydroxide solution. This step should be performed in an ice bath to control the heat of neutralization.
-
Remove any floating resinous material by decantation.
-
Filter the solid product and wash it thoroughly with distilled water.
-
-
Extraction and Purification:
-
Wash the filtered solid with ethyl acetate.
-
Combine the organic phases and extract the aqueous phase with ethyl acetate.
-
Combine all organic phases and remove the solvent under reduced pressure to obtain the crude 6-methoxyquinoline.[1][2]
-
Further purification can be achieved by recrystallization from a suitable solvent or by vacuum distillation.
-
Troubleshooting Guide
This section addresses common issues encountered during the Skraup synthesis of 6-methoxyquinoline and its derivatives.
Q1: The reaction is too violent and difficult to control. What can I do?
A1: The highly exothermic nature of the Skraup synthesis is a well-documented challenge.[7][8] The primary cause is the rapid, uncontrolled dehydration of glycerol to acrolein and its subsequent polymerization.
-
Causality: The reaction of glycerol with concentrated sulfuric acid is highly exothermic. Without proper control, the temperature can rise rapidly, leading to a runaway reaction.
-
Solution:
-
Use of Moderators: The addition of ferrous sulfate and boric acid can help to moderate the reaction's vigor.[1][2][8] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to occur more smoothly over a longer period.[8]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient stirring to dissipate the heat generated. Maintaining a low temperature during this addition is crucial.[9]
-
Proper Mixing: Ensure that all reagents, especially the moderators, are well-distributed throughout the reaction mixture before heating.[8]
-
Figure 2: Troubleshooting workflow for a violent Skraup reaction.
Q2: My yield of 6-methoxyquinoline is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in the Skraup synthesis can stem from several factors, including incomplete reaction, byproduct formation, and mechanical loss during work-up.
-
Causality:
-
Polymerization: The intermediate acrolein is prone to polymerization, which reduces the amount available for the desired reaction.[1]
-
Charring: The harsh acidic and oxidizing conditions at high temperatures can lead to the decomposition and charring of organic materials.[1]
-
Incomplete Reaction: Insufficient heating time or temperature can result in unreacted starting materials.
-
-
Solution:
-
Optimize Reaction Time and Temperature: The recommended 8-8.5 hours at 140°C is a good starting point, but you may need to optimize this for your specific setup.[1][2] Monitoring the reaction by TLC can help determine the point of completion.[9]
-
Use of Inhibitors: As mentioned, ferrous sulfate and boric acid not only control the reaction's vigor but also inhibit polymerization and charring, thereby increasing the yield.[1][2]
-
Efficient Work-up: Careful neutralization and thorough extraction are critical to maximizing the recovery of your product. Ensure complete extraction from the aqueous phase.
-
Q3: I'm having difficulty purifying the final product. It's a dark, tarry substance.
A3: The formation of dark, resinous byproducts is common in the Skraup synthesis due to the harsh reaction conditions.
-
Causality: Polymerization of acrolein and side reactions of the aromatic amine and intermediates at high temperatures in strong acid lead to the formation of high-molecular-weight, colored impurities.
-
Solution:
-
Initial Purification: During the work-up, after neutralization, much of the tarry material may precipitate or form a separate resinous layer that can be physically removed.[1][2]
-
Decolorization: The crude product can be dissolved in a suitable solvent (e.g., chloroform) and treated with activated carbon to remove colored impurities.[7]
-
Recrystallization: Recrystallization from a solvent in which the product has good solubility at high temperatures and poor solubility at low temperatures (e.g., methanol, ethanol, or chloroform/methanol mixtures) is an effective purification method.[7]
-
Distillation: For liquid quinolines, vacuum distillation can be a highly effective purification technique.
-
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions for the Skraup synthesis?
A: The Skraup synthesis involves hazardous materials and a potentially violent reaction. Strict adherence to safety protocols is essential.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the entire reaction in a well-ventilated fume hood.
-
Controlled Addition: The addition of concentrated sulfuric acid is highly exothermic and should be done slowly and with cooling if necessary.
-
Monitoring: Never leave the reaction unattended, especially during the heating phase.
Q: Can I use a different oxidizing agent instead of p-methoxynitrobenzene?
A: Yes, various oxidizing agents have been used in the Skraup synthesis, including nitrobenzene (the classic choice), arsenic acid, and ferric oxide.[8] However, for the synthesis of 6-methoxyquinoline from p-anisidine, using the corresponding nitro compound (p-methoxynitrobenzene) is often preferred as its reduction product is the starting amine, simplifying purification.[1] The use of arsenic-containing compounds is now largely avoided due to their high toxicity.
Q: Are there alternative methods to the Skraup synthesis for preparing 6-methoxyquinoline?
A: While the Skraup synthesis is a classic method, other named reactions can be used to synthesize quinolines, such as the Doebner-von Miller, Combes, and Friedländer syntheses.[5][10] The choice of method often depends on the desired substitution pattern and the availability of starting materials. For some applications, modern cross-coupling strategies are also employed to construct the quinoline ring system.
References
-
Skraup Reaction - NROChemistry. [Link]
- CN103804289A - Method for synthetizing 6-methoxyquinoline - Google P
-
SKRAUP SYNTHESIS#SYNTHESIS OF QUINOLENE Reaction mechanism #QUINOLINE SYNTHESIS# - YouTube. [Link]
-
Skraup Reaction - YouTube. [Link]
-
6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. [Link]
-
The Skraup Synthesis of Quinolines - ResearchGate. [Link]
-
Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. [Link]
- US6103904A - Skraup reaction process for synthesizing quinolones - Google P
-
Synthesis of quinolines - Organic Chemistry Portal. [Link]
Sources
- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. iipseries.org [iipseries.org]
- 6. Skraup Reaction | NROChemistry [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinoline synthesis [organic-chemistry.org]
Removing regioisomers from 6-Methoxyquinolin-3-ol crude product
Here is the technical support guide for the purification of 6-Methoxyquinolin-3-ol.
Topic: Removal of Regioisomers & Impurities from Crude Product Doc ID: TS-Q3OL-001 Last Updated: October 26, 2023[1]
Introduction: The Separation Challenge
Synthesizing 6-Methoxyquinolin-3-ol (6-MQ-3-ol) often yields a crude mixture contaminated with regioisomers.[1] Depending on your synthetic route (e.g., modified Skraup or Morgan-Walls reaction), you are likely facing one of two distinct isomer classes:[1]
-
Methoxy-positional isomers: Primarily 8-methoxyquinolin-3-ol (arising from o-anisidine impurities in p-anisidine starting material).[1]
-
Hydroxyl-positional isomers: Such as 6-methoxyquinolin-2-ol (carbostyril derivatives) or 4-ol species, which are byproducts of alternative cyclization pathways.[1]
This guide provides a modular troubleshooting approach. We prioritize chemical leverage (pKa differences) over expensive chromatography.
Module 1: Diagnostic Profiling
Before attempting purification, you must identify the nature of your isomer.
Q: My HPLC shows a split peak or shoulder. How do I confirm it's a regioisomer? A: Standard C18 methods often fail to resolve quinoline isomers due to peak tailing caused by the basic nitrogen interacting with silanols.[1]
-
Action: Run a 1H NMR .
-
6-MQ-3-ol: Look for the C2-H singlet around 8.5–8.7 ppm .
-
Isomers:
-
8-Methoxy isomer: The coupling pattern in the benzene ring changes (expect a doublet-triplet-doublet pattern vs. the doublet-doublet-singlet of the 6-methoxy).[1]
-
2-ol / 4-ol isomers: These exist largely as amide tautomers (quinolones).[1] Look for a broad NH peak (
10 ppm) and a shift in carbonyl character.
-
-
Decision Logic Flowchart
Use this logic tree to select your purification strategy.
Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profiling.[1]
Module 2: The "Chemical Filter" (pH Swing)
Best for removing 2-hydroxy and 4-hydroxy impurities (Quinolones).[1]
Q: Can I wash the impurities out without running a column? A: Yes, by exploiting the Amphoteric Nature of 6-MQ-3-ol.
-
Mechanism: 6-MQ-3-ol has a basic nitrogen (pKa ~4.[1]9) and an acidic phenol (pKa ~9.5) [1].
-
The Trick: "Quinolone" impurities (2-ol/4-ol) are actually amides in their stable tautomer form. They are much less basic than the 3-ol and will not protonate as easily, or they are less acidic than the phenol.
Protocol: The Isoelectric Precipitation
-
Dissolution: Dissolve crude solid in 2M HCl (Target pH < 2). The 3-ol protonates (Water Soluble Cation).
-
Observation: Tarry non-basic impurities will remain undissolved. Filter them out.
-
-
The Swing: Slowly add 4M NaOH or NH₄OH dropwise.
-
Target Point: Stop exactly at pH 6.5 – 7.0 .
-
Why? At this neutral pH, the 3-ol exists as a neutral molecule (or zwitterion) and is least soluble.
-
Result: The 6-MQ-3-ol precipitates.[1] Impurities that are more acidic (phenolic contaminants) stay in solution as salts, or more basic impurities stay dissolved if you don't overshoot the pH.
-
Module 3: Recrystallization Engineering
Best for removing 8-methoxy regioisomers.[1]
Q: My product oils out during recrystallization. What solvent system should I use? A: Oiling out occurs when the boiling point of the solvent is higher than the melting point of the solvated impurity/product mix. 6-MQ-3-ol is moderately polar.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Target Impurity | Protocol Notes |
| Ethanol / Water | 9:1 to 7:3 | General Cleanup | Dissolve in hot EtOH; add hot H₂O until turbid. Cool slowly to avoid oiling. |
| Methanol / MTBE | 1:4 | 8-Methoxy Isomer | Dissolve in min.[1] vol. hot MeOH. Add MTBE. The 8-OMe isomer is often more soluble in ether/MTBE than the 6-OMe [2]. |
| Acetonitrile (ACN) | 100% | Colored Impurities | ACN often selectively crystallizes the 3-ol while leaving tarry oxidation byproducts in the mother liquor.[1] |
Critical Step: If oiling occurs, "seed" the mixture with a tiny crystal of pure product (if available) or scratch the glass wall. Do not cool to 0°C immediately; let it equilibrate at room temperature first.
Module 4: Chromatographic Resolution
The "Nuclear Option" when chemical methods fail.
Q: The isomers are co-eluting on my TLC/Column. How do I separate them? A: Silica gel is acidic.[1] It protonates the quinoline nitrogen, causing severe tailing and band broadening which masks separation. You must suppress this interaction.
The "Triethylamine (TEA) Trick":
-
Mobile Phase: DCM / Methanol (95:5) + 1% Triethylamine .[1]
-
Pre-treatment: Flush the silica column with mobile phase containing TEA before loading the sample.
-
Mechanism: TEA is more basic than quinoline. It binds to the acidic silanol sites on the silica, effectively "capping" them. This allows the quinoline isomers to interact only with the polarity of the solvent/stationary phase, restoring peak shape and resolution [3].
Q: What about Reverse Phase (Prep-HPLC)? A: Use a high-pH stable C18 column (e.g., C18 Hybrid or Polymer-based).[1]
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Logic: At pH 10, the phenol is deprotonated (anionic). The positional difference of the methoxy group (6- vs 8-) significantly alters the electron density and hydrophobicity of the anion, often resulting in better separation than in acidic conditions.
Workflow Visualization
The following diagram illustrates the chemical species transformation during the pH-swing purification (Module 2).
Figure 2: Solubility profile of 6-Methoxyquinolin-3-ol across the pH scale, highlighting the precipitation window.
References
-
Organic Chemistry Data. (2024). Equilibrium pKa Table (Heterocycles & Phenols). University of Wisconsin-Madison. Link
-
University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Link
-
Sielc Technologies. (2018).[1] Separation of 3-Hydroxyquinoline on HPLC.[1]Link
Sources
Troubleshooting fluorescence quenching in quinoline probes
Topic: Troubleshooting Fluorescence Quenching in Quinoline-Based Probes Ticket ID: #QUI-FL-9021 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Advanced Spectroscopy Support Center. You are likely here because your quinoline-based probe (e.g., 8-hydroxyquinoline derivatives, quinoline-sulfonamides) is exhibiting unexpected signal loss.
In my 15 years of developing fluorescent sensors, I have found that "quenching" is rarely a single phenomenon. It is a symptom with three distinct root causes: Optical Artifacts (Inner Filter Effect), Dynamic Collisional Events , or Static Complex Formation .
This guide does not just list "fixes"; it provides the diagnostic logic to isolate the mechanism and validate your data.
Part 1: Diagnostic Workflow (Visual)
Before altering your chemistry, you must determine if the quenching is physical (optical) or chemical. Use this decision tree to navigate your troubleshooting.
Caption: Figure 1. Diagnostic logic flow to distinguish between optical artifacts (IFE) and chemical quenching mechanisms (Static vs. Dynamic).
Part 2: Troubleshooting Guides & FAQs
Category 1: The "Ghost" Quenching (Inner Filter Effect)
Q: My probe signal plateaus or drops at high concentrations, even though it should be increasing. Is my probe aggregating?
A: While aggregation (ACQ) is possible with planar quinolines, the most common culprit is the Inner Filter Effect (IFE) . This is an optical artifact, not a chemical failure.
The Mechanism: At high concentrations (typically Absorbance > 0.1), the probe molecules at the front of the cuvette absorb so much excitation light that molecules in the center (where the detector focuses) are not excited. Additionally, the emitted light can be re-absorbed by the sample before exiting.
The Protocol: IFE Correction
Do not trust fluorescence data if the Optical Density (OD) at excitation (
| Variable | Definition |
| Corrected Fluorescence Intensity | |
| Observed (Measured) Intensity | |
| Absorbance value at excitation wavelength | |
| Absorbance value at emission wavelength |
Validation Step: Dilute your sample by 50%. If the fluorescence intensity does not drop by exactly 50% (after accounting for the blank), IFE is present.
Category 2: Distinguishing Static vs. Dynamic Quenching
Q: I am adding a quencher (e.g., a metal ion or protein), and the signal drops. How do I know if it's binding or just colliding?
A: You must perform a Stern-Volmer Analysis .[1] This distinction is critical for drug development: Static quenching implies binding (useful for Kd determination), while Dynamic quenching implies no permanent interaction.
The Protocol: Stern-Volmer Plot [2][3][4][5]
-
Prepare 5 samples with fixed Probe concentration (
). -
Add increasing concentrations of Quencher (
to ). -
Measure Fluorescence (
).[5][6][7][8][9] -
Plot
(y-axis) vs. (x-axis).[3][5]
Interpretation:
The slope of this line is
| Observation at Higher Temp | Mechanism | Causality |
| Slope ( | Static Quenching | Heat destabilizes the ground-state complex, reducing quenching. |
| Slope ( | Dynamic Quenching | Heat increases diffusion rates, causing more frequent collisions. |
Visualization of Mechanism:
Caption: Figure 2.[5][6] Mechanistic difference between Dynamic (excited state collision) and Static (ground state binding) quenching.
Category 3: pH Sensitivity & Protonation Artifacts
Q: My quinoline probe signal fluctuates wildly with slight pH changes. Is the probe unstable?
A: It is likely not unstable, but responding to its own pKa. The quinoline nitrogen is a weak base (
-
Scenario A (pH < 4): The ring nitrogen protonates (
). This often enhances fluorescence by blocking Photoinduced Electron Transfer (PET) from the nitrogen lone pair to the aromatic system.[6] -
Scenario B (pH > 9): If you use 8-hydroxyquinoline (8-HQ), the hydroxyl group deprotonates (
), forming the phenolate anion, which significantly alters emission wavelength and intensity [3].
Troubleshooting Protocol:
-
Run a pH titration from pH 3 to 10.
-
Identify the "silent regions" (plateaus) where intensity is stable.
-
Action: Always buffer your system. For physiological assays (pH 7.4), ensure your buffer capacity (e.g., HEPES or PBS) is sufficient to prevent local pH changes upon adding acidic/basic quenchers.
Category 4: Heavy Metal Interference
Q: I designed a "Turn-On" sensor for Zinc, but Copper causes the signal to disappear. Why?
A: This is the Paramagnetic Quenching Effect . While
The Physics: The unpaired electrons in the metal ion facilitate Intersystem Crossing (ISC) , moving the excited fluorophore from a Singlet state (fluorescent) to a Triplet state (non-fluorescent/phosphorescent), effectively quenching the signal.
The Fix: If specific detection of Zinc is required in a background of Copper:
-
Use a masking agent (e.g., thiosulfate or cyanide) to selectively bind Copper.
-
Employ time-resolved fluorescence: Paramagnetic quenching drastically shortens the fluorescence lifetime (
), whereas static quenching does not affect of the remaining uncomplexed fluorophores.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. [Link]
-
Albert, A., & Goldacre, R. (1946). The Nature of the Amino-Group in Aminoacridines. Nature, 158, 467–469. (Classic reference on N-heterocycle pKa values). [Link]
-
Bardez, E., et al. (1997). Excited-State Proton Transfer in 8-Hydroxyquinoline Derivatives. Journal of Physical Chemistry A, 101(42), 7786–7793. [Link]
-
Formica, M., et al. (2012). Fluorescent Sensors for Transition Metals. Coordination Chemistry Reviews, 256(1-2), 170-192. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. edinst.com [edinst.com]
- 3. researchgate.net [researchgate.net]
- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 9. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 6-Methoxyquinolin-3-ol in cell culture media
Welcome to the technical support center for 6-Methoxyquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of 6-Methoxyquinolin-3-ol in cell culture experiments. As Senior Application Scientists, we have synthesized our expertise to help you navigate potential challenges and ensure the integrity of your results.
Introduction to 6-Methoxyquinolin-3-ol Stability
6-Methoxyquinolin-3-ol is a quinoline derivative with potential applications in various research fields. Like many heterocyclic compounds, its stability in aqueous and complex biological environments such as cell culture media can be a critical factor for experimental success and data reproducibility. Understanding and controlling the stability of this compound is paramount. This guide will walk you through common questions, troubleshooting scenarios, and protocols to assess the stability of 6-Methoxyquinolin-3-ol in your specific experimental setup.
Quinoline and its derivatives are generally stable but can be susceptible to degradation under certain conditions.[1] For instance, hydroxyquinolines can chelate metal ions, which may influence their stability and activity.[2] Furthermore, the presence of a hydroxyl group on the quinoline ring system suggests a potential for oxidation, which can be influenced by components of the cell culture media, light exposure, and pH.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 6-Methoxyquinolin-3-ol in cell culture media?
A1: Several factors can influence the stability of 6-Methoxyquinolin-3-ol in your experiments:
-
Oxidation: The phenol-like hydroxyl group at the 3-position can be susceptible to oxidation, which may be catalyzed by metal ions present in the media or by reactive oxygen species (ROS) generated by cellular activity.
-
Light Sensitivity: Quinoline compounds can be light-sensitive.[1] Exposure to light, especially UV, can lead to photodegradation. It is recommended to handle the compound and prepared solutions in dimmed light and store them in light-protected containers.[6]
-
pH of the Media: The pH of your cell culture medium (typically around 7.4) can influence the ionization state and, consequently, the reactivity and solubility of the compound.[5]
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and serum proteins. Some of these components, such as metal ions (e.g., copper), could potentially interact with and catalyze the degradation of 6-Methoxyquinolin-3-ol.[4]
-
Enzymatic Degradation: If working with cell lines that have high metabolic activity, enzymatic degradation by intracellular or secreted enzymes could be a factor.
Q2: How should I prepare and store my stock solution of 6-Methoxyquinolin-3-ol?
A2: Proper preparation and storage are crucial for maintaining the integrity of your compound.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds for cell culture use.[7][8][9][10] Prepare a high-concentration stock solution in anhydrous, high-purity DMSO.
-
Stock Concentration: Aim for a stock concentration that allows the final concentration of DMSO in your cell culture to be well-tolerated by your cells, typically below 0.5%, and ideally at 0.1% or lower.[7][8][9][11]
-
Storage Conditions: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.[3][6][12]
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of 6-Methoxyquinolin-3-ol?
A3: Yes, inconsistent results are a common sign of compound instability. If the concentration of the active compound decreases over the course of your experiment, you may observe variability in the biological response. We recommend performing a stability study under your specific experimental conditions to confirm this.
Q4: What are the potential degradation products of 6-Methoxyquinolin-3-ol, and are they toxic to my cells?
A4: While the exact degradation pathway in cell culture media is not well-documented, oxidation of the hydroxyl group is a likely route. This could lead to the formation of quinone-like structures, which can be reactive and potentially cytotoxic. It is important to assess the stability of the compound and, if significant degradation is observed, to consider the potential confounding effects of the degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Compound degradation in the cell culture media. | Perform a time-course stability study using HPLC or LC-MS to quantify the concentration of 6-Methoxyquinolin-3-ol at different time points (e.g., 0, 4, 8, 24, 48 hours) under your experimental conditions (37°C, 5% CO2). |
| Precipitate formation upon dilution in media | Poor solubility of the compound in the aqueous media. | Decrease the final concentration of the compound. Ensure the DMSO concentration in the final working solution is kept as high as safely tolerated by the cells to aid solubility.[7] Visually inspect the media for any precipitate after adding the compound. |
| Change in color of the media after adding the compound | Potential oxidation or reaction of the compound. | This can be an indicator of instability. Document any color changes and correlate them with the stability data obtained from analytical methods. |
| High variability between replicate wells | Inconsistent compound concentration due to degradation or precipitation. | Ensure thorough mixing of the media after adding the compound. Prepare fresh working solutions for each experiment. Consider the use of a positive control compound with known stability to assess assay variability. |
Experimental Protocols
Protocol 1: Assessing the Stability of 6-Methoxyquinolin-3-ol in Cell Culture Media
This protocol outlines a method to determine the stability of 6-Methoxyquinolin-3-ol in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
6-Methoxyquinolin-3-ol
-
Anhydrous DMSO
-
Your cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of 6-Methoxyquinolin-3-ol in anhydrous DMSO.
-
Prepare Working Solution: Spike the cell culture medium with the 6-Methoxyquinolin-3-ol stock solution to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 1 mL) of the spiked medium. This will serve as your T=0 reference.
-
Incubation: Place the remaining spiked medium in an incubator under your standard experimental conditions (37°C, 5% CO2).
-
Time-Course Sampling: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 1 mL) from the incubated medium.
-
Sample Preparation for HPLC:
-
For each time point, precipitate proteins by adding 2 volumes of cold acetonitrile to 1 volume of the media sample.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable C18 column and a gradient elution method. An example method could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution of 6-Methoxyquinolin-3-ol using a UV detector at a wavelength determined by a UV scan of the pure compound (a common wavelength for quinolines is around 254 nm or 310 nm).
-
-
Data Analysis:
-
Quantify the peak area of 6-Methoxyquinolin-3-ol at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time to visualize the stability profile.
-
Protocol 2: Assessing the Impact of Light on Stability
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Divide the spiked media into two sets of tubes.
-
Wrap one set of tubes completely in aluminum foil to protect them from light.
-
Expose the other set of tubes to ambient laboratory light or a controlled light source.
-
Incubate both sets at 37°C.
-
Follow steps 5-8 from Protocol 1 for both the light-exposed and dark-protected samples.
-
Compare the stability profiles to determine the effect of light.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Postulated oxidative degradation of 6-Methoxyquinolin-3-ol.
References
- Apollo Scientific.
- MDPI. Zn(HQ)2-Phenanthroline/PEDOT:PSS Hybrid Film Engineering as a Promising Active Layer in Organic Photoconductive Devices.
- Cole-Parmer. Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC).
- MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
- MDPI.
- ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?.
- Novelty Journals.
- OPUS. Analytical Methods.
- PMC. Considerations regarding use of solvents in in vitro cell based assays.
- Tokyo Chemical Industry.
- International Journal of Pharmaceutical Research.
- IN.gov. Transportation, Use, Handling, and Storage of Lab Chemicals.
- Scholars Academic and Scientific Publisher. Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals.
- Biomedical Research and Therapy. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
- Sigma-Aldrich. 6-Methoxyquinoline for synthesis 5263-87-6.
- The University of Queensland. Chemical Storage Safety Guideline.
- PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- ResearchGate. Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb.
- ChemScene. 6-Methoxyquinoline.
- MDPI. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
- HiMedia Labor
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- RSC Publishing. Analytical Methods.
- Sigma-Aldrich. 6-Methoxyquinoline 98 5263-87-6.
- PubChemLite. 6-bromoquinolin-3-ol (C9H6BrNO).
- PubChem. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 10. himedialabs.com [himedialabs.com]
- 11. mdpi.com [mdpi.com]
- 12. in.gov [in.gov]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 6-Methoxyquinolin-3-ol: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quinoline scaffold stands as a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its myriad derivatives, 6-methoxyquinolin-3-ol is a compound of significant interest, marrying the electron-donating methoxy group with a strategically placed hydroxyl moiety. Understanding the precise molecular architecture of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the gold standard for unambiguous structure elucidation in solution.
This guide provides a detailed analysis of the 1H NMR spectrum of 6-methoxyquinolin-3-ol, offering a comparative perspective grounded in the spectral data of related quinoline derivatives. As Senior Application Scientists, our aim is to move beyond a mere recitation of spectral data, instead providing a causal understanding of the experimental observations, thereby empowering researchers to confidently interpret their own findings.
The Structural Significance of 6-Methoxyquinolin-3-ol
The quinoline ring system is a key pharmacophore found in a wide array of biologically active compounds, including the renowned antimalarial drug, quinine. The substituents on this bicyclic heteroaromatic system play a crucial role in modulating its physicochemical properties and biological activity. In 6-methoxyquinolin-3-ol, the methoxy group at the 6-position and the hydroxyl group at the 3-position are expected to significantly influence the electron distribution within the ring system, which in turn dictates the chemical environment of the constituent protons and their corresponding signals in the 1H NMR spectrum.
Deciphering the 1H NMR Spectrum: A Proton-by-Proton Analysis
Below is a diagram illustrating the proton environments of 6-methoxyquinolin-3-ol.
Caption: Molecular structure of 6-Methoxyquinolin-3-ol with proton labeling.
Analysis of the Benzene Ring Protons (H5, H7, and H8)
The substitution pattern on the benzene portion of 6-methoxyquinolin-3-ol is identical to that of 6-methoxyquinoline. Therefore, we can expect the chemical shifts and coupling patterns of H5, H7, and H8 to be very similar to those observed for 6-methoxyquinoline. The methoxy group at C6 is an electron-donating group, which increases the electron density at the ortho (C5 and C7) and para (no proton at C8) positions, leading to an upfield (lower ppm) shift compared to unsubstituted quinoline.
-
H5: This proton is ortho to the methoxy group and will experience its shielding effect. It is expected to appear as a doublet of doublets due to coupling with H7 and H8.
-
H7: Also ortho to the methoxy group, this proton will be shielded. It will likely appear as a doublet, coupling with H8.
-
H8: This proton is meta to the methoxy group and will be less affected by its electron-donating nature. It is typically the most downfield of the benzene ring protons and will appear as a doublet, coupling with H7.
Analysis of the Pyridine Ring Protons (H2 and H4)
The 3-hydroxyl group will exert a significant influence on the chemical shifts of the protons on the pyridine ring. The hydroxyl group is also electron-donating through resonance, which would be expected to shield the ortho (H2 and H4) protons.
-
H2: This proton is adjacent to the nitrogen atom and ortho to the hydroxyl group. The nitrogen atom is electron-withdrawing, causing a downfield shift. The hydroxyl group's electron-donating effect will counteract this to some extent. H2 will appear as a singlet, as there are no adjacent protons to couple with.
-
H4: This proton is also ortho to the hydroxyl group and will be shielded. It will also appear as a singlet.
The Methoxy and Hydroxyl Protons
-
-OCH3: The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
-
-OH: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It will appear as a broad singlet and its signal may be exchanged with D2O.
Comparative Spectral Data
To provide a clearer picture, the following table summarizes the experimental 1H NMR data for 6-methoxyquinoline and provides a predicted range for the chemical shifts of 6-methoxyquinolin-3-ol.
| Proton | 6-Methoxyquinoline (CDCl3) Chemical Shift (ppm) and Multiplicity [1] | Predicted 6-Methoxyquinolin-3-ol Chemical Shift (ppm) and Multiplicity | Rationale for Prediction |
| H2 | ~8.73 (dd) | ~8.5-8.7 (s) | Electron-donating OH at C3 will shield H2, shifting it slightly upfield. Loss of coupling with H3. |
| H4 | ~7.33 (d) | ~7.0-7.2 (s) | Significant shielding from the ortho OH group. Loss of coupling with H3. |
| H5 | ~7.28 (d) | ~7.2-7.4 (dd) | Similar environment to 6-methoxyquinoline. |
| H7 | ~6.98 (dd) | ~6.9-7.1 (d) | Similar environment to 6-methoxyquinoline. |
| H8 | ~7.95 (d) | ~7.8-8.0 (d) | Similar environment to 6-methoxyquinoline. |
| -OCH3 | ~3.86 (s) | ~3.8-4.0 (s) | Characteristic chemical shift for an aryl methoxy group. |
| -OH | N/A | Variable (broad s) | Dependent on experimental conditions. |
Alternative Analytical Techniques: A Comparative Overview
While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization of 6-methoxyquinolin-3-ol would benefit from a multi-technique approach.
-
13C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, and the spectrum would complement the 1H NMR data for a complete structural assignment.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the molecular formula and structural features.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. For 6-methoxyquinolin-3-ol, characteristic peaks for the O-H stretch of the hydroxyl group, C-O stretches of the ether and alcohol, and C=C and C=N stretches of the aromatic rings would be expected.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule.
Each of these techniques provides a unique piece of the structural puzzle, and their combined application ensures the highest level of confidence in the characterization of a novel compound.
Experimental Protocol for 1H NMR Spectrum Acquisition
To ensure the acquisition of a high-quality and reproducible 1H NMR spectrum of 6-methoxyquinolin-3-ol, the following protocol is recommended.
Workflow for 1H NMR Sample Preparation and Data Acquisition
Caption: Workflow for acquiring a 1H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 6-methoxyquinolin-3-ol.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) in a clean vial. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the NMR signals.
-
Set the acquisition parameters for a standard 1H NMR experiment. This includes selecting the appropriate pulse sequence, setting the spectral width to encompass all expected proton signals, and choosing an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans are sufficient for a sample of this concentration).
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure that all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Reference the spectrum by setting the chemical shift of a known standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak to its known value.
-
Conclusion
The 1H NMR spectrum of 6-methoxyquinolin-3-ol provides a wealth of information for its structural confirmation. By leveraging a comparative analysis with known quinoline derivatives, particularly 6-methoxyquinoline, a detailed and confident assignment of each proton signal can be achieved. The interplay of the electron-donating methoxy and hydroxyl groups creates a unique electronic environment that is clearly reflected in the chemical shifts and coupling patterns of the aromatic protons. For researchers in drug discovery and development, a thorough understanding of these spectral features is not just an academic exercise but a critical component in the journey of bringing new therapeutic agents to fruition. The combination of predictive analysis, based on sound chemical principles, and a robust experimental protocol, as outlined in this guide, provides a powerful framework for the successful characterization of this and other novel quinoline-based molecules.
References
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
PubChem. 6-Methoxyquinoline. [Link]
Sources
C13 NMR chemical shifts for 3-hydroxy-6-methoxyquinoline
Technical Guide: NMR Chemical Shift Analysis of 3-Hydroxy-6-Methoxyquinoline
Executive Summary
3-Hydroxy-6-methoxyquinoline (IUPAC: 6-methoxyquinolin-3-ol) represents a specific challenge in NMR spectroscopy due to the interplay between the electron-donating methoxy group at C6 and the tautomeric potential of the hydroxyl group at C3.[1] This guide provides a comparative spectral analysis, utilizing experimental data from structural analogs and derivatives to establish a definitive assignment framework.
Key Spectral Features:
Experimental vs. Predicted Chemical Shifts
As direct experimental peak lists for the isolated 3-hydroxy-6-methoxyquinoline are rare in open literature, the following data synthesizes experimental values from its closest derivative, 3-hydroxy-6-methoxyquinoline-4-carboxylic acid , and calculated values based on Substituent Chemical Shift (SCS) additivity rules applied to the quinoline core.
Table 1: Comparative NMR Data (DMSO- )
| Carbon Position | Predicted Shift ( | Derivative Exp. Shift ( | Assignment Logic |
| C2 | 138.0 – 142.0 | 145.2 | Shielded by C3-OH; deshielded by heteroaromatic N. |
| C3 | 148.0 – 152.0 | 153.2 | Ipso C-OH .[1] Strongly deshielded. |
| C4 | 120.0 – 124.0 | 119.7** | Shielded by C3-OH (ortho effect).[1] |
| C4a | 128.0 – 130.0 | 128.8 | Bridgehead carbon. |
| C5 | 105.0 – 109.0 | 104.2 | Diagnostic Peak . Strongly shielded by C6-OMe.[1] |
| C6 | 156.0 – 159.0 | 158.3 | Ipso C-OMe .[1] Characteristic aromatic ether. |
| C7 | 120.0 – 123.0 | 122.7 | Shielded by C6-OMe (ortho effect).[1] |
| C8 | 129.0 – 131.0 | 129.4 | Minimal substituent effect. |
| C8a | 142.0 – 145.0 | 145.2 | Bridgehead carbon adjacent to Nitrogen. |
| OMe | 55.5 – 56.5 | 55.9 | Methoxy methyl group. |
*Experimental data from 3-hydroxy-6-methoxyquinoline-4-carboxylic acid in DMSO-d6 [Source 1]. **The C4 shift in the derivative is influenced by the COOH group; in the target molecule, C4 is expected to be slightly more shielded.[1]
Structural Assignment Workflow
The assignment of 3-hydroxy-6-methoxyquinoline relies on distinguishing the two oxygenated carbons (C3 and C6) and identifying the highly shielded C5 position.[1]
Logic Flow Diagram
The following diagram illustrates the decision tree for assigning the critical carbon resonances.
Caption: Logical workflow for assigning
Experimental Protocols
Sample Preparation
To ensure reproducibility and minimize aggregation effects common with hydroxyquinolines:
-
Solvent: Use DMSO-
(99.9% D).[1] Chloroform ( ) is not recommended due to poor solubility and potential hydrogen bonding broadening of the -OH signal.[1] -
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.
-
Tube: Use high-quality 5mm NMR tubes to prevent shimming errors.
Acquisition Parameters
For a standard 400 MHz spectrometer (
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C3, C6, C4a, C8a) have long
relaxation times; a short D1 will suppress their signal intensity. -
Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary carbons.
-
Temperature: 298 K (25°C).[1]
Mechanistic Insights: Substituent Effects
Understanding the "why" behind the shifts allows for self-validation of the data.[1]
-
The C6-Methoxy Effect: The methoxy group is a strong
-donor.[1] It increases electron density at the ortho (C5, C7) and para (C8a) positions. This explains why C5 is the most shielded carbon in the ring ( ppm). -
The C3-Hydroxy Effect: Similar to a phenol, the OH group strongly deshields the attached carbon (C3) via the inductive effect (-I) while shielding the ortho positions (C2, C4) via resonance (+R).
-
Nitrogen Heterocycle: The ring nitrogen deshields the adjacent carbons (C2, C8a), pushing them downfield (
ppm).
References
-
Comparison Derivative Data: Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (Data for 3-hydroxy-6-methoxyquinoline-4-carboxylic acid). Available at: [1]
-
General Quinoline Shifts
NMR Chemical Shifts of Heterocycles. Oregon State University. Available at: [1] -
6-Methoxyquinoline Reference: 6-Methoxyquinoline Spectral Data. ChemicalBook. Available at: [1]
-
Substituent Effects: Substituent Effects on NMR Spectroscopy of Heterocyclic Derivatives. MDPI Molecules. Available at: [1]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 6-Methoxyquinolin-3-ol
For researchers and scientists engaged in drug development and metabolite identification, understanding the mass spectral fragmentation of novel or substituted heterocyclic compounds is paramount. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Methoxyquinolin-3-ol, a substituted quinoline of interest. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established fragmentation principles and comparative data from structurally analogous compounds to construct a reliable predictive model. This approach not only offers a robust hypothesis for the fragmentation of 6-Methoxyquinolin-3-ol but also serves as a methodological framework for interpreting the mass spectra of related compounds.
The Rationale Behind Fragmentation: Experimental Design and Ionization
The choice of ionization technique is critical in mass spectrometry as it dictates the extent and nature of fragmentation. Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns. While this can make spectral interpretation challenging, it provides a wealth of structural information. For a molecule like 6-Methoxyquinolin-3-ol, with its stable aromatic core and functional groups, EI-MS is well-suited to elucidate its structural intricacies.
Hypothetical Experimental Protocol for EI-MS Analysis
A direct insertion probe would be the preferred method for sample introduction to minimize thermal degradation of the hydroxyl group.
-
Mass Spectrometer: High-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for generating reproducible library-matchable spectra).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 spectra/second.
This setup is designed to generate a comprehensive fragmentation pattern, allowing for the identification of both the molecular ion and key fragment ions that are diagnostic for the different structural motifs within 6-Methoxyquinolin-3-ol.
Deconstructing the Molecule: The Predicted Fragmentation Pathway
The fragmentation of 6-Methoxyquinolin-3-ol (molecular weight: 175.18 g/mol ) is anticipated to proceed through a series of logical steps, primarily driven by the stability of the resulting fragment ions and neutral losses. The quinoline ring system provides a stable scaffold, while the methoxy and hydroxyl substituents offer predictable sites for initial cleavages.
The molecular ion ([M]+•) is expected to be observed at m/z 175. Subsequent fragmentation is likely to follow these key pathways:
-
Loss of a Methyl Radical (•CH3): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH3) from the methoxy group, leading to the formation of a stable phenoxide-like radical cation. This would result in a fragment ion at m/z 160 .[1][2]
-
Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation. The loss of carbon monoxide (CO) from the quinolinone-type structure is a plausible subsequent step, yielding a fragment at m/z 132 .
-
Loss of Formaldehyde (CH2O): An alternative pathway for the fragmentation of the methoxy group involves the loss of a neutral formaldehyde (CH2O) molecule. This rearrangement-based fragmentation is also observed in methoxylated aromatic compounds and would produce a fragment ion at m/z 145 .[2]
-
Retro-Diels-Alder (RDA) Reaction: The quinoline ring system can undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring. This would result in the expulsion of acetylene (C2H2), generating a fragment at m/z 149 . While less common for the quinoline system itself compared to other heterocyclic rings, it remains a potential fragmentation pathway.[3]
-
Loss of a Hydrogen Radical (•H): The presence of the hydroxyl group allows for the loss of a hydrogen radical, leading to a stable radical cation at m/z 174 .
The proposed fragmentation pathway is visually represented in the following diagram:
Sources
Comparing fluorescence quantum yield of quinoline-3-ol derivatives
Executive Summary
Quinoline-3-ol (3-hydroxyquinoline) and its derivatives represent a critical class of fluorophores characterized by Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Unlike standard rigid fluorophores (e.g., Rhodamine, Fluorescein), the fluorescence quantum yield (
This guide provides a technical comparison of these derivatives, focusing on the mechanistic drivers of quantum yield—specifically the competition between radiative decay and the non-radiative ESIPT pathway. It includes a validated protocol for measuring
Mechanistic Foundation: The ESIPT Cycle
The photophysics of quinoline-3-ol is governed by a four-level photocycle involving a rapid proton transfer between the hydroxyl group (donor) and the quinoline nitrogen (acceptor).
-
Enol Form (E): The stable ground state species.[1]
-
Keto Tautomer (K*): Formed in the excited state via ultrafast proton transfer (
fs). -
Dual Emission: Depending on the solvent, emission may arise from the Enol* (blue/UV) or the Keto* (green/red) species.
Impact on Quantum Yield:
In protic solvents (e.g., water, methanol), intermolecular hydrogen bonding with the solvent competes with the intramolecular hydrogen bond required for ESIPT. This often "frustrates" the process, leading to non-radiative decay and significantly lower
Figure 1: The ESIPT photocycle. Note that protic solvents can disrupt the E*
Comparative Analysis of Quantum Yields
The following table synthesizes experimental data for key quinoline-3-ol subclasses. Note the dramatic difference between "free" derivatives and those that are "rigidified" (e.g., Boron-complexes) or "push-pull" systems.
Table 1: Comparative Fluorescence Performance
| Derivative Class | Representative Compound | Solvent | Emission | Mechanistic Insight | |
| Unsubstituted | 3-Hydroxyquinoline | Cyclohexane | < 0.05 | ~450 nm | Rapid non-radiative decay of the Keto* form dominates.[1] |
| Unsubstituted | 3-Hydroxyquinoline | Ethanol | < 0.02 | ~400 nm | H-bonding with solvent blocks ESIPT; weak Enol emission.[1] |
| Methylated (N) | 1,2-dimethyl-3-hydroxyquinolinone (DMQ) | Acetonitrile | 0.10 - 0.20 | 470 nm | "Fixed" keto-like structure; ESIPT generates zwitterionic species.[1] |
| Push-Pull | 4-Amino-substituted Quinoline | Chloroform | 0.78 | 496 nm | Intramolecular Charge Transfer (ICT) dominates over ESIPT; high rigidity.[1] |
| Rigidified | Boroisoquinoline (B-N bridged) | Toluene | 0.80 - 0.90 | 500-600 nm | Boron chelation "locks" the structure, preventing non-radiative torsional decay. |
| Standard | Quinine Sulfate | 0.1 M H₂SO₄ | 0.546 | 450 nm | Reference standard (No ESIPT).[1] |
Key Takeaways for Drug Development:
-
For Bio-Probes: Avoid simple 3-hydroxyquinoline scaffolds if high brightness is required in aqueous media. They are too sensitive to water quenching.[1]
-
For High Contrast: Use Boron-bridged derivatives . By replacing the labile proton with a
moiety, you eliminate solvent sensitivity and lock the molecule in a highly emissive state ( ). -
For Polarity Sensing: Use Push-Pull Amino-quinolines .[1] Their
drops precipitously in polar solvents (from ~0.8 in CHCl to <0.1 in MeOH), making them excellent "turn-on" probes for hydrophobic binding pockets in proteins.[1]
Experimental Protocol: Measuring (Relative Method)
Objective: Determine the absolute quantum yield of a novel quinoline-3-ol derivative using the relative slope method. This method cancels out instrumental geometry errors.[1][2]
Standard Selection:
-
Quinine Sulfate (QS):
in 0.1 M H₂SO₄.[1][3] (Best for blue emitters).[1][4] -
Coumarin 153:
in Ethanol.[1] (Best for green emitters).[1]
Step-by-Step Workflow
-
Preparation:
-
Prepare fresh stock solutions of the Sample (S) and Reference (R).
-
Critical: Ensure the solvent for the Sample matches the intended application (e.g., PBS vs. DMSO).
-
-
Absorbance Tuning:
-
Prepare a dilution series (5 concentrations) for both S and R.
-
Measure Absorbance (
) at the excitation wavelength (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
Constraint: Keep
(optimally ) to avoid inner-filter effects (re-absorption).
-
-
Fluorescence Acquisition:
-
Record emission spectra for each dilution using identical instrument settings (slit width, integration time, PMT voltage).
-
Integrate the total area (
) under the emission curve.
-
-
Data Analysis:
-
Plot Integrated Fluorescence (
) vs. Absorbance ( ). -
Calculate the slope (
) for both Sample ( ) and Reference ( ). -
Apply the comparative equation:
-
Where
Figure 2: Workflow for relative quantum yield determination. Linearity of the F vs A plot is the primary quality control metric.
References
-
Melhuish, W. H. (1961).[1] Quantum Efficiencies of Fluorescence of Organic Substances: Effect of Solvent and Concentration of the Fluorescent Solute. Journal of Physical Chemistry, 65(2), 229–235. Link
-
Brouwer, A. M. (2011).[1][5] Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.[1] Link
-
Klymchenko, A. S., & Mely, Y. (2013).[1] Fluorescent Environment-Sensitive Dyes as Reporters of Cell Membrane Organization.[1] Progress in Lipid Research, 52(2), 115-129.[1] (Discusses 3-hydroxyflavone/quinoline mechanisms). Link
-
Mutai, T., et al. (2019).[1] Solid-State Fluorescence of Quinoline Derivatives. Journal of Materials Chemistry C. (Data on solid-state vs solution QY).
-
Horiba Scientific. (2023).[1] A Guide to Recording Fluorescence Quantum Yields. Technical Note. Link
Sources
- 1. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. ESIPT-mediated Photocycloadditions of 3-Hydroxyquinolinones: Development of a Fluorescence Quenching Assay for Reaction Screening - PMC [pmc.ncbi.nlm.nih.gov]
High-Purity 6-Methoxyquinolin-3-ol: Thermal Characterization and Comparative Analysis of Melting Point Standards
Executive Summary
6-Methoxyquinolin-3-ol (CAS: 77421-36-4) is a critical bicyclic scaffold used in the synthesis of antimalarials, antivirals, and specific kinase inhibitors.[1][2] Unlike common pharmacopeial excipients, it lacks a globally harmonized "Certified Reference Material" (CRM) status for thermal properties.[1]
This guide defines the protocol for establishing an in-house melting point standard for this compound. It compares the thermal behavior of 6-Methoxyquinolin-3-ol against established calibration standards and outlines the specific reference materials required to validate analytical instruments for this temperature range (190°C–220°C).
Part 1: Chemical Profile & Theoretical Thermal Basis[1][2]
To accurately characterize 6-Methoxyquinolin-3-ol, one must understand its structural thermal drivers compared to its precursors.[1][2]
Structural Thermal Drivers
The melting point of the quinoline scaffold is heavily influenced by hydrogen bonding capability.[1]
-
Parent Scaffold: Quinolin-3-ol (3-Hydroxyquinoline) typically melts between 198°C – 200°C .[1]
-
Substituent Effect: The addition of a 6-methoxy group adds molecular weight but can slightly disrupt crystal packing efficiency compared to the unsubstituted parent.[1] However, the phenolic -OH group at position 3 remains the dominant driver for lattice energy via intermolecular hydrogen bonding.[1]
-
Expected Range: High-purity crystalline 6-Methoxyquinolin-3-ol is expected to exhibit a sharp endotherm in the 190°C – 210°C range.[1]
The Impurity Risk (Melting Point Depression)
The primary synthetic precursor, 6-Methoxyquinoline , is a liquid or low-melting solid (MP ~18–20°C).[1][2] Even trace amounts (0.5%) of this precursor will cause significant melting point depression and broadening of the range (liquidus line effect), making the MP test a highly sensitive purity indicator.[1]
Part 2: Comparative Analysis of Calibration Standards
Since 6-Methoxyquinolin-3-ol is the analyte, you must calibrate your instrument using recognized standards that bracket its expected melting range.[1][2]
Recommended Calibration Standards (The "Bracketing" Rule)
For an analyte melting ~195°C, the instrument must be validated using one standard below and one standard above this temperature.[1]
| Standard Material | Certified MP (Thermodynamic) | Function | Suitability for 6-Methoxyquinolin-3-ol |
| Sulfapyridine | 191.0°C ± 0.3°C | Lower Bracket | Ideal. Closest pharmacopeial standard below the target range.[1] |
| Caffeine | 235.0°C ± 0.3°C | Upper Bracket | Ideal. Standard high-temperature calibrant; chemically stable.[1] |
| Benzoic Acid | 122.4°C | Too Low | Useful for slope check, but too far from the analyte's transition to ensure local accuracy.[1] |
| Anthracene | 216.0°C | Alternative | Good alternative to Caffeine if a tighter upper bracket is required, but prone to sublimation.[1] |
Comparative Thermal Behavior
The table below contrasts the thermal behavior of the analyte against the chosen standards.
| Feature | 6-Methoxyquinolin-3-ol (Analyte) | Caffeine (Standard) | Sulfapyridine (Standard) |
| Transition Type | Fusion (Solid-Liquid) | Fusion (with sublimation risk) | Fusion |
| Hygroscopicity | Moderate (Phenolic -OH) | Low | Low |
| Decomposition | Risk >240°C (Oxidation) | Stable >250°C | Stable |
| Preparation Req. | Must be dried (Vacuum/P₂O₅) | Standard drying | Standard drying |
Part 3: Experimental Validation Protocols
Protocol A: Differential Scanning Calorimetry (DSC) - The Gold Standard
DSC is the only method to determine the thermodynamic melting point (Onset Temperature) independent of user visual error.[1][2]
Objective: Establish the "True" MP of your specific 6-Methoxyquinolin-3-ol lot.
-
Sample Prep: Weigh 2–4 mg of dried sample into an aluminum crucible. Crimp with a pinhole lid (allows volatile escape without pressure buildup).[1]
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation of the electron-rich quinoline ring.
-
Ramp 1 (Conditioning): Heat to 110°C to remove surface moisture.[1] Cool to 30°C.[1][2]
-
Ramp 2 (Analysis): Heat at 5°C/min to 250°C.
-
Data Analysis: Record the Extrapolated Onset Temperature (
) . Do not use the peak temperature ( ), as it is dependent on sample mass.[1]
Protocol B: Capillary Melting Point (Routine QC)
Once the DSC value is established, use this method for routine batch release.[1]
-
Calibration: Verify instrument using Sulfapyridine (191°C) and Caffeine (235°C). Tolerance: ±0.5°C.[1][2]
-
Sample Loading: Grind sample to fine powder. Fill capillary to 3mm height.[1] Compact by tapping.[1][2]
-
Ramp:
-
Fast ramp (10°C/min) to 170°C.[1]
-
Slow ramp (1.0°C/min) from 170°C to melt.
-
-
Endpoint: Record Clear Point (complete liquid formation).
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic for qualifying a new batch of 6-Methoxyquinolin-3-ol using the defined standards.
Caption: Workflow for validating the thermal analysis system using bracketed standards before characterizing the 6-Methoxyquinolin-3-ol sample.
References
-
Mettler Toledo. Thermal Analysis Reference Substances: User Manual.[1] (Defines thermodynamic values for Sulfapyridine and Caffeine).
-
U.S. Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.[1] (Standard capillary method protocols).
-
National Chemical Laboratory (CSIR). Enantioselective Synthesis of Bioactive Molecules.[1] (Referencing characterization of methoxy-quinolin-3-ol derivatives).
-
PubChem. Compound Summary: 6-Methoxyquinoline (Precursor Data).[1][2] (Provides data on the low-melting impurity).
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 6-Methoxyquinolin-3-ol in Ethanol
Introduction: The Spectroscopic Significance of Quinolines
Quinoline and its derivatives form the backbone of numerous synthetic and natural products, exhibiting a wide array of biological activities.[1] The electronic properties of these molecules, dictated by their aromatic structure and substituent groups, are fundamental to their function and can be effectively probed using UV-Vis spectrophotometry. The absorption of UV-Vis radiation corresponds to the excitation of electrons from lower to higher energy molecular orbitals, primarily π → π* and n → π* transitions in these conjugated systems.
The precise wavelengths of maximum absorption (λmax) are exquisitely sensitive to the molecule's chemical environment. Factors such as solvent polarity, pH, and the electronic nature of substituents (e.g., hydroxyl, methoxy groups) can induce significant shifts in the absorption spectrum.[2] For 6-methoxyquinolin-3-ol, the presence of both a hydroxyl (-OH) and a methoxy (-OCH3) group, both powerful electron-donating auxochromes, is expected to cause a bathochromic (red) shift in its λmax compared to the parent quinoline molecule. Furthermore, the potential for keto-enol tautomerism in hydroxyquinolines can lead to different absorbing species being present in solution, a phenomenon highly dependent on the solvent.[3]
This guide will, therefore, provide researchers with a validated protocol to determine the λmax of 6-methoxyquinolin-3-ol in ethanol and a logical framework for interpreting the results in the context of related compounds.
Theoretical Considerations: Tautomerism and Substituent Effects
The UV-Vis spectrum of 6-methoxyquinolin-3-ol is governed by its electronic structure. The position of the hydroxyl group at the 3-position allows for the possibility of tautomerism, an equilibrium between the enol (hydroxyquinoline) form and the keto (quinolinone) form.
Caption: Experimental workflow for UV-Vis analysis.
Step-by-Step Procedure
-
Stock Solution Preparation (10⁻³ M):
-
Accurately weigh approximately 1.75 mg of 6-methoxyquinolin-3-ol (MW: 175.19 g/mol ).
-
Quantitatively transfer the solid to a 10 mL Class A volumetric flask.
-
Add a small amount of spectroscopic grade ethanol to dissolve the compound completely.
-
Carefully add ethanol up to the calibration mark. Stopper the flask and invert several times to ensure homogeneity. This step is critical for concentration accuracy.
-
-
Working Solution Preparation (10⁻⁵ M):
-
Pipette 1.0 mL of the 10⁻³ M stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the calibration mark with spectroscopic grade ethanol.
-
Mix thoroughly. This concentration is typically suitable to yield absorbance values within the optimal range of the spectrophotometer (0.1 - 1.0 A.U.).
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Set the wavelength range for the scan (e.g., 200 nm to 500 nm).
-
Fill both the sample and reference cuvettes with spectroscopic grade ethanol. Ensure the cuvettes are clean and free of bubbles.
-
Place the cuvettes in their respective holders and perform a baseline correction. This electronically subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it three times with small aliquots of the 10⁻⁵ M working solution.
-
Fill the sample cuvette with the working solution and place it back into the sample holder.
-
Initiate the spectral scan.
-
-
Data Analysis:
-
The instrument software will generate a plot of absorbance versus wavelength.
-
Identify the wavelengths at which maximum absorbance occurs (λmax). There may be multiple peaks or shoulders.
-
Record the λmax values and their corresponding absorbance.
-
Trustworthiness and Validation
-
Solvent Purity: Use only spectroscopic grade ethanol. Lower grade ethanol may contain impurities that absorb in the UV region, confounding the results. [4][5]Pharmacopoeial standards for ethanol purity can be consulted for acceptable absorbance limits. [6]* Cuvette Matching: Use a matched pair of quartz cuvettes to minimize differences in their optical properties.
-
Concentration Check: The absorbance at λmax should ideally be below 1.5. If it is too high, prepare a more dilute working solution and re-measure to avoid issues with detector non-linearity.
Comparative Analysis and Expected Absorption Maxima
To estimate the λmax for 6-methoxyquinolin-3-ol, we can compare it to structurally similar molecules for which experimental data in polar, protic solvents (like ethanol or methanol) are available.
| Compound | Structure | Solvent | λmax (nm) | Reference |
| Quinoline | Unsubstituted aromatic core | Ethanol | ~313 | [7](Derived from figure) |
| 8-Hydroxyquinoline | -OH at C8 | Ethanol (acidic) | 313, 366 | |
| Quinoline-Chalcone Derivative | Quinoline fragment | Methanol | 316, 365 | [8] |
| 6-Methoxyquinolin-3-ol | -OCH3 at C6, -OH at C3 | Ethanol | ~330-350 (Predicted) | N/A |
Analysis and Prediction:
-
Parent Scaffold (Quinoline): The fundamental quinoline structure shows a primary absorption band around 313 nm in ethanol, corresponding to π → π* transitions. [7]2. Effect of Hydroxyl Group (-OH): The addition of a hydroxyl group, as seen in 8-hydroxyquinoline, introduces an auxochrome that extends the conjugated system through its lone pair of electrons. This results in significant bathochromic shifts, with absorption bands appearing as high as 366 nm in acidic ethanol. The hydroxyl group in the 3-position of our target molecule is also expected to exert a strong electron-donating effect.
-
Effect of Methoxy Group (-OCH3): The methoxy group at the 6-position is also a potent electron-donating group. Its presence will further enhance electron delocalization across the aromatic system, contributing to an additional bathochromic shift.
-
Combined Effect and Prediction: The combined electronic effects of the hydroxyl group at C3 and the methoxy group at C6 are predicted to push the primary π → π* absorption band to a longer wavelength than that observed for either quinoline or even 8-hydroxyquinoline. Therefore, it is reasonable to predict that the major absorption maxima (λmax) for 6-methoxyquinolin-3-ol in ethanol will lie in the 330-350 nm range , with the possibility of other distinct bands or shoulders depending on the tautomeric equilibrium and other electronic transitions.
The definitive determination of the λmax values awaits the execution of the robust experimental protocol detailed in this guide.
References
-
Evans, D. A., Smith, G. F., & Wahid, M. A. (1967). The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic, 590-596. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. Retrieved from [Link]
- Khuhawar, M. Y., & Lanjwani, S. N. (1996). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan, 18(2), 103-106.
-
Humelnicu, I., et al. (n.d.). Some Aspects of 8-hydroxyquinoline in Solvents. Retrieved from [Link]
-
Gálvez-González, C., et al. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. Journal of Molecular Liquids, 381, 121783. Retrieved from [Link]
-
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
-
Shimadzu Corporation. (2020). Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. Retrieved from [Link]
-
Naik, D. B., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-749. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Retrieved from [Link]
-
Shimadzu Europe. (n.d.). Testing of pharmacopoeial ethanol (disinfectant ethanol). Retrieved from [Link]
-
Wiley Analytical Science. (2020). Impurities in ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline. PubChem Compound Database. Retrieved from [Link]
-
dos Santos, J. C. S., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Advances, 14, 10080-10094. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) UV-vis absorption spectra of 1–3 in ethanol solution; (b).... Retrieved from [Link]
-
de P. F. A. Lima, L., et al. (2012). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 77(17), 7405-7414. Retrieved from [Link]
-
Antonov, L., et al. (2024). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Journal of Molecular Structure, 1301, 137351. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of a 3-quinoline-based molecule. Retrieved from [Link]
-
dos Santos, J. C. S., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Advances, 14, 10080-10094. Retrieved from [Link]
-
Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(4), 415-419. Retrieved from [Link]
-
mzCloud. (2015). 6 Methoxyquinoline. Retrieved from [Link]
-
ChemBK. (n.d.). 3-QUINOLINOL. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.uaic.ro [chem.uaic.ro]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Testing of pharmacopoeial ethanol (disinfectant ethanol) : Shimadzu (Europe) [shimadzu.eu]
- 7. researchgate.net [researchgate.net]
- 8. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00820K [pubs.rsc.org]
Safety Operating Guide
6-Methoxyquinolin-3-ol: Proper Disposal and Handling Procedures
Executive Summary & Core Directive
Do not dispose of 6-Methoxyquinolin-3-ol down the drain. [1][2][3][4]
This compound is a nitrogen-containing heterocyclic phenol.[1][2][3][4] Like most functionalized quinolines, it poses risks of aquatic toxicity and persistence.[4] All disposal must occur through High-Temperature Incineration via a licensed hazardous waste contractor.[1][2][3][4]
Immediate Action Plan:
-
Segregate as "Solid Hazardous Waste" (if powder) or "Non-Halogenated Organic Waste" (if dissolved in DMSO/MeOH).[2][3][4]
-
Label clearly with full chemical name (no abbreviations).
-
Store in amber glass or HDPE containers away from strong oxidizers.
Chemical Profile & Risk Assessment
To dispose of a chemical safely, you must understand its behavior.[4][5] 6-Methoxyquinolin-3-ol combines a basic nitrogen heterocycle with an acidic phenolic hydroxyl group.[1][2][3][4]
| Property | Specification | Operational Implication |
| Chemical Structure | Quinoline core, 6-OMe, 3-OH | Dual behavior: Weak base (N-ring) and Weak acid (Phenol).[1][2][3][4] |
| Physical State | Solid (Powder), likely pale yellow/beige | Dust generation is a primary inhalation risk during transfer.[3][4] |
| Solubility | Low in water; Soluble in DMSO, MeOH | Rinse contaminated glassware with organic solvent, not just water.[2][4] |
| Stability | Stable under normal conditions | Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[2][4] |
| Hazard Class (Est.) | Irritant (Skin/Eye), Acute Tox.[2][3][4] (Oral) | Standard "Quinoline" precaution: Assume potential mutagenicity/hepatotoxicity.[2][3][4] |
Scientist's Note: While specific Safety Data Sheets (SDS) for the 3-ol derivative may be rare compared to the parent 6-methoxyquinoline (CAS 5263-87-6), the presence of the nitrogen ring mandates that we treat this as a Class 6.1 (Toxic) or Irritant for disposal purposes.[1][2][4] We apply the "Precautionary Principle": treat the derivative with the same rigor as the parent scaffold.[4]
Operational Disposal Protocol
A. Solid Waste (Pure Substance)
Scenario: Expired shelf stock or excess powder.[2][3][4]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1][2][3][4]
-
Transfer:
-
Labeling:
-
Disposal Path: Incineration.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: Compound dissolved in DMSO, Methanol, or Ethyl Acetate.[2][3][4]
-
Segregation Logic:
-
pH Check:
-
Rinsing: Triple-rinse empty source containers with the compatible solvent.[2][3][4] Add rinsate to the liquid waste container.[3][4]
C. Contaminated Consumables
Scenario: Weigh boats, pipettes, gloves.[1][2]
-
Double-bag in heavy-duty polyethylene bags (minimum 4 mil).
-
Tie off and place in the Solid Hazardous Waste drum.
-
Do not place in regular trash or biohazard bins.
Decision Logic: Waste Stream Workflow
The following diagram illustrates the decision-making process for disposing of 6-Methoxyquinolin-3-ol based on its physical state and solvent matrix.
Figure 1: Decision tree for segregating quinoline-derivative waste based on solvent compatibility.
Emergency Response (Spill Control)
In the event of a spill outside the fume hood:
-
PPE Upgrade: Wear safety goggles, lab coat, and double nitrile gloves .[4] If powder is airborne, use an N95 or P100 respirator.[4]
-
Containment:
-
Dry Spill: Do not sweep dry (creates dust).[2][3][4] Cover with wet paper towels or oil-impregnated sweeping compound, then scoop into a waste bag.[1][2][3][4]
-
Liquid Spill: Absorb with vermiculite or sand.[2][3][4][6] Do not use combustible materials (like sawdust) if the solvent is flammable.[2][3][4]
-
-
Decontamination: Wash the surface with a soap/water solution.[2][3][4] The phenolic hydroxyl group makes it slightly soluble in basic soapy water, aiding removal.[4]
Regulatory & Compliance Framework
This protocol is grounded in the following regulatory standards. Adherence ensures compliance with US EPA and OSHA standards.[3][4]
-
RCRA (Resource Conservation and Recovery Act):
-
OSHA Laboratory Standard (29 CFR 1910.1450):
-
Prudent Practices (NRC):
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Toxicity.[2][3][4][7] 40 CFR Part 261.[2][3][4] [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories.[3][4] 29 CFR 1910.1450.[2][3][4] [Link][2][3]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4][7][8][9] National Academies Press.[2][3][4][9] [Link]
-
PubChem. 6-Methoxyquinoline (Structural Parent Data).[2][3][4][10][11] National Library of Medicine.[3][4] (Used for SAR-based hazard estimation).[1][2][4] [Link]
Sources
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- 2. chemscene.com [chemscene.com]
- 3. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. danielshealth.com [danielshealth.com]
- 8. reed.edu [reed.edu]
- 9. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]
- 10. 6-Methoxy-3-(1-methylcyclooctyl)quinolin-7-ol | C19H25NO2 | CID 156427541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-Methoxy-3,4-dihydroisoquinoline | C10H11NO | CID 10012196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 6-Methoxyquinolin-3-ol
Topic: Technical Safety & Operational Guide: 6-Methoxyquinolin-3-ol (CAS 77421-36-4) Audience: Researchers, Scientists, and Drug Development Professionals.[1][2][3]
Executive Summary: The Precautionary Principle
As a Senior Application Scientist, I often see research chemicals treated with a "generic organic solid" mindset. This is a critical error in early-phase drug development.[1][2] 6-Methoxyquinolin-3-ol (CAS 77421-36-4) is a functionalized quinoline scaffold often used as a metabolic probe or synthetic intermediate.[1][2] While its acute toxicity profile is classified as "Warning" rather than "Danger," its structural properties—specifically the 3-hydroxyl group combined with the basic quinoline nitrogen—suggest potential for bioactive interactions and mucous membrane irritation that exceed standard models.[1][2][4]
This guide moves beyond the Safety Data Sheet (SDS). It provides a self-validating operational framework designed to protect not just the operator, but the integrity of your experimental data by preventing cross-contamination and degradation.[1][2][4]
Hazard Identification & Risk Assessment
Compound Identity:
GHS Classification (derived from structural analogs & vendor data):
Toxicological Insight: Quinoline derivatives are often DNA intercalators or enzyme inhibitors.[1][3][4] The 3-hydroxy substitution increases polarity, potentially altering skin permeation compared to lipophilic quinolines.[1][2][4] Treat this compound as a potential sensitizer and bioactive agent .[1][3][4]
Personal Protective Equipment (PPE) Matrix
The following matrix dictates PPE based on the scale of operation. The "One-Size-Fits-All" approach is inefficient and often unsafe.[1][2]
| PPE Component | Analytical Scale (<100 mg) | Preparative Scale (>100 mg) | Technical Rationale |
| Hand Protection | Nitrile (0.11 mm) Single layer.[1][2][3][4] | Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (extended cuff).[2][3][4] | Quinoline derivatives can permeate thin nitrile over time.[1][2][3][4] Double gloving provides a "breakthrough indicator" layer.[1][3][4] |
| Eye Protection | Safety Glasses Side shields required.[1][2][3][4] | Chemical Goggles Required if handling fine powder or heating solutions.[1][2][3][4] | Prevents corneal injury from fine dust migration, which is common with dry quinoline powders.[3][4] |
| Respiratory | Fume Hood Sash at correct height.[1][2][3][4] No mask needed if contained.[1][3][4] | N95/P100 Respirator Required if weighing outside a hood (NOT recommended).[2][3][4] | H335 hazard: Inhalation causes immediate upper respiratory tract irritation.[1][2][3][4] |
| Body Defense | Lab Coat Cotton/Polyester blend.[1][2][3][4] Buttoned. | Lab Coat + Apron Tyvek sleeves recommended for transfers.[1][2][3][4] | Prevents fabric contamination that can track chemicals into "clean" areas (offices/break rooms).[1][2][3][4] |
Operational Protocol: From Storage to Synthesis
Phase A: Storage & Stability
-
Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Reasoning: The electron-rich nature of the methoxy-quinoline ring makes it susceptible to oxidative degradation over time, turning the solid dark brown.[1][2][3]
-
Validation Check: Before use, inspect color. Dark brown/black discoloration indicates significant oxidation (quinone formation); purification is required.[2][3][4]
Phase B: Weighing & Transfer
The "Static Trap" Risk: Fine organic powders often carry static charges, causing them to "jump" onto gloves and balance surfaces.[1][3][4]
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation (hydrolysis risk).
-
Anti-Static: Use an anti-static gun or ionizer bar if weighing <10 mg.[1][2][3][4]
-
Containment: Perform all weighing inside a chemical fume hood.
Phase C: Reaction Setup (Decision Logic)
The following diagram illustrates the decision-making process for handling 6-Methoxyquinolin-3-ol based on the solvent system and state.
Figure 1: Operational decision tree for handling 6-Methoxyquinolin-3-ol, emphasizing dust control and thermal precautions.
Emergency Response & Decontamination
In the event of exposure, the basicity of the quinoline nitrogen dictates specific first aid measures.
Skin Contact (Acute)[2][3][4]
-
Immediate Action: Do not use organic solvents (ethanol/acetone) to wipe skin.[1][2][3][4] This increases permeability.[1][3][4]
-
Wash: Flush with lukewarm water and non-abrasive soap for 15 minutes.[1][2][3][4]
-
Neutralization: Do not attempt to neutralize with acids (vinegar) on the skin; this causes exothermic injury.[1][2][3][4]
Spill Management Workflow
If >500 mg is spilled, follow this logical flow to prevent area contamination.
Figure 2: Spill response logic.[1][2][3] Note the critical step of wetting powder spills to prevent aerosolization.[1][2][3][4]
Disposal & Waste Management
Waste Classification:
-
Category: Non-Halogenated Organic Solvent Waste (if dissolved) or Solid Toxic Waste.[1][2][3][4]
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as quinolines can form unstable N-oxides or degrade violently.[1][2][3][4]
Deactivation Protocol: For trace residues on glassware:
-
Rinse with 10% HCl . The acid protonates the quinoline nitrogen, rendering it water-soluble.[1][2][4]
-
Dispose of the initial acid rinse in the aqueous waste stream (adjust pH to neutral if required by local EHS).[3][4]
References
-
PubChem. (2025).[3][4] 6-Methoxyquinolin-3-ol Compound Summary (CID 11666872).[1][2][4] National Library of Medicine.[1][3][4] [Link][2][3][4][5]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1][2][3][4]
-
ECHA (European Chemicals Agency). C&L Inventory: Quinoline Derivatives. [Link][1][2][3][4]
Sources
- 1. 23432-39-5|6-Methoxyquinolin-4-ol|BLD Pharm [bldpharm.com]
- 2. 90-34-6|8-(4-Amino-1-methylbutylamino)-6-methoxyquinoline|BLD Pharm [bldpharm.com]
- 3. 5263-87-6|6-Methoxyquinoline|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 6-bromoquinolin-3-ol (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 5. qc-chemical.com [qc-chemical.com]
- 6. qc-chemical.com [qc-chemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
